Octanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZKQHOCKIZLMA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15O2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70995277 | |
| Record name | Octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70995277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74-81-7 | |
| Record name | Octanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Caprylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70995277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Role of Octanoate in Cellular Metabolism
Abstract
This compound (C8:0), a medium-chain fatty acid (MCFA), serves as a unique and potent energy substrate and signaling molecule within cellular metabolism.[1] Unlike long-chain fatty acids (LCFAs), this compound's distinct physicochemical properties permit rapid absorption and carnitine-independent transport into the mitochondrial matrix, facilitating swift catabolism.[1][2] This guide provides a comprehensive technical overview of this compound's metabolic pathways, its tissue-specific processing, and its profound impact on central metabolic processes, including ketogenesis and gluconeogenesis. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of metabolic disease, neuroscience, and drug development.
Introduction to this compound
This compound, or caprylic acid, is an eight-carbon saturated fatty acid found naturally in sources like coconut oil, palm kernel oil, and mammalian milk.[3][4] Its relatively short chain length confers unique metabolic characteristics compared to the more abundant LCFAs.[5] MCFAs are rapidly absorbed from the intestine and transported directly to the liver via the portal vein, bypassing the lymphatic system required for LCFAs.[3] This rapid availability, coupled with its distinct mitochondrial uptake mechanism, makes this compound a subject of significant interest for therapeutic applications, including ketogenic diets for neurological disorders and the management of metabolic syndromes.[1][6]
Cellular Uptake and Metabolic Activation
A defining feature of this compound metabolism is its ability to bypass the canonical carnitine shuttle, the rate-limiting step for LCFA entry into mitochondria.[2]
-
Cellular Entry : this compound can diffuse across the cell membrane, a process less dependent on fatty acid-binding proteins compared to LCFAs.[7]
-
Mitochondrial Transport : It freely crosses both the outer and inner mitochondrial membranes.
-
Activation : Once inside the mitochondrial matrix, this compound is activated to its thioester derivative, octanoyl-CoA, by mitochondrial acyl-CoA synthetases (ACSMs).[8] This carnitine-independent activation is a key differentiator from LCFAs, which are activated in the cytoplasm and then require the carnitine palmitoyltransferase (CPT) system to enter the matrix.[8][9]
This streamlined entry and activation process allows for the rapid initiation of β-oxidation.
Catabolism: The β-Oxidation Pathways
Octanoyl-CoA is catabolized through β-oxidation to produce acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle. This process occurs in both mitochondria and peroxisomes, with distinct enzymatic machinery and energetic outcomes.
Mitochondrial β-Oxidation
This is the primary pathway for this compound catabolism. It involves a four-step spiral catalyzed by chain-length specific enzymes, ultimately yielding acetyl-CoA, FADH₂, and NADH.[9][10] For octanoyl-CoA, the first dehydrogenation step is catalyzed by medium-chain acyl-CoA dehydrogenase (MCAD).[3] The FADH₂ and NADH generated are coupled to the electron transport chain to produce ATP.[10]
Peroxisomal β-Oxidation
Evidence suggests that this compound can undergo at least one cycle of β-oxidation in peroxisomes.[11] The peroxisomal pathway differs fundamentally from the mitochondrial one in its initial step.
-
First Enzyme : Peroxisomal β-oxidation is initiated by Acyl-CoA Oxidase (ACOX1), which transfers electrons directly to oxygen, producing hydrogen peroxide (H₂O₂).[12][13] This contrasts with the mitochondrial pathway where Acyl-CoA Dehydrogenases transfer electrons to FAD to form FADH₂.[12]
-
Energy Production : The peroxisomal pathway does not directly synthesize ATP. The H₂O₂ produced is detoxified by catalase.[13] The chain-shortened acyl-CoAs (e.g., hexanoyl-CoA) can then be transported to mitochondria for complete oxidation.
| Feature | Mitochondrial β-Oxidation | Peroxisomal β-Oxidation |
| Primary Location | Mitochondria | Peroxisomes |
| First Enzyme | Acyl-CoA Dehydrogenase (e.g., MCAD) | Acyl-CoA Oxidase (ACOX1)[12] |
| Electron Acceptor | FAD | O₂[13] |
| Byproduct of First Step | FADH₂ | H₂O₂[12] |
| Energy Coupling | Directly coupled to ATP synthesis via ETC | Not directly coupled to ATP synthesis[12] |
| Primary Substrates | Short, Medium, Long-Chain Fatty Acids | Very-Long-Chain Fatty Acids, this compound[11][12] |
Table 1: Key Distinctions Between Mitochondrial and Peroxisomal β-Oxidation.
Tissue-Specific this compound Metabolism
Recent studies have revealed significant tissue-specific differences in the capacity to metabolize this compound, particularly between the liver and muscle tissues.[8][14]
-
Liver : The liver highly expresses mitochondrial medium-chain acyl-CoA synthetases (ACSMs). This allows it to efficiently activate free this compound that arrives via the portal vein directly within the mitochondrial matrix for subsequent β-oxidation.[8]
-
Heart and Skeletal Muscle : In contrast, heart and skeletal muscle mitochondria have a very limited ability to oxidize free this compound.[8][14] However, these tissues can readily oxidize octanoylcarnitine (B1202733). This oxidation is notably independent of CPT2, suggesting the presence of an alternative enzyme, possibly carnitine O-octanoyltransferase (CrOT), that converts octanoylcarnitine back to octanoyl-CoA within the muscle mitochondria.[8]
This metabolic distinction is critical for understanding the systemic effects of dietary this compound and its potential therapeutic applications for myopathies.[14]
| Tissue | Free this compound Oxidation Rate (nmol/min/mg) | Octanoylcarnitine Oxidation Rate (nmol/min/mg) | Key Enzyme |
| Liver | High (~25-30) | High (~25-30) | ACSMs[8] |
| Heart | Very Low (<5) | High (~100-120) | CrOT (putative)[8] |
| Skeletal Muscle | Very Low (<5) | Moderate (~20-25) | CrOT (putative)[8] |
Table 2: Representative this compound Oxidation Rates in Different Tissues. (Data synthesized from Pereyra et al., 2021[8]).
Impact on Central Metabolic Pathways
The rapid influx of acetyl-CoA from this compound β-oxidation in the liver has profound effects on other central metabolic pathways.
Ketogenesis
When the rate of acetyl-CoA production from this compound exceeds the TCA cycle's capacity, the liver diverts excess acetyl-CoA to synthesize ketone bodies (acetoacetate and β-hydroxybutyrate).[15][16] This makes this compound a potent ketogenic substrate.[8] These ketone bodies are then exported from the liver and used as a crucial energy source by extrahepatic tissues like the brain, heart, and skeletal muscle, particularly during periods of low glucose availability.[16]
Gluconeogenesis
This compound oxidation stimulates hepatic gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors.[17][18] This occurs through at least two mechanisms:
-
Allosteric Activation : The high levels of acetyl-CoA produced allosterically activate pyruvate (B1213749) carboxylase, a key enzyme in the gluconeogenic pathway.[16]
-
Energy and Reductant Supply : β-oxidation provides the necessary ATP and NADH to fuel the energetically demanding process of gluconeogenesis.
However, the net effect on glucose production can depend on the relative concentrations of the gluconeogenic precursor (e.g., pyruvate) and this compound.[17]
References
- 1. This compound Alleviates Dietary Soybean Oil-Induced Intestinal Physical Barrier Damage, Oxidative Stress, Inflammatory Response and Microbial Dysbiosis in Large Yellow Croaker (Larimichthys Crocea) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Short- and medium-chain fatty acids in energy metabolism: the cellular perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. This compound | C8H15O2- | CID 119389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DSpace [research-repository.griffith.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. Short- and medium-chain fatty acids in energy metabolism: the cellular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is differentially metabolized in liver and muscle and fails to rescue cardiomyopathy in CPT2 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactome | Mitochondrial Fatty Acid Beta-Oxidation [reactome.org]
- 11. Probing peroxisomal β-oxidation and the labelling of acetyl-CoA proxies with [1-13C]this compound and [3-13C]this compound in the perfused rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. sciencecodons.com [sciencecodons.com]
- 14. This compound is differentially metabolized in liver and muscle and fails to rescue cardiomyopathy in CPT2 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Ketone body metabolism and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Control of hepatic gluconeogenesis: role of fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Relationship between ketogenesis and gluconeogenesis in isolated hepatocytes from newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Endogenous Sources of Octanoate in Mammals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octanoate, also known as caprylic acid, is an eight-carbon saturated fatty acid (C8:0) that plays a significant role in various mammalian physiological processes. Beyond its function as a metabolic fuel, it is the essential acyl donor for the activation of ghrelin, the "hunger hormone," a process critical for regulating appetite, energy homeostasis, and growth hormone secretion. Understanding the origins of the endogenous this compound pool is crucial for developing therapeutic strategies targeting these pathways. This technical guide provides an in-depth overview of the primary endogenous sources of this compound in mammals, including mitochondrial fatty acid metabolism, contributions from the gut microbiota, and dietary uptake. It details the key enzymatic pathways, presents available quantitative data, outlines experimental protocols for its quantification, and visualizes the core metabolic and signaling pathways.
Primary Endogenous Sources of this compound
The mammalian this compound pool is derived from three principal sources: intracellular metabolism, dietary intake, and synthesis by the gut microbiota.
Mitochondrial Beta-Oxidation
A primary endogenous source of this compound is the mitochondrial beta-oxidation of longer-chain fatty acids.[1] In this catabolic process, fatty acids are sequentially broken down to produce acetyl-CoA. For very long-chain fatty acids (VLCFAs, >C22), initial oxidation occurs in peroxisomes until they are shortened to octanoyl-CoA.[2][3] This octanoyl-CoA is then transported to the mitochondria for further oxidation into acetyl-CoA, which can enter the citric acid cycle for energy production.[2][3] Studies in ghrelin-producing cells have shown that inhibiting beta-oxidation leads to decreased levels of acylated ghrelin, a finding that was reversed by the addition of exogenous this compound.[4] This demonstrates that beta-oxidation can serve as a significant source of octanoyl-CoA for essential post-translational modifications.[5]
Dietary Intake
This compound is naturally present in the milk of humans and other mammals, as well as in plant-based oils like coconut and palm oil.[6][7][8][9] When consumed, these medium-chain triglycerides (MCTs) are hydrolyzed, and the liberated this compound is readily absorbed.[4] Ingested this compound can be directly utilized by cells, including the ghrelin-producing cells of the stomach, for processes such as ghrelin acylation.[10] Animal studies have confirmed that dietary supplementation with octanoyl triglycerides increases this compound concentrations in stomach tissues.[4]
Gut Microbiota
The gut microbiota contributes to the production of various fatty acids through the fermentation of dietary fibers and other undigested carbohydrates.[11] While short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate (B1204436) are the major products, medium-chain fatty acids, including this compound, are also synthesized by gut bacteria.[11][12] This microbial production can influence local intestinal health and may contribute to the systemic pool of this compound.[13][14] However, one animal study suggested that eliminating the gut microbiome did not alter the ratio of acylated to unacylated ghrelin, indicating that for this specific physiological function, microbial-produced this compound may not play a significant role.[4]
Quantitative Levels of Endogenous this compound
The concentration of this compound in biological fluids and tissues is tightly regulated and can fluctuate based on diet and metabolic state. While comprehensive data across all mammalian tissues is limited, existing studies provide valuable benchmarks. A sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of short- and medium-chain fatty acids in human biofluids, achieving a lower limit of quantification of 50-100 nM for most analytes.[15] Another gas chromatography-mass spectrometry (GC-MS) method validated for plasma analysis reported a lower limit of quantification as low as 0.43 μM.[16]
| Analyte | Matrix | Species | Concentration / Range | Method | Reference |
| Butyric Acid | Human Serum | Human | 935.6 ± 246.5 ng/mL | LC-MS/MS | [17] |
| Isobutyric Acid | Human Serum | Human | 698.8 ± 204.7 ng/mL | LC-MS/MS | [17] |
| Valeric Acid | Human Serum | Human | 62.9 ± 15.3 ng/mL | LC-MS/MS | [17] |
| Isovaleric Acid | Human Serum | Human | 1155.0 ± 490.4 ng/mL | LC-MS/MS | [17] |
| Hexanoic Acid | Human Serum | Human | 468.7 ± 377.5 ng/mL | LC-MS/MS | [17] |
| This compound | Human Plasma | Human | LLOQ: 0.43 μM | GC-MS | [16] |
| Various SMCFA | Human Biofluids | Human | LLOQ: 50-100 nM | LC-MS/MS | [15] |
Note: Data for this compound specifically is often reported as part of broader medium-chain fatty acid panels. The table includes related fatty acids to provide context on physiological concentrations measured by similar methods. LLOQ = Lower Limit of Quantification.
Key Metabolic and Signaling Pathways
This compound is a key substrate in two major pathways: mitochondrial beta-oxidation for energy production and the acylation of ghrelin for endocrine signaling.
Mitochondrial Beta-Oxidation of Octanoyl-CoA
Once inside the mitochondrial matrix, octanoyl-CoA undergoes beta-oxidation. This is a cyclical four-step process that shortens the fatty acid chain by two carbons in each cycle, releasing one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH.[3][18] The acetyl-CoA then enters the citric acid cycle to generate ATP.[3]
Ghrelin Octanoylation
Ghrelin is a peptide hormone that requires a unique post-translational modification—the attachment of an octanoyl group to its third serine residue—to become active.[1][5] This reaction is catalyzed by the enzyme Ghrelin O-acyltransferase (GOAT), also known as Membrane-Bound O-Acyltransferase 4 (MBOAT4).[5][19][20] GOAT utilizes octanoyl-CoA as the acyl donor to octanoylate proghrelin in the endoplasmic reticulum.[4] The resulting acyl-ghrelin is the active form that can bind to its receptor, GHS-R1a, to exert its physiological effects.[1][19]
Methodologies for Quantification
Accurate quantification of this compound in biological matrices is essential for research and clinical applications. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the gold-standard techniques.
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a general framework for the analysis of total this compound in plasma.[16]
1. Sample Preparation and Extraction:
-
Pipette 100 µL of plasma, calibration standard, or control sample into a GC vial.[16]
-
Spike the sample with a known concentration of a suitable internal standard (e.g., deuterated this compound).
-
For total fatty acid analysis, perform hydrolysis to release esterified this compound. For free fatty acid analysis, proceed directly to extraction.
-
Extract the fatty acids using a suitable organic solvent like dichloromethane (B109758) or perform a liquid-liquid extraction.[21]
2. Derivatization:
-
Fatty acids require derivatization to increase their volatility for GC analysis.
-
A common method is transesterification. Add 200 µL of 3 M acetyl chloride in isobutanol to the sample vial.[16] This converts the fatty acid to its isobutyl ester.
-
Alternatively, methyl esterification can be performed, but isobutanol derivatization has been shown to be more sensitive and less prone to contamination for this compound.[16][22]
3. GC-MS Instrumental Analysis:
-
System: Agilent, Shimadzu, or equivalent GC-MS system.[21]
-
Column: A mid-polarity column such as a VF17ms (30 m, 0.25 mm, 0.25 µm) or a DB-5MS is suitable.[16][21]
-
Carrier Gas: Helium at a constant flow of ~1.0-1.2 mL/min.[16][21]
-
Injection: 1 µL of the derivatized sample is injected. A splitless injection is often used for trace analysis.[21]
-
Oven Program: An example program starts at 55°C, ramps to 130°C, then to 160°C, and finally to 300°C to elute all components.[16]
-
Mass Spectrometer: Operated in Electron Impact (EI) ionization mode.[21] The mass range is typically set from 35-350 amu.[21]
4. Data Analysis:
-
Identify the isobutyl this compound peak based on its retention time and mass spectrum.
-
Quantify the amount of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated from standards of known concentrations.
LC-MS/MS Analysis
LC-MS/MS offers an alternative with high sensitivity and is particularly useful for broader panels of short- and medium-chain fatty acids.[15][17]
-
Sample Preparation: Typically involves protein precipitation followed by derivatization.[17]
-
Derivatization: A chemical derivatization step using reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) is often employed to improve chromatographic retention and ionization efficiency.[15]
-
Chromatography: Reversed-phase liquid chromatography (RPLC) is used for separation.[15]
-
Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification.[15]
Conclusion and Future Directions
The endogenous this compound pool in mammals is a dynamic balance of contributions from mitochondrial metabolism, diet, and the gut microbiota. Its role extends beyond simple bioenergetics to the critical endocrine function of ghrelin activation. The tissue-specific mechanisms for this compound metabolism, particularly the differences between the liver and muscle, highlight the complexity of its regulation.[23][24] Future research should focus on elucidating the precise contributions of each source under various physiological and pathological conditions. Advances in analytical methods will further enable the accurate quantification of this compound, paving the way for novel therapeutic interventions targeting metabolic and endocrine disorders.
References
- 1. Frontiers | Acylation, a Conductor of Ghrelin Function in Brain Health and Disease [frontiersin.org]
- 2. Octanoyl-CoA - Wikipedia [en.wikipedia.org]
- 3. Beta oxidation - Wikipedia [en.wikipedia.org]
- 4. portlandpress.com [portlandpress.com]
- 5. Ghrelin octanoylation by ghrelin O-acyltransferase: protein acylation impacting metabolic and neuroendocrine signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. healthylife.com.au [healthylife.com.au]
- 7. draxe.com [draxe.com]
- 8. medpak.shop [medpak.shop]
- 9. naturalforce.com [naturalforce.com]
- 10. Effect of Ca-octanoate supplementation on concentrations of ghrelin and ghrelin-related hormones in plasma and milk of beef cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gut microbiota-derived fatty acid and sterol metabolites: biotransformation and immunomodulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Maternal administration of this compound, a medium-chain fatty acid, improves feed efficiency of Japanese black calves through influencing gut bacteriome structure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Alleviates Dietary Soybean Oil-Induced Intestinal Physical Barrier Damage, Oxidative Stress, Inflammatory Response and Microbial Dysbiosis in Large Yellow Croaker (Larimichthys Crocea) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Throughput RPLC-MS/MS Quantification of Short- and Medium-Chain Fatty Acids | Springer Nature Experiments [experiments.springernature.com]
- 16. Development and validation of a gas chromatography–mass spectrometry method to analyze this compound enrichments at low concentrations in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Reactome | Beta oxidation of octanoyl-CoA to hexanoyl-CoA [reactome.org]
- 19. mdpi.com [mdpi.com]
- 20. Ghrelin O-acyltransferase - Wikipedia [en.wikipedia.org]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. This compound is differentially metabolized in liver and muscle and fails to rescue cardiomyopathy in CPT2 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound is differentially metabolized in liver and muscle and fails to rescue cardiomyopathy in CPT2 deficiency – Mitophenome [mitophenome.org]
An In-depth Technical Guide to the Octanoate Metabolic Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the octanoate metabolic pathway, a critical process in cellular energy homeostasis. This compound, an eight-carbon medium-chain fatty acid (MCFA), serves as a significant energy substrate in various tissues. Its unique metabolic properties, distinct from those of long-chain fatty acids, make it a subject of intense research, particularly in the context of metabolic disorders and therapeutic interventions. This document details the core metabolic pathways, presents quantitative data on this compound metabolism, outlines detailed experimental protocols for its analysis, and provides visual representations of the key processes.
Core Concepts of this compound Metabolism
This compound metabolism primarily occurs through β-oxidation within the mitochondria and peroxisomes, yielding acetyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle for ATP production.[1] Unlike long-chain fatty acids, MCFAs like this compound can cross the inner mitochondrial membrane independently of the carnitine shuttle, although carnitine can still influence their oxidation.[1][2][3]
The metabolic fate of this compound exhibits significant tissue-specific variations, particularly between the liver, muscle, and brain.[2][4]
-
Liver: The liver readily oxidizes free this compound.[2][4] This is attributed to the high expression of medium-chain acyl-CoA synthetases (ACSMs) within the liver mitochondria, which activate this compound to octanoyl-CoA.[2][5] The liver can also utilize this compound for ketone body production.[2] Peroxisomal β-oxidation also plays a role, with studies showing that this compound can undergo two cycles of β-oxidation in liver peroxisomes.[6][7]
-
Muscle (Cardiac and Skeletal): In contrast to the liver, heart and skeletal muscle mitochondria have a limited capacity to oxidize free this compound directly.[2][4] However, they can readily metabolize octanoylcarnitine (B1202733), a product of peroxisomal oxidation.[2] This suggests a carnitine-dependent, but CPT2-independent, pathway for this compound oxidation in muscle tissue.[2][5]
-
Brain: this compound can cross the blood-brain barrier and serve as a significant energy source for the brain. Studies in rats have shown that this compound oxidation can contribute to approximately 20% of the total oxidative energy production in the brain.[8][9][10][11][12] This process is compartmentalized, with evidence suggesting that this compound oxidation and anaplerotic flux occur primarily in astrocytes.[8][9][11]
Quantitative Analysis of this compound Metabolism
The following tables summarize key quantitative data from studies on this compound metabolism.
Table 1: Contribution of this compound to Brain Energy Metabolism
| Parameter | Value | Species | Reference(s) |
| Contribution to total brain oxidative energy | ~20% | Rat | [8][11][12] |
| Anaplerotic flux relative to TCA cycle flux (Y) | 0.08 +/- 0.039 | Rat | [8] |
Table 2: Tissue-Specific Oxidation of this compound and its Derivatives
| Substrate | Liver Oxidation Rate (nmol/mg protein/min) | Heart Oxidation Rate (nmol/mg protein/min) | Skeletal Muscle Oxidation Rate (nmol/mg protein/min) | Species | Reference(s) |
| This compound | High | Low/Negligible | Low/Negligible | Mouse | [2][4] |
| Octanoylcarnitine | Moderate | High (4-fold > Liver) | High | Mouse | [2][4][5] |
Table 3: Effect of L-Carnitine on this compound Metabolism in Piglets
| Parameter | Change with Carnitine Supplementation | Reference(s) |
| This compound Oxidation to CO2 | 7% Increase | [3] |
| Dicarboxylic Acid Excretion | 45% Decrease | [3] |
| Hepatic Acetylcarnitine Levels | 55-fold Increase | [3] |
| Plasma Acetylcarnitine Levels | 11-fold Increase | [3] |
Signaling and Metabolic Pathways
This compound Catabolism
The catabolism of this compound involves its activation to octanoyl-CoA, followed by mitochondrial and peroxisomal β-oxidation.
Influence on Other Metabolic Pathways
This compound and its metabolites can influence other central metabolic pathways. For example, in the liver, this compound can inhibit glycolysis while stimulating fatty acid synthesis at low concentrations.[13] In glioblastoma cells, this compound has been shown to affect mitochondrial metabolism and increase ketone body production, while the longer medium-chain fatty acid decanoate (B1226879) primarily stimulates fatty acid synthesis.[14]
Experimental Protocols
Stable Isotope Tracing of this compound Metabolism using GC-MS
This protocol outlines the use of stable isotope-labeled this compound to trace its metabolic fate in biological systems, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).[15][16]
Objective: To quantify the incorporation of this compound-derived carbons into downstream metabolites.
Materials:
-
[1-¹³C]this compound or other suitably labeled this compound tracer
-
Biological samples (cells, tissues, or plasma)
-
Internal standards (e.g., deuterated fatty acids)
-
Solvents: Methanol, Chloroform, Iso-octane
-
Derivatization reagent: Pentafluorobenzyl (PFB) bromide, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or BF3-methanol[17]
-
GC-MS system
Procedure:
-
Sample Preparation and Tracer Incubation:
-
Lipid Extraction:
-
Saponification and Derivatization:
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use a suitable GC column (e.g., Agilent HP-5MS) and temperature gradient to separate the fatty acid derivatives.[18][20]
-
Operate the mass spectrometer in single-ion monitoring (SIM) or scan mode to detect and quantify the labeled and unlabeled fatty acids.[18]
-
-
Data Analysis:
-
Calculate the isotopic enrichment in the fatty acids and other metabolites to determine the contribution of this compound to these pools.[16]
-
Acylcarnitine Profiling by LC-MS/MS
This protocol is for the analysis of acylcarnitines, including octanoylcarnitine, which are important intermediates in fatty acid metabolism.[21][22][23]
Objective: To quantify the levels of octanoylcarnitine and other acylcarnitines in biological samples.
Materials:
-
Biological samples (plasma, tissues)
-
Internal standards (e.g., deuterated acylcarnitines)
-
Acetonitrile for protein precipitation[24]
-
LC-MS/MS system (e.g., QTRAP)
-
Reversed-phase C18 column[24]
Procedure:
-
Sample Preparation:
-
Homogenize tissue samples or use plasma directly.
-
Add internal standards.
-
Precipitate proteins using cold acetonitrile.[24]
-
Centrifuge and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into the LC-MS/MS system.
-
Separate the acylcarnitines using a reversed-phase C18 column with a suitable gradient of mobile phases (e.g., ammonium (B1175870) acetate (B1210297) and acetonitrile).[24]
-
Detect and quantify the acylcarnitines using multiple reaction monitoring (MRM) in positive electrospray ionization (ESI) mode.[23][24] Specific precursor-to-product ion transitions are used for each acylcarnitine.
-
-
Data Analysis:
-
Quantify the concentration of each acylcarnitine based on the peak area ratio to its corresponding internal standard.[22]
-
Experimental Workflow Diagram
Conclusion
The metabolism of this compound is a multifaceted process with significant tissue-specific variations and implications for cellular energy production and metabolic regulation. Its unique transport and activation mechanisms distinguish it from long-chain fatty acids, making it a valuable substrate under various physiological and pathological conditions. The experimental protocols detailed in this guide, particularly stable isotope tracing and acylcarnitine profiling, are powerful tools for elucidating the intricate details of the this compound metabolic pathway. A thorough understanding of this pathway is crucial for researchers and drug development professionals aiming to modulate cellular metabolism for therapeutic benefit.
References
- 1. Short- and medium-chain fatty acids in energy metabolism: the cellular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is differentially metabolized in liver and muscle and fails to rescue cardiomyopathy in CPT2 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carnitine affects this compound oxidation to carbon dioxide and dicarboxylic acids in colostrum-deprived piglets: in vivo analysis of mechanisms involved based on CoA- and carnitine-ester profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is differentially metabolized in liver and muscle and fails to rescue cardiomyopathy in CPT2 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is differentially metabolized in liver and muscle and fails to rescue cardiomyopathy in CPT2 deficiency – Mitophenome [mitophenome.org]
- 6. Probing peroxisomal β-oxidation and the labelling of acetyl-CoA proxies with [1-13C]this compound and [3-13C]this compound in the perfused rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing peroxisomal beta-oxidation and the labelling of acetyl-CoA proxies with [1-(13C)]this compound and [3-(13C)]this compound in the perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Energy contribution of this compound to intact rat brain metabolism measured by 13C nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Energy Contribution of this compound to Intact Rat Brain Metabolism Measured by 13C Nuclear Magnetic Resonance Spectroscopy | Journal of Neuroscience [jneurosci.org]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. Energy Contribution of this compound to Intact Rat Brain Metabolism Measured by 13C Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of this compound and acetate upon hepatic glycolysis and lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study [frontiersin.org]
- 15. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jfda-online.com [jfda-online.com]
- 18. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 20. mdpi.com [mdpi.com]
- 21. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 22. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Octanoate on Adipogenesis: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octanoate, a medium-chain fatty acid (MCFA), has demonstrated significant effects on adipogenesis, the process of preadipocyte differentiation into mature adipocytes. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's influence on fat cell development. Primarily, this compound acts as an inhibitor of adipogenesis in murine preadipocyte models such as 3T3-L1 cells. This inhibitory action is largely attributed to its ability to downregulate the master regulators of adipogenesis, Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), as well as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c). A key mechanism implicated in this process is the this compound-induced generation of reactive oxygen species (ROS), which leads to the inactivation of PPARγ. However, it is noteworthy that the effects of this compound can be cell-type and concentration-dependent, with some studies on porcine preadipocytes suggesting a role in promoting differentiation. This whitepaper synthesizes the current understanding of this compound's role in adipogenesis, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to serve as a comprehensive resource for researchers in metabolism and drug development.
Introduction
Adipogenesis is a complex cellular differentiation process that plays a critical role in energy homeostasis and is a key area of investigation for metabolic diseases such as obesity and type 2 diabetes. The differentiation of preadipocytes into mature, lipid-laden adipocytes is orchestrated by a cascade of transcription factors, with PPARγ and C/EBPα being the central players.[1][2] Nutritional components, particularly fatty acids, are known to modulate this process. While long-chain fatty acids are generally considered promoters of adipogenesis, medium-chain fatty acids (MCFAs) like this compound (C8:0) have been shown to exert distinct, often inhibitory, effects.[3] Understanding the molecular interactions of this compound with the adipogenic machinery is crucial for evaluating its therapeutic potential in metabolic disorders.
Quantitative Effects of this compound on Adipogenesis
Experimental evidence from in vitro studies using the 3T3-L1 preadipocyte cell line demonstrates a dose-dependent inhibitory effect of this compound on adipogenesis. This is quantified through measurements of lipid accumulation and the expression of key adipogenic markers.
Inhibition of Lipid Accumulation
Treatment of 3T3-L1 preadipocytes with this compound during differentiation leads to a significant reduction in the accumulation of triglycerides, the primary component of stored fat. This effect is visually confirmed by Oil Red O staining and quantified by measuring cellular triglyceride content.
Table 1: Effect of this compound on Triglyceride Content in 3T3-L1 Cells
| Treatment Condition (8 days) | Cellular Triglyceride Content (µg/mg protein) (Mean ± SEM, n=4) |
| Undifferentiated Cells | ~5 |
| Control (Differentiated) | ~100 |
| 1 mM this compound | ~40 |
| 2 mM this compound | ~20 |
| 3 mM this compound | ~15 |
Data extrapolated from Han et al., 2002.[3] Values are approximate and intended for comparative purposes. Statistical significance (P < 0.05) was reported for all this compound treatments compared to the control.
Downregulation of Adipogenic Transcription Factors
The inhibitory effect of this compound on lipid accumulation is a direct consequence of its impact on the expression of master adipogenic transcription factors. Both mRNA and protein levels of PPARγ, C/EBPα, and SREBP-1c are significantly attenuated in the presence of this compound.
Table 2: Effect of this compound on mRNA Levels of Adipogenic Transcription Factors in 3T3-L1 Cells
| Gene | 1 mM this compound (% of Control) | 2 mM this compound (% of Control) | 3 mM this compound (% of Control) |
| PPARγ | ~50% | ~30% | ~20% |
| C/EBPα | ~60% | ~40% | ~25% |
| SREBP-1c | ~55% | ~35% | ~20% |
Data synthesized from densitometry analysis presented in Han et al., 2002.[3][4] Values are approximations of the reported graphical data.
Table 3: Effect of this compound on Protein Levels of Adipogenic Transcription Factors in 3T3-L1 Cells
| Protein | 1 mM this compound (Fold Change vs. Control) | 2 mM this compound (Fold Change vs. Control) | 3 mM this compound (Fold Change vs. Control) |
| PPARγ | Significant Decrease | Further Decrease | Pronounced Decrease |
| C/EBPα | Significant Decrease | Further Decrease | Pronounced Decrease |
| SREBP-1c | Significant Decrease | Further Decrease | Pronounced Decrease |
Based on representative Western blots from Han et al., 2002.[3][5] Quantitative densitometry shows a clear dose-dependent reduction.
Inhibition of Lipogenesis
In mature 3T3-L1 adipocytes, this compound acutely inhibits lipogenesis. This is demonstrated by a reduction in the synthesis of triglycerides from various precursors.
Table 4: Effect of this compound on Triglyceride (TAG) Synthesis in Mature 3T3-L1 Adipocytes
| Substrate | Treatment | TAG Synthesis (% of Control) |
| [U-³H]glucose | 1 mM this compound (3 days) | ~40% |
| [9,10-³H]triolein | 1 mM this compound (3 days) | ~30% |
| ³H₂O (de novo synthesis) | 1 mM this compound (3 days) | ~25% |
Data derived from Guo et al., 2006.[6] The study reported substantial inhibition of lipogenesis.
Signaling Pathways Modulated by this compound
The inhibitory effects of this compound on adipogenesis are mediated through specific signaling pathways that converge on the master transcriptional regulators.
The PPARγ and C/EBPα Axis
This compound's primary mechanism of action is the suppression of the positive feedback loop between PPARγ and C/EBPα, which is essential for terminal adipocyte differentiation.
ROS-Mediated Inactivation of PPARγ
A significant contributor to this compound's anti-adipogenic effect is the induction of oxidative stress. This compound metabolism in adipocytes leads to an increase in reactive oxygen species (ROS), which in turn, inactivates PPARγ, thereby suppressing the expression of its target genes involved in lipogenesis.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings on this compound's effects on adipogenesis.
3T3-L1 Preadipocyte Culture and Differentiation with this compound Treatment
This protocol outlines the standard procedure for differentiating 3T3-L1 cells in the presence of this compound to assess its impact on adipogenesis.
-
Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.
-
Induction of Differentiation: Two days post-confluence (Day 0), replace the medium with DMEM containing 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1.7 µM insulin (B600854) (MDI medium).
-
This compound Treatment: From Day 0, supplement the MDI medium with sodium this compound at desired concentrations (e.g., 1, 2, or 3 mM).
-
Medium Change: On Day 2, replace the medium with DMEM containing 10% FBS and 1.7 µM insulin, supplemented with the same concentration of this compound.
-
Maintenance: From Day 4 onwards, culture the cells in DMEM with 10% FBS and the corresponding this compound concentration, changing the medium every two days.
-
Analysis: Harvest cells for analysis (e.g., Oil Red O staining, RNA/protein extraction) on Day 8.
Oil Red O Staining for Lipid Accumulation
This method is used to visualize and quantify the lipid content in differentiated adipocytes.
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 10% formalin in PBS for at least 1 hour.
-
Staining: Wash the fixed cells with water and then with 60% isopropanol (B130326). Allow the cells to dry completely. Add Oil Red O working solution (0.21% in 60% isopropanol) and incubate for 10 minutes.
-
Washing: Wash the cells extensively with water to remove unbound dye.
-
Imaging: Visualize the stained lipid droplets using a microscope.
-
Quantification: To quantify the lipid content, elute the stain with 100% isopropanol and measure the absorbance at 510 nm.
Measurement of Reactive Oxygen Species (ROS)
This protocol describes the use of a fluorescent probe to measure intracellular ROS levels.
-
Cell Treatment: Culture mature 3T3-L1 adipocytes and treat with 1 mM this compound for 24 hours.
-
Probe Loading: Add 2 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) to the culture medium and incubate for 30 minutes.
-
Washing: Wash the cells with warm Krebs-Ringer bicarbonate (KRB) buffer.
-
Fluorescence Microscopy: Immediately image the cells using a fluorescence microscope with excitation at 488 nm and emission at 525 nm.
Triglyceride Synthesis Assay
This assay measures the rate of new triglyceride synthesis using a radiolabeled precursor.
-
Cell Preparation: Use mature 3T3-L1 adipocytes, pre-treated with or without 1 mM this compound for 3 days.
-
Radiolabeling: Remove the treatment medium and incubate the cells for 3 hours in fresh medium containing a radiolabeled substrate such as [U-³H]glucose.
-
Lipid Extraction: Wash the cells with PBS and extract total lipids using a chloroform:methanol (2:1) solution.
-
Separation and Scintillation Counting: Separate the triglyceride fraction from the total lipid extract using thin-layer chromatography (TLC). Scrape the triglyceride band and quantify the radioactivity using a liquid scintillation counter.
Discussion and Future Directions
The collective evidence strongly indicates that this compound is a potent inhibitor of adipogenesis in 3T3-L1 preadipocytes, primarily through the suppression of the PPARγ/C/EBPα signaling axis. The discovery of ROS as a mediator in this process provides a deeper mechanistic understanding of how MCFAs can regulate adipocyte function.[6][7] These findings have significant implications for the development of novel therapeutic strategies for obesity and related metabolic disorders.
However, the seemingly contradictory findings in porcine preadipocytes, where this compound can induce differentiation, highlight the need for further research to understand the species- and cell-type-specific effects of MCFAs.[8] Future studies should focus on elucidating the precise molecular targets of this compound-induced ROS and exploring the effects of this compound in in vivo models of adipogenesis and obesity. Furthermore, a comprehensive investigation into the dose-dependent effects of this compound is warranted to reconcile the stimulatory and inhibitory observations. A deeper understanding of these nuances will be critical for the translation of these findings into effective clinical applications.
Conclusion
This compound exerts a significant and multifaceted influence on adipogenesis. In the widely studied 3T3-L1 preadipocyte model, it acts as a potent inhibitor by downregulating the master regulators of adipogenesis, PPARγ and C/EBPα, a process at least partially mediated by an increase in intracellular ROS. The data and protocols presented in this whitepaper provide a comprehensive technical resource for researchers investigating the intricate relationship between MCFAs and adipocyte biology. Further exploration of the context-dependent effects of this compound will be pivotal for harnessing its therapeutic potential in the management of metabolic diseases.
References
- 1. Peroxisome proliferator-activated receptor γ and C/EBPα synergistically activate key metabolic adipocyte genes by assisted loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PPARγ and C/EBP factors orchestrate adipocyte biology via adjacent binding on a genome-wide scale - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of adipocyte lipogenesis by this compound: involvement of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of actions of this compound on porcine preadipocytes and adipocytes differentiated in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical Properties of Sodium Octanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium octanoate, the sodium salt of octanoic acid (also known as caprylic acid), is a medium-chain fatty acid (MCFA) that plays a significant role in various biological processes. It is a naturally occurring compound found in sources such as coconut oil and mammalian milk.[1] In the pharmaceutical and biotechnology industries, sodium this compound is widely utilized as a stabilizer for protein formulations, particularly for human serum albumin, to protect against thermal denaturation and aggregation.[2] Beyond its role as an excipient, sodium this compound exhibits a range of biochemical activities, including influencing cellular metabolism, modulating signaling pathways, and impacting inflammatory responses. This technical guide provides a comprehensive overview of the core biochemical properties of sodium this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support research and drug development efforts.
Physicochemical Properties
Sodium this compound is a white to off-white crystalline powder with a characteristic odor.[3] It is readily soluble in water and its aqueous solutions are alkaline.[3] A summary of its key physicochemical properties is provided in Table 1.
Table 1: Physicochemical Properties of Sodium this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₅NaO₂ | [3] |
| Molecular Weight | 166.19 g/mol | [3] |
| CAS Number | 1984-06-1 | [3] |
| Appearance | White to off-white powder | [3] |
| Solubility in Water | 50 mg/mL (clear solution) | [3] |
| pH (100 g/L in H₂O at 20°C) | 8.0 - 10.5 | [3] |
| Melting Point | ~245 °C (decomposes) | [3] |
| LogP (octanol/water) | 0.106 (at 23.9°C and pH 7-7.95) | [3] |
Biochemical Functions and Mechanisms of Action
Metabolism and Bioenergetics
As a medium-chain fatty acid, this compound is rapidly absorbed from the gastrointestinal tract and transported directly to the liver via the portal vein.[1][4] Unlike long-chain fatty acids, its cellular uptake and mitochondrial entry are independent of the carnitine shuttle system, allowing for rapid β-oxidation.[4]
The initial step in this compound metabolism is its activation to octanoyl-CoA by acyl-CoA synthetase.[5] This reaction is ATP-dependent. The octanoyl-CoA then undergoes β-oxidation within the mitochondria, a cyclical process that shortens the fatty acid chain by two carbons in each cycle, generating acetyl-CoA, NADH, and FADH₂. The acetyl-CoA can then enter the citric acid cycle for further oxidation and ATP production.[1]
Table 2: Enzyme Kinetic Parameters for this compound Metabolism
| Enzyme | Substrate | Km | Vmax | Organism/Tissue | Reference(s) |
| Acyl-CoA Synthetase | This compound | 200 µM | 0.75 nmol/mg protein/min | Rat Intestinal Mucosa | [5] |
| Acyl-CoA Synthetase | This compound | 3 mM | 3.76 nmol/mg protein/min | Rat Intestinal Mucosa | [5] |
| Acyl-CoA Synthetase | ATP (with 200 µM this compound) | 5.0 mM | 0.80 nmol/mg protein/min | Rat Intestinal Mucosa | [5] |
| Acyl-CoA Synthetase | ATP (with 3 mM this compound) | 14.2 mM | 10 nmol/mg protein/min | Rat Intestinal Mucosa | [5] |
Note: The biphasic kinetics observed for acyl-CoA synthetase with this compound as a substrate suggest the presence of at least two enzyme isoforms or binding sites with different affinities.
The metabolic fate of this compound is illustrated in the following workflow diagram:
References
- 1. Triglycerides of medium-chain fatty acids: a concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. karger.com [karger.com]
Octanoate as a Substrate for Ketogenesis: A Technical Guide for Researchers
Abstract Octanoate, an eight-carbon medium-chain fatty acid (MCFA), is a potent and rapidly metabolized ketogenic substrate. Unlike long-chain fatty acids, its entry into the hepatic mitochondria is independent of the carnitine palmitoyltransferase 1 (CPT1) shuttle system, bypassing the primary rate-limiting step for fatty acid oxidation. This unique metabolic feature allows for rapid conversion into acetyl-CoA and subsequent shunting into the ketogenic pathway, particularly under conditions of carbohydrate scarcity or high energetic demand. This technical guide provides an in-depth exploration of the biochemical pathways, regulatory mechanisms, and tissue-specific metabolism of this compound. It summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the core processes to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating ketogenesis and fatty acid metabolism.
Introduction
Ketogenesis is a critical metabolic pathway predominantly occurring in the liver that produces ketone bodies—acetoacetate (B1235776), β-hydroxybutyrate, and acetone (B3395972)—from the breakdown of fatty acids.[1][2] These water-soluble molecules serve as a vital alternative energy source for extrahepatic tissues, including the brain, heart, and skeletal muscle, during periods of fasting, prolonged exercise, or low-carbohydrate diets.[3]
Fatty acids are categorized by their carbon chain length. Long-chain fatty acids (LCFAs), the most common dietary fats, require a specialized carnitine shuttle system to enter the mitochondria for oxidation.[4][5] In contrast, medium-chain fatty acids (MCFAs), such as this compound (C8), can diffuse across the mitochondrial membranes without this transport system.[4][6] This distinction makes this compound a more direct and unregulated substrate for hepatic β-oxidation and, consequently, a powerful precursor for ketone body synthesis.[7][8][9] Its role is central to the efficacy of medium-chain triglyceride (MCT) oils in ketogenic diets.[9][10]
Biochemical Pathway of this compound-Driven Ketogenesis
The conversion of this compound to ketone bodies is a multi-step process localized within the mitochondria of hepatocytes.
Mitochondrial Entry and Activation
Free this compound readily crosses the inner mitochondrial membrane, a key distinction from LCFAs which are dependent on CPT1.[4][6] Once inside the mitochondrial matrix, this compound is activated to its coenzyme A (CoA) ester, octanoyl-CoA, by a medium-chain acyl-CoA synthetase.[8][11][12] This activation step traps the fatty acid within the mitochondria for subsequent metabolism.
β-Oxidation to Acetyl-CoA
Octanoyl-CoA undergoes four rounds of mitochondrial β-oxidation. Each cycle shortens the fatty acyl chain by two carbons, yielding one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH. The complete oxidation of one molecule of octanoyl-CoA produces four molecules of acetyl-CoA.
The Ketogenic Switch: The Fate of Acetyl-CoA
The acetyl-CoA generated from β-oxidation can either enter the tricarboxylic acid (TCA) cycle or be diverted to ketogenesis. During states of high fatty acid oxidation, such as fasting or in response to a high this compound load, the rate of acetyl-CoA production can exceed the oxidative capacity of the TCA cycle.[4] Furthermore, in these states, the TCA cycle intermediate oxaloacetate is often diverted towards gluconeogenesis, limiting its availability to condense with acetyl-CoA to form citrate.[2][13] This surplus of acetyl-CoA becomes the primary substrate for the synthesis of ketone bodies.[3][4]
Core Ketogenesis Pathway
The synthesis of ketone bodies from acetyl-CoA involves three key enzymatic steps:
-
Thiolase: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA.[1]
-
HMG-CoA Synthase (mHMGCS): Acetoacetyl-CoA condenses with a third molecule of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is the rate-limiting and committed step in ketogenesis.[14][15]
-
HMG-CoA Lyase: HMG-CoA is cleaved to yield acetoacetate and one molecule of acetyl-CoA.[14]
Acetoacetate can then be reduced to β-hydroxybutyrate by β-hydroxybutyrate dehydrogenase, a reaction dependent on the mitochondrial NADH/NAD⁺ ratio, or it can spontaneously decarboxylate to form acetone.[3][14]
References
- 1. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ketone bodies - Wikipedia [en.wikipedia.org]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. This compound Alleviates Dietary Soybean Oil-Induced Intestinal Physical Barrier Damage, Oxidative Stress, Inflammatory Response and Microbial Dysbiosis in Large Yellow Croaker (Larimichthys Crocea) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Ketogenic Effect of Medium-Chain Triacylglycerides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is differentially metabolized in liver and muscle and fails to rescue cardiomyopathy in CPT2 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Ketogenic effects of medium chain triglycerides containing formula and its correlation to breath acetone in healthy volunteers: a randomized, double-blinded, placebo-controlled, single dose-response study [frontiersin.org]
- 10. Ketogenic diet - Wikipedia [en.wikipedia.org]
- 11. This compound is differentially metabolized in liver and muscle and fails to rescue cardiomyopathy in CPT2 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mitophenome.org [mitophenome.org]
- 13. Ketogenesis in the living rat followed by 13C-NMR spectroscopy. Infusion of [1,3-13C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase: a control enzyme in ketogenesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Octanoic Acid
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Octanoic acid, also known under the common name caprylic acid, is an eight-carbon saturated fatty acid (C8:0) with significant applications across the pharmaceutical, food, and industrial sectors. Its unique properties as a medium-chain fatty acid (MCFA) contribute to its roles as an antimicrobial agent, a metabolic substrate, and a key component in the synthesis of esters for flavorings and pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of octanoic acid, detailed experimental methodologies for their determination, and visual representations of its chemical structure and relevant biological pathways to support researchers and drug development professionals.
Chemical Identity
Octanoic acid is a straight-chain saturated fatty acid. Its structure consists of a seven-carbon alkyl chain attached to a carboxyl group.[3]
-
IUPAC Name: Octanoic Acid
-
Common Name: Caprylic Acid
-
Chemical Formula: C₈H₁₆O₂[2]
-
Structural Formula: CH₃(CH₂)₆COOH[2]
-
CAS Number: 124-07-2[2]
-
Molecular Weight: 144.21 g/mol [2]
Caption: Ball-and-stick representation of the octanoic acid molecule.
Physical Properties
Octanoic acid is a colorless to light yellow, oily liquid at room temperature with a characteristically faint, fruity, or unpleasant rancid odor and a burning taste.[3][4][5] It solidifies into leafy crystals when cooled.[3]
Table 1: Key Physical Properties of Octanoic Acid
| Property | Value | Conditions | Source(s) |
|---|---|---|---|
| Melting Point | 16 - 17 °C (60.8 - 62.6 °F) | 1 atm | [4][6][7][8] |
| Boiling Point | 237 - 239.7 °C (458.6 - 463.5 °F) | 1 atm | [4][6][8] |
| Density | 0.910 g/mL | at 20-25 °C | [4][7][8][9] |
| Vapor Pressure | 0.00371 mmHg | at 25 °C | [1][3] |
| 1 mmHg | at 78 °C | [4][7] | |
| Vapor Density | 5 (vs air) | [4][7] | |
| Refractive Index | 1.428 | at 20 °C (n20/D) | [4][7][10] |
| Flash Point | >110 °C (>230 °F) | Closed Cup | [4][6][11] |
| Viscosity | 5.74 mPa·s | [1][3] |
| Surface Tension | 23.7 dyn/cm | |[3] |
Solubility and Partitioning Behavior
The solubility of octanoic acid is dictated by its amphiphilic nature, possessing both a polar carboxylic acid head and a nonpolar eight-carbon tail.
-
In Water: It is slightly or minimally soluble in water.[3][4] The reported solubility is approximately 0.68 g/L (or 68 mg/100 mL) at 20 °C.[4][5]
-
In Organic Solvents: It is soluble in most organic solvents, including ethanol, ether, chloroform, acetonitrile, petroleum ether, and glacial acetic acid.[1][3][12]
Table 2: Partition and Dissociation Constants
| Property | Value | Conditions | Source(s) |
|---|---|---|---|
| Octanol-Water Partition Coefficient (LogP) | 3.05 | [3][13] | |
| Acid Dissociation Constant (pKa) | 4.89 | at 25 °C | [3][13][14] |
| Surface pKa | 4.9 | Air-water interface |[15] |
The LogP value of 3.05 indicates a preference for the lipid phase over the aqueous phase, classifying it as a lipophilic compound.[3][13] The pKa of 4.89 signifies that at a physiological pH of ~7.4, octanoic acid will exist almost entirely in its deprotonated, anionic form (octanoate).[3]
Caption: Dissociation equilibrium of octanoic acid in an aqueous solution.
Chemical Properties and Reactivity
The primary reactive site of octanoic acid is the carboxyl group (-COOH), which imparts its acidic properties and allows for a range of chemical reactions.
-
Acid-Base Reactions: As a carboxylic acid, it reacts exothermically with bases to form a salt and water.[4][16]
-
Reactivity with Metals: It is corrosive to many metals, reacting with active metals to produce hydrogen gas and a metal salt.[6][16] It can absorb sufficient atmospheric water to corrode iron, steel, and aluminum.[4][16]
-
Esterification: In the presence of an acid catalyst, octanoic acid reacts with alcohols to form esters, which are often used in perfumes and as flavoring agents.[2][17]
-
Other Reactions: It reacts with various compounds such as cyanide salts, diazo compounds, isocyanates, and sulfides, which can generate toxic or flammable gases.[16][17]
-
Stability: The compound is stable under normal conditions but is incompatible with strong oxidizing agents, reducing agents, and bases.[1][4]
Experimental Protocols
The determination of the physicochemical properties of octanoic acid relies on established analytical techniques. The following are generalized protocols representative of the methods used to obtain the data presented in this guide.
5.1 Melting Point Determination (Capillary Method) The melting point is a key indicator of purity.[18]
-
Sample Preparation: A small amount of dried, powdered octanoic acid is packed into a thin-walled capillary tube to a height of about 3 mm.[19]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer's mercury bulb. This assembly is placed in a heating apparatus, such as a Thiele tube or a Mel-Temp block, which contains a heating medium (e.g., mineral oil).[18][19]
-
Heating: The apparatus is heated slowly, typically at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.[18]
-
Observation: The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[18] For a pure compound, this range is typically narrow (0.5-1.0 °C).[18]
5.2 Boiling Point Determination (Micro-reflux Method)
-
Sample Preparation: A small volume (a few milliliters) of octanoic acid is placed in a small test tube or fusion tube.[20][21]
-
Apparatus Setup: A capillary tube, sealed at one end, is placed inverted into the liquid. The tube is attached to a thermometer and heated in a Thiele tube.[20][22]
-
Heating: The apparatus is heated gently. As the liquid's boiling point is approached and exceeded, a rapid and continuous stream of bubbles will emerge from the inverted capillary tube as the air inside is replaced by the substance's vapor.[23]
-
Observation: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature recorded at the exact moment the bubbling stops and the liquid is drawn back into the capillary tube.[20][23] This indicates that the vapor pressure of the liquid equals the external atmospheric pressure.[20]
5.3 pKa Determination (Potentiometric Titration) Potentiometric titration is a highly accurate method for determining the dissociation constant of a weak acid.[8][24]
-
Solution Preparation: A solution of octanoic acid of known concentration (e.g., 0.1 M) is prepared in water.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the acid solution in small, precise increments using a buret.[25]
-
pH Measurement: After each addition of the titrant, the solution is stirred to equilibrium, and the pH is measured using a calibrated pH meter.[8]
-
Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point is identified as the point of maximum slope on the titration curve. The half-equivalence point occurs at exactly half the volume of the titrant needed to reach the equivalence point. At this half-equivalence point, the pH of the solution is equal to the pKa of the acid.[11][26]
Caption: General experimental workflow for pKa determination by titration.
5.4 Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: Carboxylic acids like octanoic acid show highly characteristic IR absorption bands. A very broad O–H stretching band is observed from 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer structure.[27][28] A strong carbonyl (C=O) stretching absorption appears between 1760-1690 cm⁻¹.[27][29] Additionally, a C–O stretch is visible in the 1320-1210 cm⁻¹ region.[27]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy can be used to quantify the fatty acid profile.[5] The protons of the terminal methyl group (CH₃), the methylene (B1212753) groups (CH₂) along the chain, the α-methylene group adjacent to the carboxyl group, and the acidic proton of the carboxyl group itself all produce distinct signals that can be used for structural elucidation.[30][31]
Biological and Pharmacological Relevance
Octanoic acid's properties make it significant in several biological contexts, which is of particular interest in drug development.
6.1 Antimicrobial Activity Octanoic acid exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.[7][9][32] Its mechanism of action is primarily attributed to the disruption of the cell membrane.[9][32][33] The lipophilic carbon chain allows it to intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[9][17][33] This property is utilized in sanitizers for food-contact surfaces and as a potential therapeutic agent.[2]
6.2 Role in Ghrelin Acylation Octanoic acid is essential for the biological activity of ghrelin, the "hunger hormone."[1][4] The enzyme Ghrelin O-acyltransferase (GOAT) catalyzes the esterification of an n-octanoic acid molecule to the third serine residue of the ghrelin peptide.[3][6] This unique post-translational modification, known as octanoylation, is required for ghrelin to bind to its receptor (GHS-R1a) and exert its effects on appetite stimulation and energy homeostasis.[4][6] The this compound for this process can be derived from the diet or from endogenous lipid metabolism pathways like beta-oxidation.[1][12]
References
- 1. Frontiers | Acylation, a Conductor of Ghrelin Function in Brain Health and Disease [frontiersin.org]
- 2. echemi.com [echemi.com]
- 3. pnas.org [pnas.org]
- 4. Acylation, a Conductor of Ghrelin Function in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. Ghrelin octanoylation by ghrelin O-acyltransferase: protein acylation impacting metabolic and neuroendocrine signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Octanoic acid promotes clearance of antibiotic-tolerant cells and eradicates biofilms of Staphylococcus aureus isolated from recurrent bovine mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. study.com [study.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Density estimation for fatty acids and vegetable oils based on their fatty acid composition | Semantic Scholar [semanticscholar.org]
- 14. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Efficacy and mechanism of carvacrol with octanoic acid against mastitis causing multi-drug-resistant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chem.ucalgary.ca [chem.ucalgary.ca]
- 19. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 20. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 21. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. uomus.edu.iq [uomus.edu.iq]
- 24. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pennwest.edu [pennwest.edu]
- 26. byjus.com [byjus.com]
- 27. orgchemboulder.com [orgchemboulder.com]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. spectroscopyonline.com [spectroscopyonline.com]
- 30. magritek.com [magritek.com]
- 31. psecommunity.org [psecommunity.org]
- 32. researchgate.net [researchgate.net]
- 33. Antimicrobial action of octanoic acid against Escherichia coli O157:H7 during washing of baby spinach and grape tomatoes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Interaction of Octanoate with Plasma Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanoate, an eight-carbon saturated fatty acid, is a physiologically and pharmacologically significant molecule. Its interaction with plasma proteins is a critical determinant of its transport, bioavailability, and metabolic fate. This technical guide provides a comprehensive overview of the binding of this compound to various plasma proteins, focusing on quantitative data, detailed experimental methodologies, and the potential downstream signaling implications of these interactions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic research.
Quantitative Analysis of this compound-Plasma Protein Interactions
The binding of this compound to plasma proteins is a dynamic process characterized by specific affinities and kinetics. The majority of circulating this compound is bound to albumin, the most abundant protein in plasma. However, interactions with other proteins, though less characterized, may also play a significant role in its disposition.
Table 1: Quantitative Binding Data of this compound with Plasma Proteins
| Plasma Protein | Binding Parameter | Value | Method | Reference |
| Human Serum Albumin (HSA) | Association Constant (Ka) | 1.6 x 10⁶ M⁻¹ (High-affinity site) | Equilibrium Dialysis | [1] |
| Rate constant for exchange (k) | 350 s⁻¹ at 33°C | NMR Spectroscopy | [2] | |
| Lifetime in a binding site (τ) | 2.8 ms (B15284909) at 33°C | NMR Spectroscopy | [2] | |
| α1-Acid Glycoprotein (B1211001) (AGP) | Dissociation Constant (Kd) | Data not available for this compound. General affinity for drugs is in the range of 10⁻⁵–10⁻⁹ M. | Multiple Methods | [3] |
| Lipoproteins (LDL, HDL) | Effect of this compound | Dietary this compound supplementation has been shown to decrease LDL and increase HDL levels. The direct binding characteristics are not well-defined. | In vivo studies | [4] |
| Globulins (Alpha, Beta, Gamma) | Binding Characteristics | Specific quantitative binding data for this compound is limited in the current literature. | - | - |
Note: The available quantitative data for this compound's interaction with plasma proteins is predominantly focused on albumin. Further research is required to fully characterize its binding to other plasma protein components.
Experimental Protocols for Studying this compound-Protein Interactions
A variety of biophysical techniques can be employed to characterize the interaction between this compound and plasma proteins. The choice of method depends on the specific parameters to be measured, such as binding affinity, stoichiometry, and kinetics.
Equilibrium Dialysis
Equilibrium dialysis is a robust method for determining the binding affinity (Kd) and the number of binding sites (n) of a ligand to a protein.
Detailed Protocol:
-
Membrane Preparation: Hydrate a dialysis membrane with an appropriate molecular weight cutoff (MWCO), typically 12-14 kDa, in the dialysis buffer (e.g., phosphate-buffered saline, pH 7.4).[5] Ensure the membrane is thoroughly rinsed to remove any preservatives.[5]
-
Apparatus Assembly: Assemble the dialysis cells, each consisting of two chambers separated by the prepared membrane.[5]
-
Sample Preparation:
-
In one chamber (the "protein chamber"), add a known concentration of the plasma protein (e.g., human serum albumin) dissolved in the dialysis buffer.
-
In the other chamber (the "buffer chamber"), add the dialysis buffer containing a known concentration of radiolabeled or unlabeled this compound.[6]
-
-
Dialysis: Seal the dialysis unit and incubate it at a constant temperature (e.g., 37°C) on a shaker to facilitate equilibrium.[5] The incubation time required to reach equilibrium should be determined empirically, but is typically between 4 to 24 hours.[1]
-
Sample Analysis: After reaching equilibrium, collect aliquots from both the protein and buffer chambers.
-
Quantification: Determine the concentration of this compound in both chambers using an appropriate analytical method. For radiolabeled this compound, liquid scintillation counting is used. For unlabeled this compound, techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can be employed.
-
Data Analysis: Calculate the concentration of bound and free this compound. The binding data can then be analyzed using Scatchard or non-linear regression analysis to determine the dissociation constant (Kd) and the number of binding sites (n).
Experimental Workflow for Equilibrium Dialysis
Caption: Workflow for determining this compound-protein binding parameters using equilibrium dialysis.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n).
Detailed Protocol:
-
Sample Preparation:
-
Prepare a solution of the plasma protein in a suitable buffer (e.g., PBS, pH 7.4). The protein concentration should be accurately determined.
-
Prepare a solution of this compound in the same buffer. The this compound concentration should be 10-20 times higher than the protein concentration.
-
It is crucial that the buffer composition of the protein and this compound solutions are identical to minimize heats of dilution.[7] Dialysis of the protein against the final buffer is recommended.[8]
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C or 37°C).
-
Thoroughly clean the sample and reference cells of the ITC instrument.
-
-
Loading the Calorimeter:
-
Load the protein solution into the sample cell.
-
Load the reference cell with the same buffer.
-
Load the this compound solution into the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of the this compound solution into the protein solution while stirring.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data (heat flow versus time) is integrated to obtain the heat change per injection.
-
A binding isotherm is generated by plotting the heat change against the molar ratio of this compound to protein.
-
This isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters (Ka, ΔH, and n).
-
Experimental Workflow for Isothermal Titration Calorimetry
Caption: Workflow for thermodynamic characterization of this compound-protein interaction using ITC.
Signaling Pathways Potentially Influenced by this compound-Plasma Protein Interactions
The binding of this compound to plasma proteins can influence its availability to interact with cellular receptors and modulate signaling pathways. While direct evidence linking the this compound-plasma protein complex to specific signaling events is still emerging, several pathways are implicated based on the known biological activities of this compound.
Peroxisome Proliferator-Activated Receptors (PPARs) Signaling
PPARs are nuclear receptors that play a crucial role in lipid and glucose metabolism. Fatty acids, including medium-chain fatty acids like this compound, are known to be ligands for PPARs.[9] The binding of this compound to plasma proteins, particularly albumin, can regulate the free concentration of this compound available to activate PPARs.
Logical Relationship of this compound-Albumin Interaction and PPAR Signaling
Caption: this compound-albumin binding influences free this compound levels for PPAR activation.
Nuclear Factor-kappa B (NF-κB) Signaling
The NF-κB signaling pathway is a central regulator of inflammation.[10] Studies have shown that this compound can modulate inflammatory responses.[4] While the exact mechanism is not fully elucidated, it is plausible that the interaction of this compound with plasma proteins could influence its delivery to immune cells, thereby affecting NF-κB activation and the expression of pro-inflammatory cytokines.[11]
Potential Influence of this compound on NF-κB Signaling
Caption: this compound's interaction with plasma proteins may modulate NF-κB signaling in immune cells.
Conclusion
The interaction of this compound with plasma proteins is a multifaceted process with significant implications for its pharmacokinetic and pharmacodynamic properties. While the binding to albumin is well-characterized, further investigation into its interactions with other plasma proteins is warranted. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for future research in this area. A deeper understanding of these interactions will be invaluable for the development of novel therapeutic strategies and for elucidating the role of medium-chain fatty acids in health and disease.
References
- 1. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A "release" protocol for isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The structural basis for high affinity binding of α1-acid glycoprotein to the potent antitumor compound UCN-01 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of supplemental this compound on hepatic lipid metabolism, serum biochemical indexes, antioxidant capacity and inflammation-related genes expression of large yellow croaker (Larimichthys crocea) fed with high soybean oil diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAQ — HTDialysis.com - Leader in Equilibrium Dialysis [htdialysis.com]
- 6. enamine.net [enamine.net]
- 7. Isothermal titration calorimetry [cureffi.org]
- 8. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 9. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of Octanoylcarnitine: A Technical Guide for Researchers
For Correspondence: [Awaited]
Abstract
Octanoylcarnitine (B1202733) (C8-carnitine) is a pivotal intermediate in medium-chain fatty acid metabolism. Its biological significance extends from being a primary biomarker for inborn errors of metabolism to a molecule of interest in cardiovascular and neurological research. This technical guide provides an in-depth overview of the core biological roles of octanoylcarnitine, tailored for researchers, scientists, and drug development professionals. It summarizes quantitative data, details key experimental protocols for its analysis, and visualizes its metabolic pathways, offering a comprehensive resource for understanding and investigating this crucial acylcarnitine.
Introduction
Octanoylcarnitine is an acylcarnitine, an ester of carnitine and octanoic acid. It plays a fundamental role in cellular energy production by facilitating the transport of medium-chain fatty acids into the mitochondria for subsequent β-oxidation.[1] The concentration of octanoylcarnitine in biological fluids is a sensitive indicator of the status of fatty acid metabolism. Elevated levels are a hallmark of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, one of the most common inherited metabolic disorders.[2][3] This guide delves into the multifaceted biological significance of octanoylcarnitine, its clinical relevance, and the methodologies employed for its study.
Quantitative Data on Octanoylcarnitine Levels
The quantification of octanoylcarnitine is crucial for the diagnosis and monitoring of metabolic disorders. Its concentration varies with age and clinical condition. The following tables summarize key quantitative data from various studies.
Table 1: Octanoylcarnitine Concentrations in Newborns for MCAD Deficiency Screening
| Population | Sample Type | Octanoylcarnitine Concentration (μmol/L) | Reference |
| Healthy Newborns | Dried Blood Spot | < 0.22 | [2][3] |
| Newborns with MCAD Deficiency | Dried Blood Spot | Median: 8.4 (Range: 3.1-28.3) | [2][3] |
| Newborn Screening Cut-off | Dried Blood Spot | ≥ 1.0 | [4] |
| Homozygous for A985G mutation | Dried Blood Spot | > 2.3 | [4] |
Table 2: Reference Ranges for Octanoylcarnitine in Plasma/Serum
| Age Group | Sample Type | Octanoylcarnitine Concentration (μmol/L) | Reference |
| ≤ 7 days | Plasma | < 0.19 | |
| 8 days - 7 years | Plasma | < 0.45 | |
| ≥ 8 years | Plasma | < 0.78 | |
| All Ages | Plasma | 0 - 0.27 | [5] |
Table 3: Octanoylcarnitine Concentrations in a Study of Unaffected Newborns
| Population | Sample Type | Median Octanoylcarnitine Concentration (μmol/L) | Interquartile Range (μmol/L) | Reference |
| Unaffected Newborns (England) | Dried Blood Spot | 0.05 | 0.04 - 0.07 | [6] |
| Unaffected Newborns (New South Wales) | Dried Blood Spot | 0.09 | 0.06 - 0.11 | [6] |
Key Metabolic Pathways Involving Octanoylcarnitine
Octanoylcarnitine is a central molecule in the transport and metabolism of octanoic acid, a medium-chain fatty acid. Its journey involves several key enzymes and cellular compartments.
Formation and Transport of Octanoylcarnitine
Octanoylcarnitine is formed from octanoyl-CoA and L-carnitine, a reaction catalyzed by carnitine acyltransferases. This process is essential for transporting the eight-carbon fatty acyl group across the mitochondrial membrane.
Caption: Transport of Octanoic Acid into the Mitochondria via the Carnitine Shuttle.
Mitochondrial β-Oxidation of Octanoyl-CoA
Once inside the mitochondrial matrix, octanoyl-CoA undergoes β-oxidation, a cyclical process that shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2.
Caption: The first cycle of β-oxidation of octanoyl-CoA in the mitochondria.
Experimental Protocols
The accurate measurement of octanoylcarnitine is paramount for its clinical and research applications. Tandem mass spectrometry (MS/MS) is the gold standard for its quantification.
Quantification of Octanoylcarnitine in Dried Blood Spots by Tandem Mass Spectrometry
This protocol provides a general workflow for the analysis of octanoylcarnitine from dried blood spots (DBS), a common practice in newborn screening.
Caption: General workflow for octanoylcarnitine analysis from dried blood spots.
Detailed Methodology:
-
Sample Collection and Preparation: A 3mm disc is punched from a dried blood spot collected on a filter paper card.[2]
-
Extraction: The disc is placed in a well of a microtiter plate, and a solution of methanol (B129727) containing a known concentration of a stable isotope-labeled internal standard (e.g., [D3]-octanoylcarnitine) is added.[7] The plate is then agitated to facilitate the extraction of acylcarnitines.
-
Derivatization (Optional but common): To improve chromatographic separation and ionization efficiency, the extracted acylcarnitines are often derivatized to their butyl esters by adding butanolic hydrochloric acid and incubating at an elevated temperature.[2][3]
-
Solvent Evaporation: The solvent is evaporated under a stream of nitrogen.
-
Reconstitution: The dried residue is reconstituted in a suitable mobile phase for injection into the mass spectrometer.
-
Tandem Mass Spectrometry (MS/MS) Analysis:
-
Ionization: The sample is introduced into the mass spectrometer, and the analytes are ionized using electrospray ionization in the positive ion mode (ESI+).
-
Scanning Mode: A common method for acylcarnitine profiling is a precursor ion scan for m/z 85, which is a characteristic fragment ion of carnitine and its esters.[7] Alternatively, Multiple Reaction Monitoring (MRM) can be used for higher specificity and sensitivity, monitoring the transition from the precursor ion of octanoylcarnitine to a specific product ion.
-
-
Quantification: The concentration of octanoylcarnitine in the sample is determined by comparing the signal intensity of the analyte to that of the internal standard.
Clinical and Research Significance
Biomarker for MCAD Deficiency
The most prominent clinical significance of octanoylcarnitine is its role as a primary biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[2] MCAD is the enzyme that catalyzes the first step of β-oxidation for medium-chain fatty acids (C6-C12). In MCAD deficiency, the impaired function of this enzyme leads to the accumulation of octanoyl-CoA, which is subsequently converted to octanoylcarnitine. Newborn screening programs worldwide utilize the measurement of octanoylcarnitine in dried blood spots to detect MCAD deficiency, allowing for early intervention and prevention of life-threatening metabolic crises.[3]
Cardiovascular Disease
Emerging evidence suggests a link between altered acylcarnitine profiles, including octanoylcarnitine, and cardiovascular diseases. Elevated levels of certain acylcarnitines have been associated with an increased risk of cardiovascular mortality and reduced heart function.[8] This is thought to be related to incomplete fatty acid oxidation and mitochondrial dysfunction in the heart.[8]
Neurological Disorders
The brain has a high energy demand, and while glucose is its primary fuel, fatty acid metabolism also plays a role. Alterations in acylcarnitine levels have been observed in various neurological disorders, and acylcarnitines are being investigated for their potential roles in neuroprotection.[9]
Therapeutic Potential
Recent research has explored the therapeutic potential of octanoylcarnitine in certain metabolic disorders. For instance, oral octanoylcarnitine has been shown to alleviate exercise intolerance in mouse models of long-chain fatty acid oxidation disorders by providing an alternative energy source that can bypass the metabolic block.[10]
Conclusion
Octanoylcarnitine is a molecule of profound biological and clinical importance. Its central role in medium-chain fatty acid metabolism makes it an indispensable biomarker for the diagnosis of MCAD deficiency through newborn screening. The methodologies for its quantification are well-established, with tandem mass spectrometry being the cornerstone of its analysis. Ongoing research continues to unveil its broader significance in various physiological and pathological processes, including cardiovascular and neurological health, and highlights its potential as a therapeutic agent. This guide provides a foundational resource for professionals engaged in the study of this critical metabolite and its implications for human health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 5. agilent.com [agilent.com]
- 6. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carnitine-acylcarnitine translocase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Octanoate in Gut Microbiome Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octanoate, an eight-carbon medium-chain fatty acid (MCFA), is emerging as a critical signaling molecule in the complex interplay between the gut microbiome and host physiology. Traditionally recognized for its role as a rapid energy source, recent evidence highlights its multifaceted functions in modulating intestinal barrier integrity, inflammatory responses, oxidative stress, and the composition of the gut microbiota itself. This technical guide provides an in-depth overview of the current understanding of this compound's role in gut microbiome signaling, with a focus on the underlying molecular mechanisms. We present a comprehensive summary of quantitative data from key studies, detailed experimental methodologies, and visual representations of the signaling pathways involved. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound and other MCFAs in the context of gut health and disease.
Introduction
The gut microbiome, a complex ecosystem of microorganisms residing in the gastrointestinal tract, plays a pivotal role in host health and disease. Communication between the gut microbiota and the host is mediated by a vast array of microbial metabolites, among which short-chain fatty acids (SCFAs) have been extensively studied. More recently, medium-chain fatty acids (MCFAs), such as this compound (also known as caprylate), have garnered significant attention for their distinct signaling properties and profound effects on host cellular processes.
This compound is naturally found in sources like coconut oil, palm kernel oil, and milk products.[1] While dietary intake is one source, some gut microbes, including certain yeast strains and bacteria like Clostridium kluyveri, can also produce this compound.[1] It possesses antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus.[2] Beyond its direct effects on microbes, this compound acts as a signaling molecule, influencing host-microbiome interactions through various pathways. This guide will delve into the core mechanisms of this compound signaling in the gut, providing a technical foundation for further research and therapeutic development.
Mechanisms of this compound Signaling in the Gut
This compound exerts its influence on the host through multiple mechanisms, including the modulation of the intestinal barrier, regulation of inflammatory and oxidative stress pathways, and direct effects on the composition and function of the gut microbiota.
Enhancement of Intestinal Barrier Function
A robust intestinal barrier is crucial for preventing the translocation of harmful substances from the gut lumen into circulation. This compound has been shown to fortify this barrier by upregulating the expression of tight junction proteins, which are essential for maintaining the integrity of the epithelial cell layer.
Dietary supplementation with this compound has been demonstrated to increase the mRNA and protein expression of key tight junction proteins, including Zonula Occludens-1 (ZO-1), Zonula Occludens-2 (ZO-2), occludin, and claudin-11.[1][2] This enhancement of the physical barrier helps to reduce intestinal permeability and prevent the leakage of gut-derived antigens and microbial products that can trigger inflammation.[2]
Modulation of Inflammatory and Oxidative Stress Pathways
Chronic inflammation and oxidative stress in the gut are hallmarks of various intestinal disorders, including inflammatory bowel disease (IBD). This compound exhibits potent anti-inflammatory and antioxidant properties through its interaction with several key signaling pathways.
-
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Signaling: this compound can activate PPARγ, a nuclear receptor that plays a critical role in regulating inflammation.[3][4] Activation of PPARγ can lead to the downregulation of pro-inflammatory signaling pathways. One such pathway involves the Signal Transducer and Activator of Transcription 1 (STAT-1).[3][4] By activating PPARγ, this compound can suppress STAT-1, leading to a reduction in the inflammatory response.[3][4] This mechanism has been implicated in the alleviation of IBD symptoms.[3][4]
-
Toll-Like Receptor (TLR) Signaling: Toll-like receptors are key components of the innate immune system that recognize microbial products and trigger inflammatory responses. This compound has been shown to inactivate TLRs, thereby reducing the production of pro-inflammatory cytokines.[2] This contributes to its overall anti-inflammatory effect in the gut.
-
G-Protein Coupled Receptor 40 (GPR40): this compound can activate GPR40, a receptor for medium and long-chain fatty acids.[1] GPR40 is expressed in the gut and is involved in various physiological processes, including the regulation of hormone secretion.[1]
-
Histone Deacetylase (HDAC) Inhibition: Similar to the well-studied SCFA butyrate, this compound may also act as a histone deacetylase inhibitor.[5] HDAC inhibition leads to changes in gene expression that can have anti-inflammatory and anti-proliferative effects.
Modulation of the Gut Microbiota
This compound directly influences the composition and function of the gut microbiota. Its antimicrobial properties can selectively inhibit the growth of pathogenic bacteria while promoting the proliferation of beneficial microbes.[2][6]
Studies have shown that this compound supplementation can increase the abundance of beneficial bacteria such as Lactobacillus and acetate-producing strains like Ruminococcus and Roseburia.[2][6] Conversely, it can reduce the populations of pathogenic bacteria, including Escherichia-Shigella and Streptococcus.[6] This shift in the microbial landscape can contribute to a healthier gut environment and may be one of the mechanisms through which this compound improves intestinal health.[2] Furthermore, by promoting acetate-producing bacteria, this compound can indirectly enhance the levels of this beneficial SCFA in the gut.[2]
Quantitative Data on this compound's Effects
The following tables summarize quantitative data from key studies investigating the effects of this compound on various aspects of gut health.
Table 1: Effects of this compound on Intestinal Barrier Function
| Parameter | Model System | This compound Concentration/Dose | Duration | Outcome | Reference |
| ZO-1 mRNA expression | Large Yellow Croaker (Larimichthys crocea) | 2 g/kg diet | 10 weeks | Significant increase (P < 0.05) | [2] |
| ZO-2 mRNA expression | Large Yellow Croaker (Larimichthys crocea) | 2 g/kg diet | 10 weeks | Significant increase (P < 0.05) | [2] |
| Occludin mRNA expression | Large Yellow Croaker (Larimichthys crocea) | 2 g/kg diet | 10 weeks | Significant increase (P < 0.05) | [2] |
| Claudin-11 mRNA expression | Large Yellow Croaker (Larimichthys crocea) | 2 g/kg diet | 10 weeks | Significant increase (P < 0.05) | [2] |
| ZO-1 protein expression | Large Yellow Croaker (Larimichthys crocea) | 2 g/kg diet | 10 weeks | Enhanced expression | [2] |
| ZO-2 protein expression | Large Yellow Croaker (Larimichthys crocea) | 2 g/kg diet | 10 weeks | Enhanced expression | [2] |
Table 2: Effects of this compound on Inflammatory Markers
| Parameter | Model System | This compound Concentration/Dose | Duration | Outcome | Reference |
| Pro-inflammatory cytokine expression | Large Yellow Croaker (Larimichthys crocea) | 2 and 4 g/kg diet | 10 weeks | Attenuated expression | [7] |
| TLR-related gene expression | Large Yellow Croaker (Larimichthys crocea) | 2 and 4 g/kg diet | 10 weeks | Decreased expression | [2] |
Table 3: Effects of this compound on Gut Microbiota Composition
| Microbial Group | Model System | This compound Dose | Duration | Outcome | Reference |
| Lactobacillus | Large Yellow Croaker (Larimichthys crocea) | 2 and 4 g/kg diet | 10 weeks | Increased relative abundance | [7] |
| Escherichia-Shigella | Fish | Not specified | Not specified | Reduced abundance | [6] |
| Streptococcus | Murine models | Not specified | Not specified | Reduced abundance | [6] |
| Acetate-producing strains (Ruminococcus, Roseburia) | Mice | Not specified | Not specified | Increased abundance | [2][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound research in the gut microbiome.
In Vivo this compound Administration in Mice (Oral Gavage)
Objective: To administer a precise dose of this compound to mice to study its in vivo effects on the gut microbiome and host physiology.
Materials:
-
This compound (sodium this compound or trioctanoin)
-
Vehicle (e.g., water, corn oil)
-
Animal feeding (gavage) needles (20-22 gauge for adult mice)
-
1 mL syringes
-
Animal balance
Procedure:
-
Preparation of Dosing Solution: Dissolve or suspend the desired amount of this compound in the chosen vehicle to achieve the target concentration. Ensure the solution is homogenous before administration.
-
Animal Handling: Acclimatize mice to handling for several days prior to the experiment to minimize stress.
-
Dosage Calculation: Weigh each mouse immediately before dosing to calculate the exact volume to be administered based on its body weight (typically 5-10 mL/kg).
-
Restraint: Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle into the esophagus.
-
Gavage Needle Insertion: Carefully insert the ball-tipped gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus. Do not force the needle.
-
Administration: Slowly administer the calculated volume of the this compound solution.
-
Post-Administration Monitoring: Monitor the animal for any signs of distress after the procedure.
Caco-2 Cell Culture and this compound Treatment
Objective: To investigate the direct effects of this compound on intestinal epithelial cells in an in vitro model.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Non-essential amino acids
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and inserts
-
This compound stock solution (e.g., sodium this compound dissolved in sterile water or ethanol)
Procedure:
-
Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10-20% FBS, 1% penicillin-streptomycin, and 1% non-essential amino acids at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding on Inserts: For barrier function studies, seed Caco-2 cells onto permeable filter inserts in multi-well plates and allow them to differentiate for 21 days, with media changes every 2-3 days.
-
This compound Treatment: Prepare working concentrations of this compound by diluting the stock solution in cell culture medium. Replace the medium in the cell culture wells or inserts with the this compound-containing medium. Include a vehicle control group.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48 hours).
-
Downstream Analysis: Following treatment, cells can be harvested for analysis of protein expression (Western blotting), gene expression (qPCR), or the supernatant can be collected for cytokine analysis (ELISA).
Western Blotting for Tight Junction Proteins
Objective: To quantify the protein expression of tight junction proteins (e.g., ZO-1, occludin) in intestinal epithelial cells or tissues following this compound treatment.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ZO-1, anti-occludin, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the ECL substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system and quantify the band intensities. Normalize the expression of the target protein to a loading control (e.g., β-actin).
16S rRNA Gene Sequencing and Analysis
Objective: To characterize the composition of the gut microbiota following this compound treatment.
Materials:
-
Fecal or cecal samples
-
DNA extraction kit
-
Primers targeting a variable region of the 16S rRNA gene (e.g., V3-V4)
-
PCR reagents
-
Next-generation sequencing platform (e.g., Illumina MiSeq)
-
Bioinformatics software for data analysis (e.g., QIIME 2, DADA2)
Procedure:
-
DNA Extraction: Extract total DNA from fecal or cecal samples using a validated DNA extraction kit.
-
PCR Amplification: Amplify a specific variable region of the 16S rRNA gene using PCR with barcoded primers.
-
Library Preparation and Sequencing: Purify the PCR products, quantify the DNA, and pool the samples for sequencing on a next-generation sequencing platform.
-
Bioinformatics Analysis:
-
Quality Filtering and Denoising: Process the raw sequencing reads to remove low-quality sequences and chimeras, and to generate Amplicon Sequence Variants (ASVs).
-
Taxonomic Classification: Assign taxonomy to the ASVs by comparing them to a reference database (e.g., SILVA, Greengenes).
-
Diversity Analysis: Calculate alpha-diversity (within-sample diversity) and beta-diversity (between-sample diversity) metrics.
-
Differential Abundance Analysis: Identify bacterial taxa that are significantly different in abundance between treatment groups.
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships involved in this compound's effects on the gut.
References
- 1. research.sdsu.edu [research.sdsu.edu]
- 2. benchchem.com [benchchem.com]
- 3. Cytokine Elisa [bdbiosciences.com]
- 4. Changes in Cecal Microbiota and Short-chain Fatty Acid During Lifespan of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Preparing Sodium Octanoate Solutions for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium octanoate, the sodium salt of octanoic acid (a medium-chain fatty acid), is a versatile compound utilized in various cell culture applications. It serves as a crucial energy source for cells, influences lipid metabolism, and modulates specific signaling pathways. Its effects are concentration-dependent, ranging from stimulating metabolic activity to inducing growth arrest and apoptosis in different cell types. These characteristics make it a valuable tool for studying cellular metabolism, cancer biology, and immune responses. Proper preparation of sodium this compound solutions is critical to ensure experimental reproducibility and to avoid unintended cytotoxic effects. These application notes provide detailed protocols for the preparation and use of sodium this compound in cell culture experiments.
Data Presentation
The following tables summarize the quantitative effects of sodium this compound on various cell lines as reported in the literature.
Table 1: Effects of Sodium this compound on Cell Viability and Proliferation
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| Mesenchymal Stromal Cells (MSCs) | 0.5 - 0.6 mM | 3 days | 50% inhibition of cell growth. | [1] |
| Bovine Mammary Epithelial Cells (bMEC) | 0.25 - 2 mM | Not specified | No significant effect on cell viability. | [2] |
| Large Yellow Croaker Hepatocytes | 0.7 - 18.9 g/kg (in diet) | Not specified | Alleviated lipid accumulation and reduced serum markers of liver damage. | [3] |
Table 2: Modulation of Cellular Processes by Sodium this compound
| Cell Line | Concentration | Cellular Process | Effect | Reference |
| Bovine Mammary Epithelial Cells (bMEC) | 1 - 10 mM | Triacylglycerol (TAG) Accumulation | Stimulated TAG accumulation in a concentration-dependent manner. | [4] |
| Bovine Mammary Epithelial Cells (bMEC) | 0.25 - 0.5 mM | S. aureus Internalization | Stimulated internalization (~60% increase). | [2] |
| Bovine Mammary Epithelial Cells (bMEC) | 1 - 2 mM | S. aureus Internalization | Inhibited internalization (~40% reduction). | [2] |
Experimental Protocols
Protocol 1: Preparation of a Sterile Sodium this compound Stock Solution
This protocol describes the preparation of a 100 mM sterile stock solution of sodium this compound.
Materials:
-
Sodium this compound powder (cell culture grade)
-
Sterile Dimethyl Sulfoxide (DMSO) or sterile, nuclease-free water
-
Sterile, conical tubes (15 mL or 50 mL)
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
-
Vortex mixer
-
Water bath or heating block (optional)
Procedure:
-
Weighing Sodium this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of sodium this compound powder. To prepare 10 mL of a 100 mM stock solution, weigh out 0.1662 g of sodium this compound (Molecular Weight: 166.19 g/mol ).
-
Dissolving in Solvent:
-
Using DMSO (Recommended for high concentrations): Add the weighed sodium this compound to a sterile conical tube. Add a small volume of sterile DMSO (e.g., 5 mL) and vortex thoroughly. Gently warm the solution to 37°C if necessary to aid dissolution. Once fully dissolved, bring the final volume to 10 mL with sterile DMSO.
-
Using Water: Add the weighed sodium this compound to a sterile conical tube. Add sterile, nuclease-free water to the desired final volume (e.g., 10 mL). Vortex thoroughly until the powder is completely dissolved. Gentle warming may be required.
-
-
Sterile Filtration: Draw the sodium this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution into a new sterile conical tube. This step is crucial to remove any potential microbial contamination.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles and reduces the risk of contamination. Store the aliquots at -20°C for long-term use.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol outlines the steps to determine the effect of sodium this compound on cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Sodium this compound stock solution (prepared as in Protocol 1)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Treatment with Sodium this compound: The next day, prepare serial dilutions of the sodium this compound stock solution in complete culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of sodium this compound. Include a vehicle control (medium with the same concentration of DMSO or water as the highest sodium this compound concentration) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan (B1609692) crystals.
-
Solubilization of Formazan: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle control.
Protocol 3: Cell Proliferation Assessment using Trypan Blue Exclusion Assay
This protocol details the method for assessing cell proliferation by counting viable cells using the trypan blue exclusion method.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Sodium this compound stock solution (prepared as in Protocol 1)
-
6-well or 12-well cell culture plates
-
Trypsin-EDTA (for adherent cells)
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well or 12-well plates at an appropriate density. After 24 hours, treat the cells with various concentrations of sodium this compound as described in Protocol 2, step 2.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash the cells with PBS, and add trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with complete medium and collect the cell suspension in a conical tube.
-
Suspension cells: Directly collect the cell suspension from the wells into a conical tube.
-
-
Staining with Trypan Blue: Take a 10 µL aliquot of the cell suspension and mix it with 10 µL of 0.4% Trypan Blue solution (a 1:1 dilution).
-
Cell Counting: Load 10 µL of the cell-trypan blue mixture into a hemocytometer. Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.
-
Calculation of Cell Number and Viability:
-
Cell Concentration (cells/mL) = Average number of viable cells per square × Dilution factor × 10⁴
-
Percentage Viability (%) = (Number of viable cells / Total number of cells) × 100
-
-
Data Analysis: Plot the number of viable cells at each time point for each concentration of sodium this compound to assess the effect on cell proliferation.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Sodium this compound has been shown to modulate several key signaling pathways. Below are diagrams representing the Toll-Like Receptor 2 (TLR2) and AMP-activated protein kinase (AMPK) signaling pathways, which are influenced by sodium this compound.
Caption: TLR2 Signaling Pathway modulated by Sodium this compound.
Caption: AMPK Signaling Pathway activated by Sodium this compound.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the effects of sodium this compound on cultured cells.
Caption: General experimental workflow for cell-based assays.
References
Application Note: Quantitative Analysis of Octanoate by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Octanoate, an eight-carbon saturated fatty acid, is a significant molecule in various biological and industrial processes. It serves as an energy substrate, a precursor in metabolic pathways, and a component in the manufacturing of esters used in the flavor and fragrance industries. Accurate quantification of this compound in complex matrices such as plasma, cell culture media, or industrial samples is crucial for metabolic research, disease diagnosis, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly sensitive and specific method for the analysis of this compound. Due to its inherent polarity and low volatility, this compound requires chemical derivatization prior to GC-MS analysis to improve its chromatographic behavior.[1][2] This application note provides a detailed protocol for the quantification of this compound using GC-MS, focusing on a robust derivatization method.
Principle
The protocol involves the extraction of this compound from the sample matrix, followed by a chemical derivatization step to convert the polar carboxylic acid into a more volatile and thermally stable ester.[1][3] The most common derivatization methods include esterification (e.g., methylation to form fatty acid methyl esters - FAMEs) or silylation (to form trimethylsilyl (B98337) esters).[1][4][5][6] This protocol will focus on esterification via transesterification with isobutanol, a method shown to be effective for plasma samples.[7][8]
The derivatized sample is then injected into the GC, where the this compound ester is separated from other matrix components on a capillary column. The eluent from the GC column enters the mass spectrometer, which operates in Electron Ionization (EI) mode. The molecule is fragmented into characteristic ions, and quantification is typically performed using Selected Ion Monitoring (SIM), which enhances sensitivity and selectivity by monitoring only specific mass-to-charge (m/z) ratios corresponding to the analyte and an internal standard.[9]
Experimental Protocol
This protocol is adapted from a validated method for the analysis of this compound in human plasma and can be modified for other biological matrices.[7][8]
3.1. Materials and Reagents
-
Octanoic Acid Standard (≥99% purity)
-
Internal Standard (IS): Heptadecanoic acid (C17:0) or a stable isotope-labeled this compound (e.g., [1,2,3,4-¹³C₄] this compound)
-
Acetyl chloride (≥99%)
-
Isobutanol (≥99%)
-
Chloroform (B151607) (HPLC grade)
-
Hexane (HPLC grade)
-
Anhydrous Sodium Sulfate
-
15 mL screw-cap glass tubes
-
2 mL GC vials with inserts
-
Vortex mixer
-
Centrifuge
-
Heating block or oven
3.2. Sample Preparation and Derivatization
-
Glassware Preparation: To prevent contamination, rinse all glassware thoroughly with chloroform and bake at 80°C for at least 2 hours before use.[8]
-
Sample Collection: In a clean GC vial, place 100 µL of the sample (e.g., plasma, calibration standard, or quality control sample).[8]
-
Internal Standard Spiking: Add a known concentration of the internal standard to each sample, standard, and blank.
-
Derivatization Reagent Preparation: Freshly prepare the derivatization reagent for each experiment. In a fume hood, slowly add acetyl chloride to isobutanol with stirring to achieve a final concentration of 3 mol/L (e.g., 0.213/1 v/v). The reaction is exothermic and can be cooled to reduce heat generation.[8]
-
Derivatization Reaction: Add 200 µL of the freshly prepared acetyl chloride/isobutanol reagent to each vial.[8]
-
Incubation: Cap the vials tightly and incubate for 60 minutes at 90°C in a heating block or oven.[8]
-
Extraction: After cooling to room temperature, add 250 µL of chloroform to each vial. Vortex vigorously for 1 minute.[8]
-
Phase Separation: Centrifuge the vials for 5 minutes at 1500 x g to separate the organic and aqueous layers.[8]
-
Sample Transfer: Carefully transfer a portion of the lower chloroform phase into a GC vial insert for analysis.[8]
3.3. GC-MS Instrumentation and Conditions The following parameters are recommended and may require optimization for specific instruments.
| Parameter | Setting | Reference |
| Gas Chromatograph | Agilent 7890B or equivalent | [9] |
| Column | VF-17ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar mid-polarity column. | [8] |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min. | [8] |
| Injector | Split/Splitless, operated in splitless mode. | |
| Injection Volume | 1 µL | [8] |
| Injector Temperature | 250 °C | |
| Oven Program | Initial 55°C for 1 min, ramp 20°C/min to 130°C (hold 2 min), ramp 5°C/min to 160°C, ramp 30°C/min to 300°C (hold 5 min). | [8] |
| Mass Spectrometer | Agilent 5977 or equivalent single quadrupole or tandem quadrupole MS. | |
| Ionization Mode | Electron Ionization (EI) at 70 eV. | [9][10] |
| MS Transfer Line | 280 °C | [8] |
| MS Source Temp | 230 °C | [10] |
| MS Quad Temp | 150 °C | [10][11] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | [9][11] |
Data Analysis and Quantitative Summary
4.1. Identification and Quantification The this compound derivative is identified by its characteristic retention time and mass spectrum. For quantification, calibration curves are generated by plotting the ratio of the peak area of the this compound derivative to the peak area of the internal standard against the concentration of the calibration standards. The concentration of this compound in unknown samples is then determined from this curve.
4.2. Quantitative Data Summary The following table summarizes typical quantitative parameters for the GC-MS analysis of this compound derivatives. Values can vary based on the specific derivative, matrix, and instrument used.
| Parameter | Value | Derivative | Reference |
| Retention Time | Instrument and method dependent | Isobutyl ester | [8] |
| Selected Ions (m/z) for Quant. | Instrument and derivative dependent | Isobutyl ester | [8] |
| Linearity (R²) | > 0.99 | Isobutyl ester | [7][8] |
| Lower Limit of Quant. (LLOQ) | 0.43 µM | Isobutyl ester (in plasma) | [7][8] |
| Intra-day Precision (CV) | < 9.1% | Isobutyl ester | [7][8] |
| Inter-day Precision (CV) | < 9.3% | Isobutyl ester | [7][8] |
Workflow Visualization
The overall experimental workflow for the GC-MS analysis of this compound is depicted below.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. gcms.cz [gcms.cz]
- 4. shimadzu.com [shimadzu.com]
- 5. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a gas chromatography-mass spectrometry method to analyze this compound enrichments at low concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a gas chromatography–mass spectrometry method to analyze this compound enrichments at low concentrations in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 11. Quantitation of total fatty acids in plasma and serum by GC-NCI-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing ¹³C-Labeled Octanoate for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing with ¹³C-labeled substrates is a cornerstone of metabolic flux analysis (MFA), providing a dynamic view of cellular metabolism.[1][2][3] ¹³C-labeled octanoate, a medium-chain fatty acid, serves as a valuable tool for interrogating fatty acid oxidation (FAO) and its contribution to central carbon metabolism, particularly the tricarboxylic acid (TCA) cycle.[4][5][6] Unlike long-chain fatty acids, this compound can enter the mitochondria independently of the carnitine shuttle, offering a direct probe into mitochondrial β-oxidation.[7] These application notes provide a comprehensive guide to using ¹³C-octanoate for MFA, covering experimental design, detailed protocols for both in vivo and in vitro studies, and data interpretation.
This compound is readily absorbed and transported to the liver, where it undergoes β-oxidation to produce acetyl-CoA.[4] This acetyl-CoA then enters the TCA cycle, and the ¹³C label is incorporated into various downstream metabolites.[4] By tracking the distribution of these isotopes using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the rate of fatty acid oxidation and its contribution to cellular energy production.[8][9][10]
Metabolic Pathway of ¹³C-Octanoate
The primary metabolic fate of ¹³C-octanoate involves its mitochondrial β-oxidation to form ¹³C-labeled acetyl-CoA, which then enters the TCA cycle. The ¹³C labels are subsequently incorporated into TCA cycle intermediates and associated amino acids.
Experimental Design Considerations
Effective ¹³C-MFA studies require careful experimental design to ensure high-quality, interpretable data. Key considerations include the choice of isotopic tracer, labeling duration, and the biological system.
-
Tracer Selection: The choice of which carbon atoms to label in the this compound molecule (e.g., [1-¹³C]this compound, [U-¹³C₈]this compound, or [2,4,6,8-¹³C₄]this compound) will influence the labeling patterns of downstream metabolites and the specific metabolic pathways that can be resolved.[8] Uniformly labeled ([U-¹³C₈]) this compound is often used to maximize label incorporation into acetyl-CoA.
-
Labeling Duration: The duration of exposure to the ¹³C-labeled substrate is critical for achieving isotopic steady state, where the isotopic enrichment of key metabolites remains constant over time.[11] The time to reach steady state varies depending on the cell type and metabolic rates. It is recommended to perform a time-course experiment to determine the optimal labeling time.[12]
-
Biological System: The protocol will need to be adapted based on whether the experiment is conducted in vivo (e.g., in mice or rats) or in vitro (e.g., with cultured cells).[13] Factors such as the route of administration for in vivo studies and cell culture media composition for in vitro studies are important variables.
Quantitative Data Summary
The following tables summarize quantitative data from studies using ¹³C-octanoate for metabolic flux analysis.
Table 1: Fractional Contribution of this compound to Acetyl-CoA Pool in Various Rat Tissues
| Tissue | Fractional Contribution (Fc2) of [2,4,6,8-¹³C₄]this compound to Acetyl-CoA |
| Heart | 0.563 ± 0.066 |
| Liver | 0.367 ± 0.054 |
| Soleus Muscle (rested) | 0.565 ± 0.089 |
| Soleus Muscle (contracted) | 0.564 ± 0.096 |
| Red Gastrocnemius (rested) | 0.470 ± 0.092 |
| Red Gastrocnemius (contracted) | 0.438 ± 0.072 |
| White Gastrocnemius (rested) | 0.340 ± 0.081 |
| White Gastrocnemius (contracted) | 0.272 ± 0.065 |
| Data sourced from Walton et al., J Appl Physiol, 2003.[9][14] |
Table 2: In Vivo ¹³C-Octanoate Metabolism in Rat Heart
| Parameter | Value |
| [1-¹³C]this compound polarization level | ~11% |
| [1-¹³C]this compound T1 relaxation rate | 29 ± 3 s |
| In vivo this compound signal decay | 20-36 s post-infusion |
| Metabolite to [1-¹³C]this compound C-1 area ratio | 1.49 ± 0.20% |
| Data sourced from Dodd et al., J Cardiovasc Magn Reson, 2015.[5][6] |
Experimental Protocols
Protocol 1: In Vivo ¹³C-Octanoate Infusion in Rodents
This protocol is adapted from studies performing intravenous infusion of ¹³C-octanoate in rats.[9][14]
Materials:
-
¹³C-labeled this compound (e.g., [2,4,6,8-¹³C₄]this compound)
-
Anesthetic (e.g., isoflurane)
-
Infusion pump and catheters
-
Saline solution
-
Surgical tools
-
Liquid nitrogen
-
Tissue homogenization equipment
-
Perchloric acid or other extraction solvent
-
NMR or LC-MS/MS system
Procedure:
-
Animal Preparation: Anesthetize the rodent (e.g., rat) using an appropriate anesthetic.
-
Catheterization: Surgically place catheters in the jugular vein for infusion of the labeled substrate.
-
Tracer Infusion: Infuse the ¹³C-labeled this compound solution via the catheter at a constant rate for a predetermined duration (e.g., 1 hour).[9][14]
-
Tissue Collection: At the end of the infusion period, rapidly excise the tissues of interest (e.g., heart, liver, skeletal muscle) and immediately freeze-clamp them in liquid nitrogen to quench metabolism.
-
Metabolite Extraction: Homogenize the frozen tissue in a cold extraction solvent (e.g., perchloric acid) to extract metabolites.
-
Sample Preparation: Neutralize and centrifuge the extract to remove protein and cell debris. The supernatant contains the metabolites for analysis.
-
Analytical Measurement: Analyze the isotopic enrichment of key metabolites (e.g., glutamate, acetylcarnitine) using NMR or LC-MS/MS.[5][6][9]
Protocol 2: In Vitro ¹³C-Octanoate Labeling in Cultured Cells
This protocol provides a general framework for labeling adherent mammalian cells with ¹³C-octanoate.
Materials:
-
Adherent mammalian cell line of interest
-
Cell culture plates (e.g., 6-well plates)
-
Standard cell culture medium
-
Labeling medium: Glucose-free and serum-free basal medium supplemented with dialyzed fetal bovine serum (dFBS) and ¹³C-labeled this compound.
-
Phosphate-buffered saline (PBS)
-
Ice-cold saline (0.9% NaCl)
-
Ice-cold 80% methanol (B129727)
-
Cell scraper
-
Dry ice
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest.
-
Initiate Labeling:
-
Aspirate the standard growth medium.
-
Wash the cells once with pre-warmed sterile PBS.
-
Add the pre-warmed ¹³C-octanoate labeling medium to the cells.
-
-
Incubation: Incubate the cells for the desired labeling period (determined from a time-course experiment) in a standard cell culture incubator (37°C, 5% CO₂).
-
Quenching and Metabolite Extraction:
-
Place the culture plate on a bed of dry ice to rapidly cool and quench metabolic activity.
-
Aspirate the labeling medium.
-
Immediately wash the cells with ice-cold 0.9% NaCl.
-
Aspirate the wash solution completely.
-
Add 1 mL of ice-cold (-80°C) 80% methanol to each well.
-
Use a cell scraper to scrape the cells into the methanol.
-
-
Sample Collection: Transfer the cell-methanol mixture to a microcentrifuge tube.
-
Sample Preparation: Centrifuge the samples to pellet cell debris. The supernatant contains the extracted metabolites.
-
Analytical Measurement: Analyze the mass isotopologue distributions (MIDs) of downstream metabolites using LC-MS/MS.
Experimental Workflow and Data Analysis
The overall workflow for a ¹³C-octanoate metabolic flux analysis experiment involves several key stages, from experimental setup to data interpretation.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. The Role of Noninvasive 13C-Octanoate Breath Test in Assessing the Diagnosis of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Myocardial fatty acid metabolism probed with hyperpolarized [1-13C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is differentially metabolized in liver and muscle and fails to rescue cardiomyopathy in CPT2 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Energy Contribution of this compound to Intact Rat Brain Metabolism Measured by 13C Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound oxidation measured by 13C-NMR spectroscopy in rat skeletal muscle, heart, and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] this compound oxidation measured by 13C-NMR spectroscopy in rat skeletal muscle, heart, and liver. | Semantic Scholar [semanticscholar.org]
- 11. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. Assessment of gastric emptying in non-obese diabetic mice using a [13C]-octanoic acid breath test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Octanoate Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanoate, an eight-carbon medium-chain fatty acid, is a significant substrate for cellular energy metabolism and a signaling molecule with diverse physiological effects. In rodent models, the administration of this compound is utilized to investigate a range of biological processes, including metabolic regulation, neurological function, and cellular stress responses. These application notes provide a comprehensive guide to the administration of this compound in rodent models for preclinical research. The protocols outlined below are based on established methodologies and published studies, offering a framework for investigating the therapeutic and toxicological potential of this fatty acid.
Data Presentation: Quantitative Administration Parameters
The following tables summarize common dosage and administration parameters for this compound and its derivatives in mice and rats, compiled from various research studies.
Table 1: this compound and Derivative Dosing and Administration in Rats
| Compound | Strain | Dosage | Administration Route | Frequency | Duration | Key Findings | Reference |
| Ammonium Perfluorothis compound | Not Specified | 540 mg/kg | Oral | Single Dose | Acute | Oral LD50 determined.[1] | |
| [2,4,6,8-¹³C₄]this compound | Sprague Dawley | 220 mM solution infusion | Intravenous | Continuous | 105 minutes | This compound contributes to ~20% of brain oxidative energy production.[2][3][4][5] | |
| Caprylic Acid (this compound) | Sprague Dawley | 2.3 mg/min | Hepatic Portal Vein Infusion | Continuous | 90 minutes | Reduced food intake, suggesting a role in satiety signaling. | |
| Short-Chain Fatty Acid Mixture | Long-Evans | 500 mg/kg | Intraperitoneal | Daily | 7 days | Improved lipid metabolism. | |
| Oleic Acid | Sprague-Dawley | 10 mg/kg, 30 mg/kg | Intraperitoneal | Single Dose | Acute | Neuroprotective effects against cerebral ischemia.[6] |
Table 2: this compound and Derivative Dosing and Administration in Mice
| Compound | Strain | Dosage | Administration Route | Frequency | Duration | Key Findings | Reference |
| Oleic Acid | Not Specified | 10 mg/kg, 30 mg/kg | Intraperitoneal | Single Dose | Acute | Neuroprotective effects against cerebral ischemia.[6] | |
| AMPK Activator (General Protocol) | C57BL/6J | 15, 30, 45 mg/kg (titration) | Intraperitoneal | Single Dose | Acute | To evaluate in vivo AMPK signaling.[7] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of Sodium this compound in Mice
This protocol details the procedure for the safe and effective oral administration of sodium this compound to mice.
A. Materials:
-
Sodium this compound
-
Vehicle (e.g., sterile water, saline, or 0.5% methylcellulose)
-
20-24 gauge, 1.5-inch stainless steel or flexible gavage needles with a rounded tip[8][9]
-
1 mL syringes
-
Animal scale
B. Preparation of Dosing Solution:
-
Calculate the required amount of sodium this compound based on the desired dose (mg/kg) and the average weight of the mice.
-
Dissolve the sodium this compound in the chosen vehicle to achieve the final desired concentration. Ensure the solution is homogenous. For suspensions, ensure uniform particle distribution before each administration.
-
The maximum volume to be administered should not exceed 10 mL/kg body weight.[10]
C. Administration Procedure:
-
Animal Handling: Gently restrain the mouse by the scruff of the neck to immobilize the head and align the head and body vertically.[8][10]
-
Needle Insertion:
-
Measure the correct insertion depth by holding the gavage needle alongside the mouse, with the tip at the mouth and the end at the last rib. Mark this depth on the needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the pharynx.[8]
-
The mouse will naturally swallow as the needle reaches the back of the throat, which facilitates passage into the esophagus. There should be no resistance.[8] If resistance is met, withdraw the needle and re-attempt. Do not force the needle.
-
-
Substance Administration: Once the needle is correctly positioned in the stomach (to the pre-measured depth), slowly administer the sodium this compound solution.
-
Withdrawal: Gently withdraw the needle along the same path of insertion.
-
Post-Procedure Monitoring: Return the mouse to its cage and monitor for at least 15-30 minutes for any signs of distress, such as labored breathing or oral bleeding.[10]
Protocol 2: Intraperitoneal (IP) Injection of this compound in Rats
This protocol describes the standard procedure for administering this compound via intraperitoneal injection in rats.
A. Materials:
-
This compound solution (sterile)
-
23-25 gauge needles[11]
-
Appropriately sized syringes
-
70% ethanol (B145695) for disinfection
-
Animal scale
B. Dosing Solution Preparation:
-
Prepare a sterile solution of this compound in a suitable vehicle (e.g., sterile saline).
-
The maximum recommended injection volume for rats is 10 mL/kg.[11]
C. Administration Procedure:
-
Restraint:
-
One-person technique: Gently wrap the rat in a towel to restrain it, exposing the abdomen.
-
Two-person technique (preferred): One person restrains the rat by holding its head and upper body, while the other performs the injection. The rat should be held in a supine position with its head tilted slightly downwards.[11]
-
-
Injection Site Identification: Locate the lower right quadrant of the abdomen. This site is chosen to avoid puncturing the cecum, which is typically located on the left side, and the urinary bladder.[7][11]
-
Injection:
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the abdominal cavity.[11]
-
Aspirate slightly to ensure that the needle has not entered a blood vessel or organ. If blood or other fluid is drawn, withdraw the needle and inject at a different site with a fresh needle and syringe.[12]
-
Slowly inject the this compound solution.
-
-
Withdrawal and Monitoring:
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any signs of adverse reactions, such as distress or abdominal swelling.
-
Protocol 3: Assessment of Anxiety-Like Behavior - Elevated Plus Maze (EPM)
This protocol is used to assess anxiety-like behavior in rodents following this compound administration.[11][12]
A. Apparatus:
-
A plus-shaped maze with two open arms and two closed arms, elevated from the floor.[12]
-
For mice, arms are typically 30 cm long x 5 cm wide, with 15 cm high walls on the closed arms.
-
For rats, arms are typically 50 cm long x 10 cm wide, with 40 cm high walls on the closed arms.[12]
-
The maze should be made of a non-reflective material that is easy to clean.
B. Procedure:
-
Administer this compound or vehicle to the animals as per Protocol 1 or 2 at a predetermined time before the test.
-
Habituate the animals to the testing room for at least 30-60 minutes prior to the test.[11]
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.[8]
-
Record the session using a video camera mounted above the maze.
-
Between each trial, thoroughly clean the maze with 70% ethanol to remove any olfactory cues.[12]
C. Data Analysis:
-
Using video tracking software, quantify the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
An increase in the time spent and entries into the open arms is indicative of anxiolytic-like effects.
Protocol 4: Measurement of Oxidative Stress Markers in Liver Tissue
This protocol outlines the measurement of common oxidative stress markers in liver tissue from rodents treated with this compound.
A. Tissue Homogenization:
-
Euthanize the animal and immediately excise the liver.
-
Rinse the liver with ice-cold phosphate-buffered saline (PBS) to remove excess blood.
-
Homogenize a known weight of liver tissue in ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Centrifuge the homogenate at 4°C to pellet cellular debris and collect the supernatant for analysis.
B. Malondialdehyde (MDA) Assay (Thiobarbituric Acid Reactive Substances - TBARS):
-
MDA is a marker of lipid peroxidation.
-
The assay is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.
-
Incubate the liver homogenate with TBA reagent at 95°C.
-
Measure the absorbance of the resulting pink-colored solution at 532 nm.
-
Quantify MDA levels using a standard curve generated with a known concentration of MDA.
C. Protein Carbonyl (PCO) Assay:
-
PCO is a marker of protein oxidation.
-
The assay involves the derivatization of carbonyl groups with 2,4-dinitrophenylhydrazine (B122626) (DNPH).
-
Incubate the liver homogenate with DNPH.
-
Precipitate the proteins with trichloroacetic acid (TCA).
-
Wash the protein pellet to remove excess DNPH.
-
Resuspend the pellet in a guanidine (B92328) hydrochloride solution.
-
Measure the absorbance at 370 nm.
D. Antioxidant Enzyme Activity Assays:
-
Superoxide (B77818) Dismutase (SOD): Measure the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.
-
Catalase (CAT): Measure the decomposition of hydrogen peroxide (H₂O₂) by monitoring the decrease in absorbance at 240 nm.
-
Glutathione (B108866) Peroxidase (GPx): Measure the rate of oxidation of glutathione (GSH) to oxidized glutathione (GSSG) coupled to the recycling of GSSG by glutathione reductase and NADPH.[9]
Visualization of Signaling Pathways and Workflows
Caption: General experimental workflow for rodent studies.
Caption: Potential signaling pathways affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound oxidation measured by 13C-NMR spectroscopy in rat skeletal muscle, heart, and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Energy Contribution of this compound to Intact Rat Brain Metabolism Measured by 13C Nuclear Magnetic Resonance Spectroscopy | Journal of Neuroscience [jneurosci.org]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. Energy Contribution of this compound to Intact Rat Brain Metabolism Measured by 13C Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of AMPK activity in mice by measuring activator-induced glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biochemical Study of Oxidative Stress Markers in the Liver, Kidney and Heart of High Fat Diet Induced Obesity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Applications of Octanoate in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanoate (C8), a medium-chain fatty acid, is emerging as a significant modulator of neural cell metabolism and function. Predominantly utilized by astrocytes, this compound serves as an alternative energy substrate to glucose, influencing neuronal activity and survival through intricate metabolic coupling. These application notes provide an overview of the in vitro uses of this compound in neuroscience research, detailing its effects on cellular bioenergetics, neurotransmitter synthesis, and cell viability. The accompanying protocols offer standardized methods for investigating the impact of this compound on primary neuronal and glial cultures.
Key Applications of this compound in Neuroscience Research
-
Astrocyte Metabolism and Energy Substrate: In vitro studies have demonstrated that astrocytes preferentially metabolize this compound. This metabolic pathway can be investigated to understand how astrocytes support neuronal function, particularly under conditions of glucose hypometabolism.
-
Neuron-Astrocyte Metabolic Coupling: this compound metabolism in astrocytes is intricately linked to the synthesis of glutamine, which is then transferred to neurons to replenish neurotransmitter pools, especially GABA.[1] In vitro co-culture models are invaluable for dissecting this metabolic interplay.
-
Modulation of Neurotransmitter Systems: By providing the backbone for glutamine synthesis in astrocytes, this compound indirectly fuels the production of the inhibitory neurotransmitter GABA in neurons.[1] This has significant implications for studies on synaptic transmission and neuronal excitability.
-
Neuroprotection: The ability of this compound to serve as an alternative energy source for astrocytes suggests its potential neuroprotective role in pathological conditions characterized by impaired glucose metabolism.
-
Investigation of Signaling Pathways: this compound can act as a signaling molecule, interacting with receptors such as G-protein-coupled receptor 40 (GPR40) to initiate downstream cellular responses in both neurons and glial cells.
Data Presentation: Quantitative Effects of this compound In Vitro
The following tables summarize quantitative data from in vitro studies on the effects of this compound on neural cells.
| Cell Type | This compound Concentration | Incubation Time | Parameter Measured | Observed Effect | Reference |
| Primary Rat Astrocytes | 10 mM | 30 minutes | ATP Content | >50% reduction | |
| Primary Rat Astrocytes | 3.0 mM | 30 minutes | Cellular Volume Regulation | Inhibition | |
| Mouse Cerebral Cortical Slices | 200 µM | Not specified | GABA Synthesis | Promotion via astrocyte glutamine synthesis | [1] |
| Mouse Hippocampal Astrocytes | 300 µM (Copper (II) this compound) | 24 hours | Cell Viability (LC25) | 25% lethal concentration | |
| Mouse Hippocampal Astrocytes | 350 µM (Copper (II) this compound) | 24 hours | Cell Viability (LC50) | 50% lethal concentration |
| Cell Type | This compound Concentration | Incubation Time | Parameter Measured | Observed Effect | Reference |
| Cultured Astrocytes | Not specified | Not specified | Mitochondrial Respiration | Stimulation of basal and uncoupled respiration | |
| Rat Brain Slices | Not specified | Not specified | [1-14C]this compound Uptake | Significantly decreased by glial metabolism inhibitor | |
| Astrocytoma Cells | Not specified | Up to 60 minutes | [1-14C]this compound Uptake | Time-dependent increase |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Neural Cells
Caption: this compound signaling through GPR40.
Experimental Workflow for Assessing this compound's Effects
Caption: Workflow for in vitro this compound studies.
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Cell Culture
Objective: To prepare a stock solution of sodium this compound conjugated to fatty acid-free bovine serum albumin (BSA) for administration to in vitro cell cultures.
Materials:
-
Sodium this compound (powder)
-
Fatty Acid-Free Bovine Serum Albumin (BSA)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile cell culture grade water
-
Sterile 0.22 µm filter
-
50 mL sterile conical tubes
-
Water bath at 37°C
Procedure:
-
Prepare a 100 mM Sodium this compound Stock Solution:
-
Dissolve the appropriate amount of sodium this compound powder in sterile cell culture grade water to make a 100 mM stock solution.
-
Sterile filter the solution using a 0.22 µm filter into a sterile conical tube.
-
Store at -20°C in aliquots.
-
-
Prepare a 10% (w/v) Fatty Acid-Free BSA Solution:
-
Dissolve fatty acid-free BSA in sterile PBS to a final concentration of 10% (w/v).
-
Gently rock the solution to dissolve the BSA completely, avoiding foaming.
-
Sterile filter the solution using a 0.22 µm filter into a sterile conical tube.
-
Store at 4°C.
-
-
Conjugate this compound to BSA:
-
Warm the 10% BSA solution and the 100 mM sodium this compound stock solution to 37°C.
-
In a sterile conical tube, mix the 100 mM sodium this compound solution with the 10% BSA solution at a molar ratio of 4:1 (this compound:BSA). For example, to make a 4 mM this compound solution with 1 mM BSA, mix 400 µL of 100 mM this compound with 10 mL of 10% BSA solution (assuming a molecular weight of BSA of ~66.5 kDa, 10% BSA is approximately 1.5 mM).
-
Incubate the mixture in a 37°C water bath for 1 hour with gentle agitation to allow for conjugation.
-
The final concentration of the this compound-BSA conjugate stock solution should be calculated based on the final volume.
-
This stock solution can be further diluted in cell culture medium to achieve the desired final working concentrations.
-
Protocol 2: Primary Astrocyte Culture and this compound Treatment
Objective: To culture primary astrocytes and treat them with this compound to assess its effects on cellular functions.
Materials:
-
Postnatal day 1-3 rat or mouse pups
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Poly-D-lysine or Poly-L-lysine coated culture flasks and plates
-
This compound-BSA stock solution (from Protocol 1)
Procedure:
-
Isolation and Culture of Primary Astrocytes:
-
Isolate cortices from P1-P3 pups and mechanically dissociate the tissue.
-
Treat the tissue with trypsin-EDTA to obtain a single-cell suspension.
-
Plate the cells onto poly-D-lysine or poly-L-lysine coated T-75 flasks in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
After 7-10 days, when the culture is confluent, shake the flasks on an orbital shaker to remove microglia and oligodendrocytes.
-
Trypsinize the remaining astrocyte monolayer and re-plate for experiments.
-
-
This compound Treatment:
-
Plate astrocytes in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA analysis).
-
Allow cells to adhere and grow to the desired confluency (typically 80-90%).
-
Prepare fresh culture medium containing the desired final concentrations of this compound-BSA conjugate. Include a vehicle control (medium with BSA only).
-
Remove the old medium from the cells and replace it with the treatment medium.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Protocol 3: Assessment of Mitochondrial Respiration using a Seahorse XF Analyzer
Objective: To measure the effect of this compound on the oxygen consumption rate (OCR) in cultured astrocytes.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Glucose, glutamine, and sodium pyruvate
-
This compound-BSA stock solution
-
Oligomycin, FCCP, Rotenone/Antimycin A (Seahorse XF Cell Mito Stress Test Kit)
Procedure:
-
Cell Plating:
-
Seed primary astrocytes in a Seahorse XF cell culture microplate at an optimized density.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.
-
On the day of the assay, replace the culture medium with Seahorse XF assay medium supplemented with glucose, glutamine, and pyruvate. Add the desired concentrations of this compound-BSA or vehicle control.
-
Incubate the cell plate at 37°C in a non-CO₂ incubator for 1 hour.
-
Load the injection ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
-
Seahorse XF Analyzer Run:
-
Calibrate the Seahorse XF Analyzer with the sensor cartridge.
-
Load the cell plate into the analyzer and initiate the Mito Stress Test protocol.
-
The instrument will measure baseline OCR and then sequentially inject the mitochondrial inhibitors to determine key parameters of mitochondrial function (basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration).
-
-
Data Analysis:
-
Normalize OCR data to cell number or protein concentration.
-
Compare the mitochondrial respiration parameters between control and this compound-treated cells.
-
Protocol 4: Quantification of GABA and Glutamate (B1630785) in Co-culture Media by HPLC
Objective: To measure the levels of GABA and glutamate released into the medium of neuron-astrocyte co-cultures treated with this compound.
Materials:
-
Neuron-astrocyte co-cultures
-
This compound-BSA stock solution
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence or electrochemical detector
-
Reversed-phase C18 column
-
O-phthalaldehyde (OPA) derivatizing agent
-
GABA and Glutamate standards
-
Perchloric acid or other protein precipitation agent
-
0.22 µm syringe filters
Procedure:
-
Co-culture and Treatment:
-
Establish primary neuron-astrocyte co-cultures.
-
Treat the co-cultures with various concentrations of this compound-BSA or vehicle control for the desired duration.
-
-
Sample Collection and Preparation:
-
Collect the culture medium from each well.
-
To precipitate proteins, add an equal volume of ice-cold perchloric acid to the medium, vortex, and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
-
Derivatization:
-
Derivatize the samples and standards with OPA reagent according to the manufacturer's protocol to form fluorescent derivatives.
-
-
HPLC Analysis:
-
Inject the derivatized samples and standards onto the HPLC system.
-
Separate GABA and glutamate using a C18 column with an appropriate mobile phase gradient.
-
Detect the fluorescent derivatives using a fluorescence detector.
-
-
Data Analysis:
-
Generate a standard curve using the peak areas of the GABA and glutamate standards.
-
Quantify the concentration of GABA and glutamate in the samples by comparing their peak areas to the standard curve.
-
Normalize the results to the total protein content of the cells in each well.
-
References
Application Notes and Protocols for Octanoate-Induced Metabolic Changes In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanoate, an eight-carbon medium-chain fatty acid, serves as a significant modulator of cellular metabolism. Its ability to readily cross cellular and mitochondrial membranes positions it as a key substrate for β-oxidation and a potent effector of metabolic reprogramming. These application notes provide a comprehensive guide for the in vitro use of this compound to induce and study metabolic shifts in various cell types. The protocols detailed below are designed to facilitate research into the effects of this compound on cellular bioenergetics, signaling pathways, and overall metabolic phenotype.
Data Presentation: Quantitative Effects of this compound Treatment
The following tables summarize key quantitative data from in vitro studies investigating the metabolic effects of this compound.
| Cell Type | This compound Concentration | Treatment Duration | Observed Metabolic Change | Reference |
| Rat Adipocytes | < 0.5 mM | Not Specified | Stimulated conversion of glucose to CO2, triglycerides, and fatty acids. | [1] |
| Rat Adipocytes | > 1.0 mM | Not Specified | Depressed fatty acid synthesis from glucose. | [1] |
| Rat Hepatocytes | 1.0 mM | Not Specified | Stimulated fatty acid synthesis. | [2] |
| Rat Hepatocytes | > 1.0 mM | Not Specified | Inhibition of fatty acid synthesis. | [2] |
| Rabbit Kidney Tubules | Not Specified | Not Specified | Inhibited glucose production by 30-50% and stimulated oxygen uptake by ~50%. | [3] |
| HepG2 Cells | 0.25 mM | 24 hours | Did not alter cell viability. | [4] |
| Mesenchymal Stromal Cells | 0.5 - 0.6 mM | 3 days | 50% inhibition of cell growth. | [5] |
| U87MG Glioblastoma Cells | Not Specified | 24 hours | Increased ketone body production. | [6][7] |
| Mouse Embryos | 100 µM | Not Specified | Rescued blastocyst development in energy-depleted media. | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Cell Culture
Due to its hydrophobic nature, this compound must be complexed with a carrier protein, such as bovine serum albumin (BSA), for effective delivery to cells in aqueous culture media.[6]
Materials:
-
Sodium this compound or Octanoic Acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete cell culture medium appropriate for the cell line
-
Sterile filters (0.22 µm)
-
Absolute ethanol (B145695) (if starting with octanoic acid)
Procedure:
-
Prepare a 100 mM Sodium this compound Stock Solution:
-
Dissolve the appropriate amount of sodium this compound in sterile PBS to achieve a final concentration of 100 mM.
-
Sterile-filter the solution using a 0.22 µm filter.
-
Store at -20°C.
-
-
Prepare a 10% (w/v) BSA Solution:
-
Dissolve 10 g of fatty acid-free BSA in 100 mL of sterile PBS.
-
Mix gently by inversion to avoid foaming.
-
Sterile-filter the solution.
-
-
Complex this compound with BSA:
-
In a sterile conical tube, add the desired volume of the 100 mM this compound stock solution.
-
Add the 10% BSA solution to achieve a final molar ratio of 3:1 to 6:1 (this compound:BSA). A 4:1 ratio is a common starting point.
-
Incubate the mixture in a 37°C water bath for 30-60 minutes with intermittent mixing to allow for complexation.
-
-
Supplement Cell Culture Media:
-
Thaw the prepared this compound-BSA complex at 37°C.
-
Dilute the complex directly into the complete cell culture medium to the desired final working concentration (e.g., 100 µM, 500 µM, 1 mM).
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxic effects of this compound treatment.
Materials:
-
Cells seeded in a 96-well plate
-
This compound-BSA complex
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of the this compound-BSA complex for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (BSA in PBS).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[2][9]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
Protocol 3: Glucose Uptake Assay
This protocol measures the effect of this compound on cellular glucose uptake using a fluorescent glucose analog, 2-NBDG.
Materials:
-
Cells seeded in a 96-well black, clear-bottom plate
-
This compound-BSA complex
-
Glucose-free culture medium
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Cell-Based Assay Buffer (e.g., Krebs-Ringer buffer)
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with the this compound-BSA complex as described in the cell viability assay protocol.
-
Glucose Starvation: Before the assay, wash the cells with glucose-free medium and incubate them in glucose-free medium for 1-2 hours.
-
2-NBDG Incubation: Add 2-NBDG to a final concentration of 100-200 µg/mL in glucose-free medium and incubate for 10-60 minutes.[3]
-
Washing: At the end of the incubation, aspirate the supernatant and wash the cells twice with ice-cold Cell-Based Assay Buffer.[3]
-
Fluorescence Measurement: Add 100 µL of Cell-Based Assay Buffer to each well and measure the fluorescence using a plate reader with filters for fluorescein (B123965) (Excitation/Emission = 485/535 nm).[3]
Protocol 4: Lactate (B86563) Production Assay
This protocol measures the amount of lactate released into the cell culture medium, an indicator of glycolytic activity.
Materials:
-
Cell culture supernatant from this compound-treated and control cells
-
Lactate assay kit (colorimetric or fluorometric)
Procedure:
-
Sample Collection: At the end of the this compound treatment period, collect the cell culture medium from each well.
-
Assay: Follow the manufacturer's instructions for the lactate assay kit. This typically involves mixing the supernatant with a reaction buffer containing lactate dehydrogenase, which catalyzes the conversion of lactate to pyruvate, leading to a change in color or fluorescence.[10]
-
Measurement: Measure the absorbance or fluorescence using a microplate reader at the wavelength specified in the kit's protocol.
-
Normalization: Normalize the lactate concentration to the cell number or total protein content in the corresponding well.
Protocol 5: Oxygen Consumption Rate (OCR) Assay
This protocol measures mitochondrial respiration using an extracellular flux analyzer.
Materials:
-
Cells seeded in a Seahorse XF cell culture microplate
-
This compound-BSA complex
-
Seahorse XF assay medium
-
Mitochondrial stress test reagents (e.g., oligomycin, FCCP, rotenone (B1679576)/antimycin A)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a Seahorse XF plate and treat with the this compound-BSA complex.
-
Assay Preparation: Prior to the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with substrates like glucose, pyruvate, and glutamine. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.[11]
-
Instrument Calibration: Calibrate the Seahorse XF analyzer.
-
Mitochondrial Stress Test: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.[11][12]
-
Data Analysis: Analyze the OCR data using the Seahorse XF software.
Protocol 6: Western Blot Analysis of Metabolic Signaling Pathways
This protocol is for analyzing changes in the expression and phosphorylation of key proteins in metabolic signaling pathways, such as the AMPK and Akt/mTOR pathways.
Materials:
-
Lysates from this compound-treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, anti-phospho-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a membrane.[1][13]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1][14]
-
Detection: Add ECL substrate and capture the chemiluminescent signal using a digital imaging system.[1]
-
Densitometry Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of Metabolic Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. jrmds.in [jrmds.in]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. dojindo.com [dojindo.com]
- 6. benchchem.com [benchchem.com]
- 7. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. L-lactate as an indicator for cellular metabolic status: An easy and cost-effective colorimetric L-lactate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Comprehensive measurement of respiratory activity in permeabilized cells using extracellular flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad.com [bio-rad.com]
- 14. Western blot protocol | Abcam [abcam.com]
Measuring Octanoate Uptake in Cultured Astrocytes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for measuring the uptake and subsequent metabolic fate of octanoate in cultured astrocytes. The following sections offer step-by-step methodologies for radiolabeled and fluorescent uptake assays, as well as analysis of metabolic responses using Seahorse technology.
Introduction
Astrocytes play a crucial role in brain energy metabolism and are known to utilize fatty acids as an energy source. This compound, a medium-chain fatty acid, can cross the blood-brain barrier and is readily metabolized by astrocytes.[1][2] Understanding the mechanisms and kinetics of this compound uptake is vital for research into neurological disorders, metabolic coupling between astrocytes and neurons, and the development of therapeutic strategies targeting brain metabolism.[2][3] This document outlines established methods to quantify this compound uptake and its metabolic effects in vitro.
Data Presentation
The following tables summarize quantitative data on this compound uptake and metabolism in astrocytes, compiled from various studies.
Table 1: Kinetics of Radiolabeled this compound Uptake in Astrocytes
| Cell Type | Tracer | K_m | V_max | Experimental Conditions | Reference |
| Cultured Mouse Astrocytes | [U-¹³C]C8 | 50 µM | 58.8 nmol/min/mg protein | Measurement of glutamate (B1630785) uptake as a proxy for related metabolic activity. | [4] |
| Astrocytoma Cells | [1-¹⁴C]this compound | Not specified | Time-dependent increase up to 60 min | pH dependence observed (increased uptake at lower pH). | [5] |
Table 2: Effects of this compound on Astrocyte Metabolism
| Cell Type | Treatment | Metabolic Effect | Quantitative Change | Reference |
| Human iPSC-derived Astrocytes | 300 µM Octanoic Acid | Increased Ketogenesis | 2.17-fold increase | [6][7] |
| Human iPSC-derived Astrocytes | 300 µM Decanoic Acid | Increased Lactate (B86563) Formation | 49.6% increase | [6][7] |
| Cultured Astrocytes | Octanoic Acid (C8) | Increased ATP-linked Respiration | Not specified | [8] |
| Cultured Astrocytes | Decanoic Acid (C10) | Increased Mitochondrial Proton Leak | Not specified | [8] |
Experimental Protocols
Protocol 1: Radiolabeled this compound Uptake Assay
This protocol describes the measurement of this compound uptake using radiolabeled [1-¹⁴C]this compound.
Materials:
-
Primary astrocyte cultures or astrocytoma cell lines
-
[1-¹⁴C]this compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
Scintillation fluid
-
Scintillation counter
-
Multi-well culture plates (e.g., 24-well)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
0.1 M NaOH
Procedure:
-
Cell Culture: Plate astrocytes in 24-well plates and culture until they reach confluence.[9]
-
Preparation of Uptake Buffer: Prepare an uptake buffer (e.g., HBSS) and warm to 37°C.
-
Initiation of Uptake:
-
Aspirate the culture medium from the wells.
-
Wash the cells twice with warm uptake buffer.
-
Add the uptake buffer containing [1-¹⁴C]this compound (final concentration typically in the µM range) to each well to start the uptake.
-
-
Incubation: Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to determine the time course of uptake.[5]
-
Termination of Uptake:
-
To stop the uptake, rapidly aspirate the radioactive uptake buffer.
-
Wash the cells three times with ice-cold PBS to remove extracellular tracer.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding 0.1 M NaOH to each well and incubating for at least 30 minutes.
-
Transfer the lysate to a scintillation vial.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Protein Quantification: Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
-
Data Analysis: Express the uptake as nmol or pmol of this compound per mg of protein.
Protocol 2: Fluorescent Fatty Acid Analog Uptake Assay
This protocol utilizes a fluorescently labeled fatty acid analog to measure uptake in real-time.
Materials:
-
Primary astrocyte cultures
-
Fluorescent fatty acid analog (e.g., BODIPY-labeled fatty acid)
-
Fatty Acid Uptake Assay Kit (e.g., from Dojindo or Sigma-Aldrich)[10][11]
-
Serum-free culture medium
-
Quenching solution (if provided in the kit)
-
Fluorescence plate reader or fluorescence microscope
-
Black, clear-bottom 96-well plates
Procedure:
-
Cell Plating: Seed astrocytes in a black, clear-bottom 96-well plate at a density of 50,000 to 80,000 cells per well and allow them to adhere.[11]
-
Serum Starvation: Before the assay, replace the growth medium with serum-free medium and incubate for 15-60 minutes at 37°C.[10][11]
-
Preparation of Working Solution: Prepare the fluorescent fatty acid analog working solution in serum-free medium according to the manufacturer's instructions.
-
Uptake Measurement:
-
Remove the serum-free medium from the wells.
-
Add the fluorescent fatty acid working solution to each well.
-
Immediately begin measuring the fluorescence intensity using a plate reader (e.g., λex = 485 nm / λem = 515 nm) at regular intervals (e.g., every 20 seconds for 30-60 minutes).[11]
-
Alternatively, for endpoint assays, incubate for a defined period (e.g., 15 minutes) at 37°C.[10]
-
-
Termination and Washing (for endpoint assays):
-
Data Analysis: Plot the fluorescence intensity over time or compare the endpoint fluorescence values between different experimental conditions. Normalize the data to cell number if necessary.
Protocol 3: Seahorse XF Assay for Metabolic Analysis
This protocol measures the oxygen consumption rate (OCR) to assess the metabolic response of astrocytes to this compound.
Materials:
-
Primary astrocyte cultures
-
Seahorse XF96 or similar analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with L-glutamine and sodium pyruvate
-
This compound solution
-
Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
Procedure:
-
Cell Seeding: Seed astrocytes into a Seahorse XF Cell Culture Microplate at an optimal density (e.g., ~20,000 cells per well) and allow them to attach overnight.[13]
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.[13][14]
-
Assay Medium Exchange:
-
On the day of the assay, remove the culture medium from the cell plate.
-
Wash the cells once with pre-warmed Seahorse assay medium.
-
Add the final volume of pre-warmed Seahorse assay medium to each well.[13]
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 30-60 minutes before the assay.[13]
-
-
Prepare Injection Ports: Load the injection ports of the hydrated sensor cartridge with the compounds for the Mito Stress Test and the this compound solution.
-
Seahorse XF Analyzer Run:
-
Calibrate the sensor cartridge in the Seahorse analyzer.
-
Replace the calibrant plate with the cell plate.
-
Start the assay protocol. The instrument will measure baseline OCR, then inject this compound and measure the response, followed by the sequential injections of oligomycin, FCCP, and rotenone/antimycin A.[14]
-
-
Data Analysis: Use the Seahorse Wave software to analyze the OCR data to determine parameters such as basal respiration, ATP-linked respiration, and maximal respiration in the presence and absence of this compound.[15]
Visualization of Pathways and Workflows
This compound Metabolism in Astrocytes
The following diagram illustrates the primary metabolic pathways of this compound in astrocytes, leading to the production of ketone bodies and entry into the TCA cycle.
Caption: Metabolic fate of this compound in astrocytes.
Experimental Workflow for Radiolabeled this compound Uptake
This diagram outlines the key steps in the radiolabeled this compound uptake assay.
Caption: Workflow for radiolabeled this compound uptake assay.
Logical Relationship of this compound Transport and Metabolism
This diagram shows the logical flow from this compound transport into the astrocyte to its downstream metabolic effects.
Caption: Logical flow of this compound action in astrocytes.
References
- 1. Frontiers | Differential Metabolism of Medium-Chain Fatty Acids in Differentiated Human-Induced Pluripotent Stem Cell-Derived Astrocytes [frontiersin.org]
- 2. Astrocyte metabolism of the medium-chain fatty acids octanoic acid and decanoic acid promotes GABA synthesis in neurons via elevated glutamine supply - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Astrocyte metabolism of the medium-chain fatty acids octanoic acid and decanoic acid promotes GABA synthesis in neurons via elevated glutamine supply - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic characteristics of the glutamate uptake into normal astrocytes in cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uptake of radioactive this compound in astrocytoma cells: basic studies for application of [11C]this compound as a PET tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Medium-chain fatty acids inhibit mitochondrial metabolism in astrocytes promoting astrocyte-neuron lactate and ketone body shuttle systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fatty acid oxidation and ketogenesis by astrocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fatty Acid Uptake Assay Fatty Acid Uptake Assay Kit Dojindo [dojindo.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Real-time quantification of fatty acid uptake using a novel fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tabaslab.com [tabaslab.com]
- 14. Protocol for in vitro analysis of pro-inflammatory and metabolic functions of cultured primary murine astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Note: Quantification of Octanoate via Gas Chromatography Following Esterification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanoic acid, a medium-chain fatty acid, is a compound of significant interest in various fields, including pharmaceutical development and metabolic research. Accurate quantification of octanoate in biological and chemical samples is crucial for understanding its physiological roles and for quality control in various applications. Gas chromatography (GC) is a powerful analytical technique for the analysis of volatile compounds. However, the direct analysis of free fatty acids like this compound by GC can be challenging due to their low volatility and polar nature, which can lead to poor peak shape and inaccurate quantification.[1][2]
To overcome these challenges, a derivatization step is employed to convert the non-volatile octanoic acid into a more volatile ester derivative, typically a methyl or isobutyl ester.[3][4] This application note provides a detailed protocol for the esterification of this compound to prepare it for GC analysis, ensuring accurate and reproducible results. The most common method for this derivatization is acid-catalyzed esterification.[3][5][6][7]
Principle of the Method
Acid-catalyzed esterification involves the reaction of a carboxylic acid (octanoic acid) with an alcohol (e.g., methanol (B129727) or isobutanol) in the presence of an acid catalyst to form an ester and water.[5] The use of a large excess of the alcohol shifts the reaction equilibrium towards the formation of the ester, ensuring a high conversion rate.[5] The resulting this compound ester is more volatile and less polar than the parent acid, making it ideal for GC analysis.
Experimental Protocols
This section details two common and effective methods for the esterification of this compound: acid-catalyzed methylation and isobutanol derivatization.
Method 1: Acid-Catalyzed Methylation using Methanolic HCl
This is a widely used method for preparing fatty acid methyl esters (FAMEs) for GC analysis.[5][6]
Materials:
-
Sample containing octanoic acid
-
Methanolic Hydrogen Chloride (5% w/v): Prepared by bubbling dry HCl gas into anhydrous methanol or by carefully adding acetyl chloride to cooled, anhydrous methanol.[5] Alternatively, a solution of 8% HCl in methanol/water (85:15, v/v) can be prepared from concentrated HCl.[6]
-
Hexane (B92381) (GC grade)
-
Anhydrous Sodium Sulfate (B86663)
-
Screw-capped glass reaction tubes
-
Heating block or water bath
-
Vortex mixer
-
GC vials and inserts
Protocol:
-
Sample Preparation: Accurately weigh or pipette a known amount of the sample containing this compound into a screw-capped glass reaction tube. If the sample is in an aqueous solution, it should be evaporated to dryness first.
-
Reagent Addition: Add a significant excess of 5% methanolic HCl to the sample. A typical ratio is at least a 100-fold excess of the reagent.[5] For example, for 1-25 mg of sample, add 2 mL of the reagent.
-
Reaction: Tightly cap the tube and vortex to mix the contents thoroughly. Place the tube in a heating block or water bath set to 50°C and incubate overnight, or for about 2 hours while refluxing.[5] For free fatty acids, a shorter time of 30 minutes at 50°C may be sufficient.[5] Alternatively, heating at 100°C for 1-1.5 hours can be used.[6]
-
Extraction: After the reaction mixture has cooled to room temperature, add 1 mL of water and 1 mL of hexane. Vortex vigorously for 1 minute to extract the methyl this compound into the hexane layer.
-
Phase Separation: Allow the layers to separate. The upper layer is the organic phase containing the methyl this compound.
-
Drying and Transfer: Carefully transfer the upper organic layer to a clean GC vial. Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.[3]
-
Analysis: The sample is now ready for injection into the GC system.
Method 2: Isobutanol Derivatization
This method is particularly useful for analyzing this compound in plasma samples and has been shown to be more sensitive and less prone to contamination than methyl esterification.[8]
Materials:
-
Plasma sample, calibration standards, or control samples
-
Acetyl chloride in isobutanol (3 mol/L): Freshly prepared by slowly adding acetyl chloride to cooled isobutanol (e.g., 0.213/1 v/v).[8] Caution: This reaction is highly exothermic.
-
Chloroform (B151607) (SupraSolv grade)
-
GC vials
-
Heating block
-
Vortex mixer
-
Centrifuge
Protocol:
-
Sample and Reagent Addition: In a GC vial, mix 100 µL of the plasma sample, control, or calibration standard with 200 µL of the freshly prepared acetyl chloride in isobutanol reagent.[8]
-
Reaction: Tightly cap the vial and incubate at 90°C for 60 minutes.[8]
-
Extraction: After the vial has cooled to room temperature, add 250 µL of chloroform.[8]
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge for 5 minutes at 1500 x g to separate the layers.[8]
-
Transfer: Carefully transfer a portion of the lower chloroform phase into a GC vial insert.[8]
-
Analysis: The sample is now ready for GC-MS analysis.
Data Presentation
The following table summarizes the key quantitative parameters for the described esterification protocols.
| Parameter | Method 1: Acid-Catalyzed Methylation | Method 2: Isobutanol Derivatization |
| Sample Type | Purified samples, extracts | Plasma, biological fluids |
| Reagents | 5% Methanolic HCl, Hexane | 3 mol/L Acetyl Chloride in Isobutanol, Chloroform |
| Reaction Temperature | 50°C (overnight) or 100°C (1-1.5h) | 90°C |
| Reaction Time | 2-16 hours (50°C) or 1-1.5 hours (100°C) | 60 minutes |
| Extraction Solvent | Hexane | Chloroform |
| Final Product | Methyl this compound | Isobutyl this compound |
| Key Advantages | Widely applicable, well-established | High sensitivity, reduced contamination risk for plasma |
Gas Chromatography (GC) Analysis
The derivatized this compound sample is analyzed using a gas chromatograph, typically equipped with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification and quantification.
Typical GC Parameters:
| Parameter | Recommended Setting |
| GC System | Agilent 7890B or equivalent with FID or MS detector[3] |
| Column | Polar stationary phase (e.g., DB-WAX, Omegawax) or mid-polar (e.g., cyanopropyl silicone)[3]. A VF17ms column (30 m, 0.25 mm ID, 0.25 µm film thickness) has also been used.[8] |
| Injection Volume | 1 µL |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min)[8] |
| Oven Temperature Program | Initial: 100°C, hold for 2 min. Ramp: 10°C/min to 250°C. Hold: 5 min at 250°C.[3] (This program should be optimized for the specific application). |
| Detector Temperature | FID: 280°C[3] |
| FID Gas Flows | Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (N₂ or He): 25 mL/min[3] |
| MS Parameters | Transfer line: 250°C, Ion source: 230°C, Quadrupole: 150°C. Scan range: m/z 50-500.[3] |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the chemical reaction of the esterification process.
Caption: Experimental workflow for the esterification of this compound for GC analysis.
Caption: Chemical reaction for the acid-catalyzed esterification of this compound.
Conclusion
The conversion of octanoic acid to its corresponding ester derivative is an essential step for accurate and reliable quantification by gas chromatography. The acid-catalyzed methylation and isobutanol derivatization methods presented here are robust and widely applicable. The choice of method may depend on the sample matrix and the required sensitivity. By following these detailed protocols, researchers, scientists, and drug development professionals can achieve high-quality data for their studies involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. aocs.org [aocs.org]
- 6. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a gas chromatography–mass spectrometry method to analyze this compound enrichments at low concentrations in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Sodium Octanoate as a Stabilizer for Albumin Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Serum Albumin (HSA) and other albumin solutions are critical components in numerous biopharmaceutical formulations and clinical applications. A key challenge in their use is maintaining stability, particularly during heat treatment processes like pasteurization, which is essential for viral inactivation. Sodium octanoate, the sodium salt of octanoic acid, is a widely used and effective stabilizer that protects albumin from thermal denaturation and aggregation. These application notes provide a comprehensive overview of the use of sodium this compound as an albumin stabilizer, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key analytical techniques to assess albumin stability.
Mechanism of Action
Sodium this compound stabilizes albumin primarily through direct binding to specific sites on the protein. The this compound molecule, a medium-chain fatty acid, possesses a hydrophobic tail and a hydrophilic head. This amphipathic nature allows it to interact favorably with corresponding regions on the albumin molecule.
Crystallographic studies have shown that sodium this compound binds to hydrophobic cavities within the albumin structure, with a notable affinity for "drug site 2" located in subdomain IIIA. By occupying these pockets, sodium this compound is thought to induce a conformational change that increases the overall thermal stability of the protein. This stabilization is crucial during processes like pasteurization (heating at 60°C for 10 hours) where unstabilized albumin would readily denature and aggregate.
In many commercial formulations, sodium this compound is used in conjunction with N-acetyl-L-tryptophan (N-AcTrp), which functions as an antioxidant, protecting the albumin from oxidative stress. While sodium this compound provides the primary thermal stabilization, N-AcTrp safeguards the protein's structural integrity from reactive oxygen species.
Below is a diagram illustrating the stabilizing effect of sodium this compound on albumin.
Caption: Mechanism of albumin stabilization by sodium this compound.
Quantitative Data on Stabilization
The effectiveness of sodium this compound in preventing albumin aggregation during heat stress is well-documented. The following tables summarize key quantitative findings from studies on the subject.
Table 1: Effect of Sodium this compound on Albumin Polymer Formation During Pasteurization (60°C for 10 hours)
| Albumin Concentration | Stabilizer | Monomer (%) | Dimer (%) | Polymer (%) |
| 5% | None | - | - | Visible clot formed |
| 5% | 0.04 M Sodium this compound | 96.2 | 3.1 | 0.7 |
| 20% | None | - | - | Coagulation |
| 20% | 0.04 M Sodium this compound | 95.8 | 3.4 | 0.8 |
Data adapted from a study on heat-treated human albumin stabilization.
Table 2: Impact of Sodium this compound on the Thermal Denaturation of Human Serum Albumin (as measured by DSC)
| Stabilizer | Denaturation Temperature (Tm) (°C) | Change in Enthalpy (ΔH) (kcal/mol) |
| None | ~65 | Baseline |
| Sodium this compound (saturating concentration) | Increased | Increased |
Qualitative representation based on findings that sodium this compound increases denaturation temperature and calorimetric enthalpy.
Experimental Protocols
To assess the stability of albumin solutions containing sodium this compound, several biophysical techniques are employed. Below are detailed protocols for three key methods.
Experimental Workflow
The general workflow for evaluating the stabilizing effect of sodium this compound on an albumin solution involves sample preparation, application of thermal stress, and subsequent analysis using various techniques to quantify aggregation and conformational changes.
Caption: General workflow for stability testing of albumin with sodium this compound.
Protocol 1: Quantification of Albumin Aggregates by Size Exclusion Chromatography (SEC-HPLC)
Objective: To separate and quantify albumin monomers, dimers, and higher-order aggregates in solution.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Size-exclusion column suitable for protein separations (e.g., TSKgel G3000SWxl or similar)
-
Mobile Phase: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.0 (filtered and degassed)
-
Albumin samples (with and without sodium this compound, pre- and post-thermal stress)
-
Syringe filters (0.22 µm)
Procedure:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved at the detection wavelength (typically 280 nm).
-
-
Sample Preparation:
-
If necessary, dilute the albumin samples with the mobile phase to a concentration within the linear range of the detector (e.g., 1-5 mg/mL).
-
Filter the samples through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Run:
-
Inject a fixed volume of the prepared sample (e.g., 20 µL) onto the column.
-
Run the chromatography for a sufficient time to allow for the elution of all species (monomers, dimers, and larger aggregates). Typically, aggregates will elute first, followed by dimers, and then the monomer peak.
-
-
Data Analysis:
-
Integrate the area under each peak in the chromatogram.
-
Calculate the percentage of monomer, dimer, and polymer by dividing the area of each respective peak by the total area of all peaks and multiplying by 100.
-
Compare the aggregate content in samples with and without sodium this compound to quantify its stabilizing effect.
-
Protocol 2: Assessment of Thermal Stability by Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal denaturation temperature (Tm) and the enthalpy of unfolding (ΔH) of albumin in the presence and absence of sodium this compound.
Materials:
-
Differential Scanning Calorimeter (DSC) instrument
-
Albumin samples (with and without sodium this compound) at a known concentration (e.g., 2-5 mg/mL)
-
Reference buffer (the same buffer used for the albumin samples)
Procedure:
-
Instrument and Sample Preparation:
-
Ensure the DSC instrument is calibrated and equilibrated at the starting temperature.
-
Carefully load the albumin sample into the sample cell and the corresponding buffer into the reference cell, ensuring no air bubbles are present.
-
-
DSC Scan:
-
Set the experimental parameters:
-
Temperature range: e.g., 20°C to 90°C (to cover the entire unfolding transition of albumin).
-
Scan rate: e.g., 1°C/min.
-
-
Perform a buffer-buffer baseline scan first to ensure a flat baseline.
-
Run the thermal scan for the albumin samples.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the sample thermograms.
-
The resulting thermogram will show an endothermic peak corresponding to the denaturation of albumin.
-
Determine the Tm, which is the temperature at the apex of the peak.
-
Calculate the calorimetric enthalpy (ΔH) by integrating the area under the peak.
-
An increase in Tm and ΔH in the presence of sodium this compound indicates enhanced thermal stability.
-
Protocol 3: Analysis of Secondary Structure by Circular Dichroism (CD) Spectroscopy
Objective: To assess the secondary structure of albumin and detect any conformational changes induced by sodium this compound and/or thermal stress.
Materials:
-
Circular Dichroism (CD) spectropolarimeter
-
Quartz cuvette with a short path length (e.g., 0.1 cm)
-
Albumin samples (with and without sodium this compound) at a low concentration (e.g., 0.1-0.2 mg/mL)
-
Reference buffer (a buffer with low absorbance in the far-UV region, e.g., 10 mM sodium phosphate)
Procedure:
-
Instrument and Sample Preparation:
-
Purge the CD instrument with nitrogen gas.
-
Prepare albumin samples in a CD-compatible buffer. The buffer should not contain components that have high absorbance in the far-UV region.
-
Determine the precise protein concentration of the samples.
-
-
CD Measurement:
-
Record a baseline spectrum of the buffer in the cuvette.
-
Record the CD spectrum of each albumin sample in the far-UV region (e.g., 190-250 nm).
-
Typical parameters include a scanning speed of 50 nm/min, a bandwidth of 1 nm, and an accumulation of multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the buffer baseline from the sample spectra.
-
The resulting spectra will show characteristic features of protein secondary structures. For albumin, which is predominantly α-helical, expect negative bands around 208 and 222 nm.
-
Compare the spectra of albumin with and without sodium this compound. Significant changes in the shape and intensity of the spectra would indicate alterations in the secondary structure. The preservation of the α-helical signature in the presence of the stabilizer, especially after heat stress, demonstrates its protective effect.
-
Conclusion
Sodium this compound is a highly effective and widely utilized stabilizer for albumin solutions, particularly in preventing thermal aggregation during manufacturing processes such as pasteurization. Its mechanism of action involves direct binding to the albumin molecule, leading to enhanced conformational stability. The quantitative data clearly demonstrate its ability to reduce polymer formation and increase the thermal denaturation temperature of albumin. The provided experimental protocols for SEC-HPLC, DSC, and CD spectroscopy offer robust methods for researchers and drug development professionals to assess and quantify the stabilizing effects of sodium this compound in their specific albumin formulations. By employing these techniques, the stability and quality of albumin-containing products can be effectively monitored and ensured.
Application Notes: The Experimental Use of Trioctanoin in Dietary Research
Introduction
Trioctanoin, a medium-chain triglyceride (MCT), is composed of a glycerol (B35011) backbone esterified with three eight-carbon (C8) fatty acids, also known as octanoic acid or caprylic acid. In the realm of dietary and metabolic research, trioctanoin serves as a significant tool, often employed as a readily available energy source and as a control or comparator in studies investigating other fatty acids, such as the odd-chain triglyceride, triheptanoin.[1][2] Its unique metabolic properties, which differ from long-chain triglycerides (LCTs), make it a subject of interest in ketogenic diets, fatty acid oxidation disorders, and studies on energy metabolism.[3][4]
Mechanism of Action
Upon oral ingestion, trioctanoin is hydrolyzed in the gastrointestinal tract by lipases into its constituent glycerol and three molecules of octanoate.[5] Unlike long-chain fatty acids, this compound can be directly absorbed into the portal circulation and transported to the liver. Within the mitochondria, this compound undergoes β-oxidation, a process that bypasses the need for the carnitine shuttle required by long-chain fatty acids.[1][3] This rapid catabolism results in the production of acetyl-CoA molecules, which can then enter the tricarboxylic acid (TCA) cycle for energy generation or be converted into ketone bodies.[1][6] This metabolic pathway makes trioctanoin a quick source of cellular energy.
Metabolic Pathway of Trioctanoin
References
- 1. Figure 1, Mechanism of Action of Odd-Carbon (C7) or Even-Carbon (C8) MCTs - Triheptanoin (Dojolvi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Triheptanoin versus trioctanoin for long-chain fatty acid oxidation disorders: a double blinded, randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiological Perspectives on the Use of Triheptanoin as Anaplerotic Therapy for Long Chain Fatty Acid Oxidation Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rate-limiting steps in steady-state intestinal absorption of trioctanoin-l-14C: Effect of biliary and pancreatic flow diversion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triheptanoin improves brain energy metabolism in patients with Huntington disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Octanoate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanoate, an eight-carbon saturated fatty acid, plays a significant role in various physiological and metabolic processes. It is a key energy source, particularly in the liver, and is involved in pathways related to glucose metabolism and hepatic steatosis. Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its role in health and disease, as well as for pharmacokinetic and pharmacodynamic studies in drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical technique for the determination of short-chain fatty acids (SCFAs) like this compound due to its high selectivity, sensitivity, and speed.[1][2] This document provides detailed application notes and protocols for the analysis of this compound using LC-MS/MS.
Principle of the Method
The quantification of this compound by LC-MS/MS typically involves several key steps: sample preparation to isolate the analyte from the complex biological matrix, chromatographic separation using liquid chromatography, and detection by tandem mass spectrometry. Due to the high polarity and poor retention of underivatized short-chain fatty acids on conventional reversed-phase columns, a derivatization step is often employed to improve their chromatographic and mass spectrometric properties.[3] The derivatized this compound is then separated from other components on an LC column and introduced into the mass spectrometer. In the mass spectrometer, the derivatized this compound is ionized, and a specific precursor ion is selected. This precursor ion is then fragmented, and a characteristic product ion is monitored. This specific precursor-to-product ion transition, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity for the quantification of this compound.[1]
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical for achieving accurate and reproducible results. The goal is to efficiently extract this compound from the biological matrix (e.g., plasma, serum, urine) while removing interfering substances such as proteins and phospholipids.[4][5]
1. Protein Precipitation (PPT):
-
Principle: This is a simple and rapid method for removing proteins from biological samples.[6]
-
Protocol:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of cold acetonitrile (B52724) containing an appropriate internal standard (e.g., isotope-labeled this compound).
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for the derivatization step.
-
2. Liquid-Liquid Extraction (LLE):
-
Principle: This technique separates analytes based on their differential solubility in two immiscible liquids.[6]
-
Protocol:
-
To 100 µL of plasma or serum, add the internal standard.
-
Add 50 µL of an acid (e.g., 1M HCl) to protonate the this compound.
-
Add 500 µL of an organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 5 minutes, then centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the derivatization solution.
-
3. Solid-Phase Extraction (SPE):
-
Principle: SPE provides a more selective cleanup compared to PPT and LLE by utilizing a solid sorbent to retain the analyte of interest while impurities are washed away.[6][7]
-
Protocol:
-
Condition a suitable SPE cartridge (e.g., a mixed-mode anion exchange cartridge) with methanol (B129727) followed by water.
-
Load the pre-treated sample (e.g., acidified plasma) onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the this compound with a stronger solvent mixture (e.g., acetonitrile/ammonia).
-
Evaporate the eluate to dryness and reconstitute for derivatization.
-
Derivatization
Derivatization is often necessary to enhance the chromatographic retention and ionization efficiency of this compound.[3] A common derivatization agent for short-chain fatty acids is 3-nitrophenylhydrazine (B1228671) (3-NPH).[8]
-
Protocol using 3-NPH:
-
To the dried extract or the supernatant from PPT, add 50 µL of a solution containing 10 mg/mL 3-NPH hydrochloride in 50% acetonitrile.
-
Add 50 µL of a solution containing 12 mg/mL N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in 50% acetonitrile.
-
Vortex and incubate the mixture at 40°C for 30 minutes.
-
After incubation, add a quenching solution if necessary and dilute the sample with the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that should be optimized for the specific instrument and application.
Liquid Chromatography:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Tandem Mass Spectrometry:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative depending on derivatization |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Instrument dependent, optimize for best signal |
MRM Transitions for 3-NPH Derivatized this compound (Example):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound-3NPH | [M+H]+ or [M-H]- | Specific fragment | To be optimized |
| Internal Standard | [M+H]+ or [M-H]- | Specific fragment | To be optimized |
Note: The exact m/z values for the precursor and product ions will depend on the derivatizing agent used and the ionization mode. These must be determined by infusing a standard solution of the derivatized this compound and its isotope-labeled internal standard into the mass spectrometer.
Data Presentation
The performance of the LC-MS/MS method should be validated to ensure its reliability for the intended application. Key validation parameters are summarized in the table below. The values presented are representative and may vary depending on the specific methodology and instrumentation.
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µM |
| Limit of Quantification (LOQ) | 0.5 - 5 µM |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the quantification of this compound by LC-MS/MS.
This compound Metabolism and Signaling Context
References
- 1. forensicrti.org [forensicrti.org]
- 2. sciex.com [sciex.com]
- 3. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers [mdpi.com]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. shimadzu.co.kr [shimadzu.co.kr]
- 8. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Application Notes and Protocols for the Synthesis and Biological Evaluation of Octanoate Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of various octanoate esters and detailed protocols for their evaluation in a range of biological assays. This document is intended to serve as a valuable resource for researchers in academia and industry engaged in drug discovery and development, particularly in the fields of inflammation, infectious diseases, and metabolic disorders.
Introduction
This compound esters are a class of lipid molecules comprising an eight-carbon fatty acid (octanoic acid) linked to an alcohol. Their amphipathic nature allows them to interact with biological membranes and modulate the function of various cellular targets. This has led to growing interest in their potential as therapeutic agents. This document outlines established methods for the synthesis of key this compound esters and provides detailed protocols for assessing their biological activities.
Synthesis of this compound Esters
Several methods are available for the synthesis of this compound esters, with the choice of method depending on factors such as desired purity, yield, and scalability. The most common methods are direct esterification, enzymatic synthesis, and transesterification.
Table 1: Comparison of Synthesis Methods for Octyl this compound
| Parameter | Direct Esterification | Enzymatic Synthesis | Transesterification |
| Catalyst | Strong acid (e.g., H₂SO₄) | Lipase (B570770) (e.g., Novozym® 435) | Titanium-based catalyst |
| Temperature | 110-120°C | 40-60°C | 100-120°C |
| Reaction Time | 2-4 hours | 24 hours | Variable |
| Yield | High | Variable | High |
| Purity of Crude Product | Requires extensive purification | High | High |
| Key Considerations | Harsh conditions, potential for byproducts | Mild conditions, high selectivity | Milder than direct esterification |
Experimental Protocols: Synthesis
Protocol 1: Direct Esterification of Octanoic Acid to Produce Octyl this compound[1]
Materials:
-
Octanoic acid
-
Toluene
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser and Dean-Stark trap
-
Separatory funnel
Procedure:
-
In a round-bottom flask, combine octanoic acid (1.0 mol), 1-octanol (1.2 mol), and toluene.
-
Slowly add concentrated sulfuric acid (0.1 mol) to the mixture with constant stirring.
-
Heat the mixture to reflux (approximately 110-120°C) and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude octyl this compound can be further purified by vacuum distillation.
Protocol 2: Enzymatic Synthesis of Octyl this compound[1]
Materials:
-
Octanoic acid
-
1-Octanol
-
Immobilized Candida antarctica lipase B (Novozym® 435)
-
n-Hexane (optional)
-
Temperature-controlled shaker
Procedure:
-
In a suitable vessel, combine octanoic acid (1.0 mol) and 1-octanol (1.0 mol) in a solvent-free system or with a minimal amount of n-hexane.
-
Add immobilized Candida antarctica lipase B (5-10% by weight of the total substrates).
-
Incubate the mixture at 40-60°C with continuous shaking (e.g., 200 rpm) for 24 hours.
-
Monitor the conversion of octanoic acid by GC analysis of withdrawn samples.
-
After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with a suitable solvent and dried for reuse.
-
The liquid phase, containing octyl this compound, can be purified by vacuum distillation to remove any unreacted starting materials.
Protocol 3: Transesterification for the Synthesis of Sucrose (B13894) this compound Esters
This method involves the reaction of a fatty acid ester (e.g., ethyl this compound) with sucrose.
Materials:
-
Sucrose
-
Ethyl this compound
-
Potassium carbonate
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Mix dimethyl sulfoxide (DMSO) and ethyl this compound in a reactor.
-
Add potassium carbonate to the reactor.
-
Set the temperature and vacuum to reflux the DMSO and remove any ethanol (B145695) produced during the reaction.
-
The resulting sucrose this compound esters can be purified by filtration and subsequent purification steps to remove the solvent and catalyst.
Biological Assays of this compound Esters
This compound esters have been investigated for a variety of biological activities, including antimicrobial, anti-inflammatory, and insecticidal effects. The following section provides detailed protocols for evaluating these activities.
Antimicrobial Assays
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized this compound ester
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic
-
Solvent for dissolving the ester (e.g., DMSO)
Procedure:
-
Prepare a stock solution of the this compound ester in a suitable solvent.
-
Perform serial two-fold dilutions of the ester in the broth medium directly in the 96-well plate.
-
Prepare a standardized microbial inoculum and dilute it to the final desired concentration in the broth.
-
Inoculate each well (except for the sterility control) with the microbial suspension.
-
Include a positive control (broth with inoculum and a known antibiotic) and a negative control (broth with inoculum and solvent).
-
Incubate the plate at the appropriate temperature and duration for the test microorganism.
-
The MIC is the lowest concentration of the ester at which no visible growth is observed.
| Microorganism | MIC (mmol/L) |
| Malassezia globosa | ~5 - 10 |
| Malassezia pachydermatis | ~5 - 10 |
| Malassezia sympodialis | ~5 - 10 |
Data adapted from a study on the antimicrobial effects of medium-chain fatty acid ethyl esters.
Anti-inflammatory Assays
This assay evaluates the ability of this compound esters to modulate the production of pro-inflammatory and anti-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Synthesized this compound ester
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10)
Procedure:
-
Culture macrophages in appropriate cell culture flasks.
-
Seed the cells into 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the this compound ester for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.
-
Incubate the plates for an appropriate time (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
| Cytokine | Effect of this compound Supplementation |
| Pro-inflammatory | |
| IL-1β | Markedly diminished |
| IL-6 | Markedly diminished |
| IL-8 | Markedly diminished |
| TNF-α | Markedly diminished |
| IFN-γ | Markedly diminished |
| iNOS | Markedly diminished |
| MHCII | Markedly diminished |
| Anti-inflammatory | |
| Arg1 | Facilitated expression |
| IL-10 | Facilitated expression |
Data from a study on the effects of dietary this compound on intestinal inflammation in fish.[1]
Insecticidal Assays
This assay assesses the insecticidal activity of sucrose this compound esters against soft-bodied insects.
Materials:
-
Synthesized sucrose this compound ester
-
Test insects (e.g., aphids, whiteflies)
-
Leaf discs or whole plants
-
Spray bottle or micro-applicator
-
Cages or containers to hold the insects
Procedure:
-
Prepare different concentrations of the sucrose this compound ester in water.
-
Apply the solutions to the leaf discs or plants using a spray bottle or micro-applicator.
-
Allow the treated surfaces to dry.
-
Introduce a known number of insects onto the treated surfaces.
-
Include a control group treated with water only.
-
Maintain the insects under controlled environmental conditions.
-
Assess insect mortality at regular intervals (e.g., 24, 48, 72 hours).
| Pest Species | Assay Type | Concentration | Mortality (%) |
| Lymantria dispar (gypsy moth) larvae | Contact Toxicity | 4 mg/mL | 72.5% (after 36h) |
| Aphis glycines (soybean aphid) | Contact Toxicity | 4 mg/mL | >80% (after 5 days) |
| Aphis glycines (soybean aphid) | Contact Toxicity | 8 mg/mL | >80% (after 5 days) |
Data from a study on the synthesis and insecticidal properties of sucrose this compound.[2]
Signaling Pathways Modulated by this compound Esters
Fatty acids and their derivatives can influence cellular signaling through various mechanisms. While specific data for many this compound esters is still emerging, related compounds have been shown to modulate key inflammatory signaling pathways such as NF-κB and MAPK.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes. Some fatty acid derivatives have been shown to inhibit NF-κB activation, thereby reducing inflammation.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes such as inflammation, proliferation, and apoptosis. Similar to the NF-κB pathway, certain fatty acid esters have demonstrated the ability to modulate MAPK signaling, often by inhibiting the phosphorylation of key kinases in the cascade.
References
Troubleshooting & Optimization
sodium octanoate solubility issues in aqueous buffers
This guide provides troubleshooting advice and frequently asked questions regarding solubility issues encountered when working with sodium octanoate in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is sodium this compound and what are its primary applications in research?
A1: Sodium this compound, also known as sodium caprylate, is the sodium salt of octanoic acid (caprylic acid).[1][2] It is a white to off-white crystalline powder.[3][4][5] In research and drug development, it is widely used as a protein stabilizer, particularly for human serum albumin and fibrinogen, an excipient in pharmaceutical formulations to enhance drug solubility and bioavailability, an emulsifier, and a binder.[1][2][5] It also functions as a surfactant and antimicrobial preservative.[1]
Q2: What are the key solubility properties of sodium this compound?
A2: Sodium this compound is generally considered freely or very soluble in water.[3][4] Its solubility is attributed to its ionic nature.[1] However, its solubility is highly dependent on several factors, including the pH of the solution, temperature, and the presence of other salts.[1] It is sparingly soluble in ethanol (B145695) and practically insoluble in non-polar solvents like acetone.[3][4]
Q3: How does pH affect the solubility of sodium this compound?
A3: The pH of the aqueous solution is a critical factor. Sodium this compound is the salt of a weak acid, octanoic acid, which has a pKa of approximately 4.89.[6] In solutions with a pH above its pKa, it exists predominantly in its ionized (this compound) form, which is highly soluble. When the pH drops below the pKa, the this compound ion is protonated to form the less soluble octanoic acid, which can lead to precipitation. Aqueous solutions of sodium this compound are typically alkaline, with a pH between 8.0 and 10.5 for a 10% solution.[2][3][4][6]
Q4: How does temperature influence the solubility of sodium this compound?
A4: The solubility of sodium this compound in water generally increases with temperature.[1] Therefore, a solution prepared at an elevated temperature may become supersaturated and precipitate if allowed to cool.[7] Conversely, gentle warming can often help dissolve the compound.[7][8]
Q5: What is the Critical Micelle Concentration (CMC) of sodium this compound and why is it important?
A5: The Critical Micelle Concentration (CMC) is the concentration above which surfactant molecules (like sodium this compound) aggregate to form micelles.[9] This is important because micelle formation is key to its function as a solubilizing agent for poorly soluble drugs.[10][11] The CMC of sodium this compound is dependent on temperature and the ionic strength of the solution.[6] At 25°C, the CMC is reported to be in the range of 340-351 mM.[6] Some studies also report a second CMC, indicating a change in micelle shape (e.g., from spherical to non-spherical), at a higher concentration of around 0.7 M.[12][13][14]
Physicochemical & Solubility Data
The following tables summarize key quantitative data for sodium this compound.
Table 1: Physicochemical Properties of Sodium this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₅NaO₂ | [2] |
| Molar Mass | 166.19 g/mol | [2] |
| Appearance | White or almost white, crystalline powder | [3][5] |
| pKa (of Octanoic Acid) | ~4.89 | [6] |
| pH (100 g/L in water) | 8.0 - 10.5 | [2][4][6] |
Table 2: Solubility and CMC Data for Sodium this compound
| Parameter | Condition | Value | Source(s) |
| Solubility in Water | 20 °C | 750 g/L | [15] |
| Room Temperature | 50 mg/mL (50 g/L) | [2][6] | |
| Critical Micelle Conc. (CMC) | 25 °C | 340 - 351 mM | [6] |
| Second CMC (TMC) | Not specified | 0.7 M | [12][13] |
Troubleshooting Guides
Use the following guides to diagnose and resolve common precipitation issues.
Issue 1: Precipitate forms after preparing the solution and letting it cool.
-
Observation : A clear solution prepared at a warm temperature becomes cloudy or forms a solid precipitate after cooling to room temperature.
-
Likely Cause : The solubility of sodium this compound is temperature-dependent.[1] The solution was likely saturated or supersaturated at the higher temperature and precipitated upon cooling as solubility decreased.[7]
-
Recommended Actions :
Issue 2: Precipitate forms immediately upon addition to an acidic buffer.
-
Observation : The sodium this compound powder fails to dissolve, or a clear stock solution turns cloudy/precipitates instantly when added to a buffer with a pH below ~6.0.
-
Likely Cause : The acidic pH of the buffer is protonating the soluble this compound anion into the poorly soluble octanoic acid (pKa ~4.89).[6][16]
-
Recommended Actions :
-
Use a buffer system that maintains a pH well above 6.0, preferably in the neutral to alkaline range (pH 7-9).[16]
-
Suitable buffers include phosphate (B84403) buffers (pH 7-8) or Tris buffers (pH 7-9).[16] Avoid acidic buffers like acetate (B1210297) or citrate.[16]
-
Measure the final pH of the solution after adding sodium this compound and adjust if necessary.
-
Issue 3: Precipitate forms after adding other salts to the solution.
-
Observation : A clear sodium this compound solution becomes turbid after the addition of other concentrated salt solutions (e.g., NaCl, phosphate buffers).
-
Likely Cause : This is likely due to the "salting out" effect.[7][16] High concentrations of other electrolytes compete for water molecules, reducing the hydration and solubility of the sodium this compound, causing it to precipitate.[7]
-
Recommended Actions :
Issue 4: Precipitate forms when mixing with organic co-solvents.
-
Observation : A clear aqueous solution of sodium this compound precipitates when a water-miscible organic solvent (e.g., acetonitrile, ethanol) is added.
-
Likely Cause : Sodium this compound has limited solubility in many organic solvents.[3] Adding a co-solvent in which it is less soluble reduces its overall solubility in the mixture. This is a common problem in applications like HPLC with gradient elution.[8][17]
-
Recommended Actions :
-
Determine the tolerance of your solution for the specific organic solvent by performing a titration on a small aliquot.
-
In chromatography, avoid high percentages of organic modifiers if possible, or use a lower concentration of sodium this compound in the aqueous phase.[17]
-
Ensure the column is thoroughly flushed with a high-water-content mobile phase after use to prevent salt precipitation within the HPLC system.[8]
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing the cause of precipitation.
Caption: Troubleshooting workflow for sodium this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a Standard 100 mM Sodium this compound Aqueous Solution
Materials:
-
Sodium this compound (M.W. 166.19 g/mol )
-
High-purity water (e.g., Milli-Q or WFI)
-
Appropriate buffer components (e.g., Sodium Phosphate, Tris)
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks
-
0.22 µm sterile filter[18]
Methodology:
-
Calculate Mass: To prepare 1 liter of a 100 mM solution, calculate the required mass: 0.1 mol/L * 166.19 g/mol = 16.62 g.
-
Dissolution: Add approximately 800 mL of high-purity water to a beaker with a magnetic stir bar.
-
Weigh and Add: Accurately weigh 16.62 g of sodium this compound and add it to the water while stirring.
-
Dissolve: Continue stirring until the powder is fully dissolved. Gentle warming (e.g., to 30-40°C) can be used to aid dissolution but be prepared to maintain this temperature if the concentration is near the saturation point at room temperature.
-
pH Adjustment: If preparing a buffered solution, add the buffer components. Once everything is dissolved, check the pH. The inherent pH will be alkaline.[4][6] Adjust the pH to your desired target (e.g., 7.4) using a suitable acid (e.g., HCl, H₃PO₄) or base (e.g., NaOH). Perform this adjustment slowly to avoid localized pH changes that could cause precipitation.
-
Final Volume: Transfer the solution to a 1 L volumetric flask and add water to the mark. Mix thoroughly.
-
Filtration: For biological applications, filter the final solution through a 0.22 µm sterile filter to remove any particulates and ensure sterility.[18]
-
Storage: Store the solution in a well-sealed container. Note the preparation date and storage conditions. For long-term storage, -20°C is often recommended.[18]
Protocol 2: Determining a Practical Solubility Limit in a Specific Buffer
This protocol uses the equilibrium saturation method to determine the solubility of sodium this compound under your specific experimental conditions (e.g., a particular buffer at a set temperature).
Materials:
-
Sodium this compound
-
Your specific buffer of interest
-
Microcentrifuge tubes or sealed vials
-
Shaking incubator or orbital shaker set to a constant temperature
-
Microcentrifuge
-
Analytical method to quantify sodium this compound concentration (e.g., HPLC, titration)
Methodology:
-
Prepare Buffer: Prepare the exact buffer solution you plan to use in your experiment.
-
Add Excess Solute: In several vials, add a known volume of your buffer (e.g., 1 mL). To each vial, add an excess amount of sodium this compound—enough so that a significant amount of undissolved solid remains.[16]
-
Equilibrate: Seal the vials tightly and place them in a shaking incubator at your desired experimental temperature (e.g., 25°C) for 24-48 hours. This extended time allows the solution to reach equilibrium.[16]
-
Separate Phases: After incubation, visually confirm that undissolved solid is still present. Centrifuge the vials at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved solid.[16]
-
Sample Supernatant: Carefully collect a precise volume of the clear supernatant without disturbing the pellet.[16]
-
Dilute and Analyze: Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration that falls within the linear range of your analytical method.[16]
-
Quantify: Analyze the concentration of dissolved sodium this compound in the diluted supernatant using your validated method.
-
Calculate Solubility: Back-calculate the original concentration in the supernatant, factoring in the dilution. This value represents the solubility limit under your specific conditions.
Solution Preparation Workflow
This diagram illustrates a best-practice workflow for preparing a stable sodium this compound solution.
Caption: Best-practice workflow for preparing sodium this compound solutions.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Sodium this compound | 1984-06-1 [chemicalbook.com]
- 3. Sodium Caprylate EP BP Ph Eur USP NF n Reagent Manufacturers [mubychem.com]
- 4. chembk.com [chembk.com]
- 5. nbinno.com [nbinno.com]
- 6. Buy Sodium this compound | 1984-06-1 [smolecule.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 18. medchemexpress.com [medchemexpress.com]
Technical Support Center: Preventing Octanoate Degradation During Sample Storage
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of octanoate in biological samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during sample collection, handling, and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in biological samples?
A1: this compound degradation in biological samples can primarily be attributed to two main factors:
-
Enzymatic Degradation: Endogenous enzymes present in biological matrices, such as lipases and enzymes involved in omega-oxidation and beta-oxidation, can metabolize this compound.[1][2] Lipases, in particular, can hydrolyze triglycerides, releasing free fatty acids which can interfere with this compound measurement or directly contribute to its degradation.
-
Chemical Degradation (Oxidation): Although saturated fatty acids like this compound are generally less susceptible to oxidation than polyunsaturated fatty acids, oxidative stress can still lead to degradation over long-term storage.
Q2: What is the recommended storage temperature for samples intended for this compound analysis?
A2: For long-term storage, it is recommended to store samples at ultra-low temperatures, ideally at -80°C.[3][4] Storage at -20°C is also a viable option for shorter durations. Refrigeration at 2-8°C is only suitable for very short-term storage (a few hours) before processing. Immediate freezing of plasma or serum after separation from blood cells is crucial to minimize enzymatic activity.[4][5]
Q3: How many times can I freeze and thaw my samples without significant this compound degradation?
A3: It is highly recommended to minimize freeze-thaw cycles. Each cycle can compromise the integrity of the sample and lead to the degradation of various analytes, including free fatty acids.[6][7] For optimal results, it is best to aliquot samples into single-use volumes before the initial freezing. If repeated analysis from the same sample is necessary, it is advisable to thaw the sample, create smaller aliquots, and then refreeze them to avoid thawing the entire sample multiple times.
Q4: Should I use plasma or serum for this compound analysis?
A4: Both plasma and serum can be used for this compound analysis. However, the choice may depend on your specific protocol and analytical method. For plasma, EDTA is a commonly used anticoagulant. It is crucial to process the blood sample quickly after collection to separate the plasma from the blood cells, as prolonged contact can lead to changes in analyte concentrations.[8] If delays in processing are anticipated, serum may be a more stable option.
Q5: Can I use preservatives to prevent this compound degradation?
A5: Yes, the use of preservatives can be beneficial. For preventing enzymatic degradation, lipase (B570770) inhibitors such as orlistat (B1677487) or paraoxon (B1678428) can be considered.[9][10][11][12][13][14] Additionally, for preventing oxidative degradation, antioxidants like butylated hydroxytoluene (BHT) can be added to the sample or the extraction solvent.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of this compound | Incomplete extraction: The solvent system may not be optimal for this compound. | Optimize the extraction solvent polarity. Consider a liquid-liquid extraction with a suitable organic solvent like ethyl acetate (B1210297) or diethyl ether.[15][16] |
| Enzymatic degradation during sample processing: Lipases or other enzymes may be active. | Work quickly and keep samples on ice throughout the process. Consider adding a broad-spectrum lipase inhibitor to the collection tube or homogenization buffer.[11] | |
| Adsorption to surfaces: this compound may adsorb to plasticware. | Use low-binding microcentrifuge tubes and pipette tips. Rinsing tubes with the extraction solvent before use can also help. | |
| Degradation during storage: Improper storage temperature or repeated freeze-thaw cycles. | Store samples at -80°C and avoid multiple freeze-thaw cycles by aliquoting.[3][4] | |
| High variability between replicate measurements | Sample inhomogeneity: The sample may not have been mixed thoroughly after thawing. | Vortex the sample thoroughly after thawing and before taking an aliquot for analysis. |
| Inconsistent sample handling: Variations in incubation times or temperatures during processing. | Standardize all steps of the sample handling and extraction protocol. | |
| Matrix effects in the analytical method (e.g., GC-MS, LC-MS): Components in the sample matrix can interfere with the ionization and detection of this compound. | Use a stable isotope-labeled internal standard for this compound to correct for matrix effects. Optimize the chromatographic separation to resolve this compound from interfering compounds.[17] | |
| Presence of interfering peaks in the chromatogram | Contamination: Contamination from plasticizers, detergents, or other laboratory consumables. | Use high-purity solvents and reagents. Perform blank extractions to identify sources of contamination. |
| Hemolysis: Release of intracellular components from red blood cells. | Avoid hemolysis during blood collection and processing.[18][19] If hemolysis is present, it should be noted, and results should be interpreted with caution as it can affect the concentration of various plasma constituents.[20][21][22] | |
| Derivatization artifacts (if applicable): Side reactions during the derivatization step. | Optimize the derivatization reaction conditions (temperature, time, reagent concentration). |
Data on Analyte Stability
While specific quantitative data for this compound degradation under various storage conditions is limited in the literature, the following table summarizes the stability of related analytes (short-chain fatty acids and other common biochemical analytes) under different storage temperatures. These data can provide general guidance for handling samples for this compound analysis.
| Analyte/Analyte Class | Matrix | Storage Temperature | Duration | Stability | Reference(s) |
| Perfluorothis compound | Serum | Room Temperature | 10 days | Stable | [23] |
| 5°C | 240 days | Stable | [23] | ||
| -20°C | 240 days | Stable | [23] | ||
| -70°C | 240 days | Stable | [23] | ||
| Various Biochemical Analytes | Plasma | -60°C | 21 days | Generally Stable | [3][4] |
| 4°C to 8°C | > 14 days | Variations observed in some analytes | [3][4] | ||
| Room Temperature | > 7 days | Significant changes in several analytes | [3][4] | ||
| Free Fatty Acids | Plasma | -80°C | Multiple Freeze-Thaw Cycles | Unstable, concentrations tend to increase | [6] |
Note: The stability of this compound may differ from that of perfluorothis compound and other analytes. The data above should be used as a general guideline, and it is recommended to perform in-house stability studies for your specific sample matrix and storage conditions.
Experimental Protocols
Protocol 1: Blood Collection and Plasma/Serum Processing
This protocol outlines the steps for collecting and processing blood samples to minimize this compound degradation.
-
Preparation:
-
Label all collection tubes (e.g., EDTA for plasma, serum separator tubes for serum) and cryovials with the sample ID, date, and time of collection.
-
If using a lipase inhibitor, prepare a stock solution and determine the volume to be added to each collection tube.
-
-
Blood Collection:
-
Follow standard phlebotomy procedures.
-
If using a tube with a preservative, gently invert the tube 8-10 times immediately after collection to ensure proper mixing.
-
To avoid hemolysis, use an appropriate gauge needle and avoid vigorous shaking of the collection tubes.[18]
-
-
Sample Processing (Plasma):
-
Centrifuge the blood collection tubes at 1500-2000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Carefully aspirate the plasma supernatant without disturbing the buffy coat or red blood cells.
-
Transfer the plasma to a clean, labeled polypropylene (B1209903) tube.
-
-
Sample Processing (Serum):
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge the tubes at 1500-2000 x g for 15 minutes at 4°C.
-
Carefully aspirate the serum and transfer it to a clean, labeled polypropylene tube.
-
-
Aliquoting and Storage:
-
Vortex the pooled plasma or serum gently.
-
Aliquot the plasma or serum into pre-labeled cryovials in volumes suitable for single-use experiments.
-
Immediately snap-freeze the aliquots in liquid nitrogen or place them in a -80°C freezer for long-term storage.
-
Protocol 2: Addition of a Lipase Inhibitor
This protocol describes the addition of a lipase inhibitor to prevent enzymatic degradation of this compound.
-
Reagent Preparation:
-
Prepare a stock solution of a broad-spectrum lipase inhibitor (e.g., Orlistat in a suitable solvent) at a concentration that will be effective when diluted in the final blood volume. The optimal concentration should be determined empirically.
-
-
Addition to Collection Tube:
-
Prior to blood collection, add the appropriate volume of the lipase inhibitor stock solution to the blood collection tube.
-
Allow the solvent to evaporate if it is not compatible with the subsequent analysis, leaving the inhibitor coated on the inside of the tube.
-
-
Sample Collection and Mixing:
-
Collect the blood sample directly into the prepared tube.
-
Immediately after collection, gently invert the tube 8-10 times to ensure the inhibitor is thoroughly mixed with the blood.
-
-
Processing and Storage:
-
Proceed with the plasma or serum processing and storage protocol as described in Protocol 1.
-
Visualizations
Potential Degradation Pathways of this compound
The following diagram illustrates the primary enzymatic pathways that can lead to the degradation of this compound in biological systems.
Caption: Enzymatic pathways involved in this compound metabolism and release.
Recommended Sample Handling Workflow
This workflow diagram outlines the critical steps for proper sample handling to ensure this compound stability.
Caption: Workflow for optimal preservation of this compound in samples.
Troubleshooting Logic for Low this compound Recovery
This diagram provides a logical approach to troubleshooting low this compound recovery.
Caption: Decision tree for troubleshooting low this compound recovery.
References
- 1. n-Octane Degradation Pathway [eawag-bbd.ethz.ch]
- 2. ENZYMATIC OMEGA-OXIDATION OF FATTY ACIDS. I. PRODUCTS OF this compound, DECONATE, AND LAURATE OXIDATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are Lipase inhibitors and how do they work? [synapse.patsnap.com]
- 11. Enzymatic microdetermination of free fatty acids in plasma of animals using paraoxon to prevent lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthetic and Natural Lipase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitors of pancreatic lipase: state of the art and clinical perspectives | EXCLI Journal [excli.de]
- 14. researchgate.net [researchgate.net]
- 15. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 16. Short Chain Fatty Acids Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 17. Development and validation of a gas chromatography–mass spectrometry method to analyze this compound enrichments at low concentrations in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hemolysis in Labs: Causes, Effects on Bioanalysis, and Tactics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. researchgate.net [researchgate.net]
- 20. The effect of haemolysis on the determination of plasma constituents. | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. biochemia-medica.com [biochemia-medica.com]
- 23. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Octanoate Concentration for Cell Viability Assays
Welcome to the technical support center for optimizing octanoate concentration in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the first step to determine the optimal this compound concentration for my cell line?
A1: The crucial first step is to perform a dose-response experiment, also known as a kill curve. This involves treating your cells with a wide range of this compound concentrations to identify the concentration that induces the desired effect, whether it's cytotoxicity or another metabolic change. A common starting range is from 1 µM to 10 mM.
Q2: How does this compound affect cell viability?
A2: The effect of this compound on cell viability is highly dependent on the cell type and the concentration used. In some cells, like mesenchymal stromal cells, this compound can be cytotoxic, with a 50% inhibitory concentration (IC50) observed between 0.5 and 0.6 mM.[1] Conversely, for other cell types, such as 3T3-L1 adipocytes, concentrations up to 1.0 mM may not have a significant effect on viability.[2] In certain contexts, this compound can even serve as an energy source and support cell survival.[3]
Q3: Which cell viability assay should I use for this compound treatment?
A3: The choice of assay depends on the expected mechanism of action of this compound in your cells.
-
MTT/MTS/XTT Assays: These colorimetric assays measure metabolic activity and are suitable for assessing changes in cell proliferation or viability.[4][5][6][7][8] They are based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to form a colored formazan (B1609692) product.[7][8]
-
LDH Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity and cytotoxicity.[9][10][11] It is a reliable indicator of cell death.[9]
-
ATP-based Assays: These luminescent assays quantify the amount of ATP present, which is a marker of metabolically active cells.
Q4: Can this compound interfere with the assay itself?
A4: It is possible for any test compound to interfere with an assay. For example, if this compound alters the metabolic rate of the cells, this could affect the readout of MTT or MTS assays, which are dependent on metabolic activity. It is recommended to include proper controls, such as wells with this compound but without cells, to check for any direct interaction with the assay reagents.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Uneven distribution of this compound- Edge effects in the plate | - Ensure a homogenous single-cell suspension before seeding.- Mix the plate gently after adding this compound.- Avoid using the outer wells of the plate or fill them with sterile media/PBS. |
| No cytotoxic effect observed at expected concentrations | - Cell line is resistant to this compound- this compound solution degraded- Incorrect assay choice | - Confirm the findings with a positive control for cytotoxicity.- Prepare fresh this compound solutions for each experiment.- Consider using a more sensitive assay or a different endpoint (e.g., apoptosis vs. necrosis). |
| Vehicle control (e.g., DMSO) shows cytotoxicity | - High concentration of the solvent | - Ensure the final concentration of the vehicle is non-toxic to the cells (typically <0.5% for DMSO).[12] |
| Unexpected cell morphology | - Contamination (bacterial, fungal, or mycoplasma)- pH shift in the culture medium | - Regularly check cultures for signs of contamination.[13][14]- Ensure the medium is properly buffered and the CO2 levels in the incubator are correct.[15] |
| Low signal-to-noise ratio | - Suboptimal cell number- Insufficient incubation time | - Optimize the initial cell seeding density.[16][17]- Ensure sufficient incubation time with the assay reagent as per the manufacturer's protocol.[4] |
Quantitative Data Summary
The optimal concentration of this compound is cell-type specific. Below is a summary of concentrations used in various studies.
| Cell Line | This compound Concentration | Observed Effect | Assay Used | Reference |
| Mesenchymal Stromal Cells (MSCs) | 0.5 - 0.6 mM | 50% inhibition of growth | Cell Counting | [1] |
| 3T3-L1 adipocytes | 1.0 mM | No significant effect on viability | MTT Assay | [2] |
| Large Yellow Croaker Intestinal Cells | 50 µM | Diminished linoleic acid-induced ROS production | Not Specified | [18] |
| Chick Embryo Hepatocytes | Not Specified | Inhibition of lipogenic enzyme activities | Not Specified | [19] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[4][5][7]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[5][8]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[6] Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution to each well.[5]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[7] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[7]
LDH Cytotoxicity Assay
This protocol is based on the principle of measuring LDH released from damaged cells.[9]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
LDH Assay Kit (containing LDH reaction solution and lysis buffer)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).[10]
-
Supernatant Collection: After the treatment period, centrifuge the plate at 400 x g for 5 minutes.[11]
-
LDH Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.
-
Reaction Incubation: Add 100 µL of the LDH Reaction Solution to each well containing the supernatant.[11] Incubate for 30 minutes at room temperature, protected from light.[11]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Visualizations
Caption: A typical workflow for assessing cell viability after this compound treatment.
Caption: A decision tree for troubleshooting common issues in cell viability assays.
Caption: A simplified diagram of a potential intrinsic apoptosis pathway affected by this compound.
References
- 1. This compound in Human Albumin Preparations Is Detrimental to Mesenchymal Stromal Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. tiarisbiosciences.com [tiarisbiosciences.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cellculturecompany.com [cellculturecompany.com]
- 14. 细胞培养污染故障排除 [sigmaaldrich.com]
- 15. adl.usm.my [adl.usm.my]
- 16. biocompare.com [biocompare.com]
- 17. benchchem.com [benchchem.com]
- 18. This compound Alleviates Dietary Soybean Oil-Induced Intestinal Physical Barrier Damage, Oxidative Stress, Inflammatory Response and Microbial Dysbiosis in Large Yellow Croaker (Larimichthys Crocea) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hexanoate and this compound inhibit transcription of the malic enzyme and fatty acid synthase genes in chick embryo hepatocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
common sources of contamination in octanoate experiments
Welcome to the technical support center for octanoate experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to contamination in this compound studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in this compound experiments?
A1: Contamination in this compound experiments can arise from several sources, broadly categorized as chemical, biological, and procedural.[1][2]
-
Chemical Contamination: This includes impurities from solvents, reagents, and consumables. Plasticizers, such as phthalates, can leach from plasticware and interfere with analysis.[1][3] Even high-purity solvents can contain trace amounts of interfering compounds.[1][4]
-
Biological Contamination: For cell-based assays involving this compound, microbial contamination from bacteria, fungi, yeast, and mycoplasma is a significant concern.[5][6][7] A major source of biological contamination in pharmaceutical manufacturing is endotoxins, which are lipopolysaccharides from the outer membrane of Gram-negative bacteria.[8][9][10]
-
Procedural Contamination: This can be introduced through sample handling, such as contact with contaminated surfaces or gloves, and from the laboratory environment, including dust and aerosols.[1][2] Improperly cleaned glassware can also retain residues that affect results.[1]
Q2: I am observing unexpected peaks in my Gas Chromatography (GC) analysis of this compound samples. What could be the cause?
A2: Unexpected peaks in your chromatogram, especially common fatty acids like palmitic (C16:0) and stearic (C18:0) acids, often indicate background contamination.[1] Potential sources include:
-
Leaching from Plasticware: Plastic consumables like pipette tips and centrifuge tubes can release plasticizers (e.g., phthalates) that interfere with fatty acid analysis.[1]
-
Solvent and Reagent Impurities: Even high-purity solvents can contain trace levels of fatty acids or other interfering compounds.[1] It is crucial to use solvents of appropriate grade, such as HPLC or spectrophotometric grade, for sensitive analyses.[11][12]
-
Laboratory Environment: Dust, aerosols, and even fingerprints can introduce fatty acid contamination.[1][2]
-
Instrument Contamination: The GC system itself, particularly the injector liner and septum, can be a source of contamination.[1]
Q3: My cell cultures treated with this compound are showing signs of stress or death, but I don't see any visible microbial contamination. What could be the problem?
A3: Cell culture experiments can be compromised by contaminants that are not easily visible.
-
Mycoplasma Contamination: This is a common issue in cell cultures and often does not cause turbidity or a pH change in the medium.[13][14] Mycoplasma can alter cell metabolism, growth, and gene expression, leading to unreliable experimental results.[14]
-
Chemical Contamination: Non-living contaminants can originate from reagents, water, or lab equipment.[13] Endotoxins, which are by-products of Gram-negative bacteria, are a significant concern as they can induce inflammatory responses in cells even at very low concentrations.[7][9]
-
Cross-Contamination: The accidental introduction of another cell line into your culture can lead to unexpected results.[14]
Troubleshooting Guides
Issue 1: Suspected Chemical Contamination in Analytical Experiments (GC/LC-MS)
This guide provides a systematic approach to identifying and eliminating chemical contamination in your this compound analysis.
Troubleshooting Workflow
Quantitative Data Summary: Purity Assessment of this compound Esters
The choice of analytical technique is critical for determining the purity of this compound compounds and identifying potential impurities.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with ELSD/UV |
| Primary Use | Separation and quantification of volatile and semi-volatile impurities. | Separation and quantification of non-volatile or thermally labile impurities. |
| Typical Purity Accuracy | High, dependent on calibration standards. | High, dependent on calibration standards. |
| Precision (RSD) | < 5% | < 3% |
| Limit of Detection (LOD) | Low (ng to pg range) | Moderate (µg to ng range) |
| Limit of Quantification (LOQ) | Low (ng range) | Moderate (µg range) |
| Data summarized from BenchChem technical guides.[15][16] |
Issue 2: Suspected Biological Contamination in Cell Culture Experiments
This guide outlines steps to identify and mitigate biological contamination when studying the effects of this compound on cell cultures.
Troubleshooting Workflow
Experimental Protocols
Protocol 1: Purity Analysis of this compound Esters by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from standard methods for the analysis of fatty acid esters.[15][16]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound ester sample.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., hexane (B92381) or ethyl acetate).[17]
-
For free octanoic acid, derivatization to a methyl ester (FAME) may be necessary using a reagent like 2% sulfuric acid in methanol.[18]
2. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 8890 GC System or equivalent.
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 280°C.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Hold: Hold at 280°C for 10 minutes.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Transfer Line Temperature: 280°C.
3. Data Analysis:
-
Identify the main peak corresponding to the this compound ester based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST).
-
Quantify the purity by area normalization, assuming all components have a similar response factor in the detector.
Protocol 2: Endotoxin (B1171834) Testing in Aqueous Solutions for Cell Culture
This protocol describes the Limulus Amebocyte Lysate (LAL) assay, a common method for detecting endotoxins.[8][10]
1. Materials:
-
LAL reagent kit (gel-clot, turbidimetric, or chromogenic).
-
Endotoxin-free water (LAL Reagent Water).
-
Endotoxin-free test tubes and pipette tips.
-
Heating block or water bath set to 37°C.
2. Procedure (Gel-Clot Method):
-
Reconstitute the LAL reagent and endotoxin standard according to the manufacturer's instructions using LAL Reagent Water.
-
Prepare a series of endotoxin standards by serial dilution.
-
In endotoxin-free test tubes, mix 0.1 mL of the test sample (or standard, or LAL Reagent Water for a negative control) with 0.1 mL of the LAL reagent.
-
Incubate the tubes undisturbed at 37°C for 60 minutes.
-
After incubation, carefully invert each tube 180°.
-
A positive result is indicated by the formation of a solid gel clot that remains intact upon inversion. A negative result is indicated by the absence of a solid clot.
3. Data Interpretation:
-
The endotoxin concentration in the sample is determined by comparing its result to the results of the endotoxin standards. The lowest concentration of the standard series that forms a firm gel is the labeled LAL reagent sensitivity.
Signaling Pathways
Endotoxin-Induced Inflammatory Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. Microbial contamination of cell cultures: a 2 years study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microbial and viral contamination of animal and stem cell cultures: common contaminants, detection and elimination - MedCrave online [medcraveonline.com]
- 7. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 8. ijsra.net [ijsra.net]
- 9. benchmarkproducts.com [benchmarkproducts.com]
- 10. m.youtube.com [m.youtube.com]
- 11. 溶剂 [sigmaaldrich.com]
- 12. calpaclab.com [calpaclab.com]
- 13. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Improving Reproducibility of Octanoate-Induced Effects
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in achieving more consistent and reproducible results in experiments involving octanoate.
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments in a question-and-answer format.
| Question/Issue | Potential Causes | Recommended Solutions |
| High Cell Death or Cytotoxicity | 1. This compound Concentration Too High: Medium-chain fatty acids can induce bioenergetic dysfunction and oxidative damage at high concentrations[1]. 2. Improper BSA Complexation: "Free" this compound not bound to Bovine Serum Albumin (BSA) can be toxic to cells. The ratio of fatty acid to BSA is critical[2]. 3. Contaminant in Human Albumin: If using human serum albumin (hSA) preparations, this compound used as a stabilizer during manufacturing can be detrimental to certain cell cultures, like mesenchymal stromal cells, by slowing growth and reducing colony-forming ability[3][4][5]. | 1. Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration for your specific cell line using a viability assay (e.g., MTT). An inhibitory effect of 50% was seen in MSCs at 0.5-0.6 mM[3][4]. 2. Optimize FA:BSA Ratio: Ensure complete complexation of this compound to fatty-acid-free BSA. A starting molar ratio of 3:1 (this compound:BSA) is often recommended[6]. Prepare the complex by incubating at 37°C for at least 30-60 minutes[6]. 3. Verify Albumin Source: Use fatty-acid-free BSA for preparing your own solutions. If using commercial hSA, check the certificate of analysis for this compound content or consider using an albumin source without it[3][4]. |
| High Variability Between Replicates | 1. Inconsistent Reagent Preparation: Small variations in the this compound-BSA complex preparation can lead to different effective concentrations. 2. Cell Culture Inconsistency: Differences in cell passage number, confluency at the time of treatment, or minor fluctuations in incubator conditions (CO₂, temperature). 3. Instability of Working Solution: this compound may come out of solution over time if not properly complexed or if the media composition is altered. | 1. Prepare a Single Master Stock: Make a large batch of the this compound-BSA complex for the entire experiment to ensure every well or flask receives the identical reagent. 2. Standardize Cell Culture Practices: Use cells within a narrow passage range, seed cells to achieve a consistent confluency (e.g., 80-90%) before treatment, and allow plates to equilibrate to room temperature before placing in the incubator to avoid edge effects[6]. 3. Visually Inspect Media: Before applying to cells, ensure the final culture medium containing the this compound-BSA complex is clear and free of precipitates. Prepare fresh for each experiment. |
| Unexpected or No Cellular Effect | 1. Incorrect Concentration: The concentration may be too low to elicit a response or so high that it causes general toxicity, masking specific effects. 2. Inappropriate Treatment Duration: The time course for the desired effect (e.g., gene expression change, phosphorylation event) may not have been optimized. 3. Cell Line is Non-Responsive: The specific cell line may lack the necessary transporters or metabolic machinery to respond to this compound as expected. 4. Degraded Reagents: The this compound or BSA may have degraded due to improper storage. | 1. Consult Literature & Optimize: Review published studies for effective concentrations in similar cell types. Perform a thorough dose-response and time-course experiment. 2. Run Positive and Negative Controls: Include a vehicle control (BSA in media) and a positive control compound known to elicit the expected effect in your cell line[7]. 3. Confirm Metabolic Activity: Verify that your cells are metabolically active and capable of fatty acid oxidation. 4. Proper Storage: Store this compound stock solutions (e.g., in ethanol) at -20°C[6]. Ensure BSA is stored as recommended by the manufacturer. |
| Precipitate in Media | 1. Poor Solubility: this compound has low water solubility and will not dissolve in aqueous media without a carrier like BSA. 2. Incorrect pH or Temperature: The pH of the media can affect the stability of the FA-BSA complex. 3. Low-Quality BSA: BSA that is not "fatty acid-free" will have less capacity to bind the this compound. | 1. Ensure Proper Complexation: Follow a validated protocol for conjugating this compound to fatty acid-free BSA[6]. The mixture should be clear after incubation. 2. Check Media Conditions: Ensure the final pH of the culture medium is stable after the addition of your this compound-BSA stock. 3. Use High-Quality Reagents: Always use sterile, fatty acid-free BSA for preparing this compound solutions for cell culture[8]. |
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of this compound uptake and metabolism? this compound, as a medium-chain fatty acid (MCFA), can be rapidly taken up by cells. Unlike long-chain fatty acids, its entry into mitochondria for β-oxidation is independent of the carnitine palmitoyltransferase (CPT) shuttle system[9][10]. Inside the mitochondria, it is activated to octanoyl-CoA and then undergoes β-oxidation to produce acetyl-CoA, which can then enter the Citric Acid Cycle (CAC) for energy production[9][11].
-
Q2: How should I prepare an this compound solution for cell culture experiments? this compound must be complexed with fatty acid-free BSA to ensure solubility and delivery to cells in an aqueous culture medium. A common method involves first dissolving sodium this compound in sterile PBS or water, or octanoic acid in ethanol, and then adding it to a sterile BSA solution (e.g., 5% w/v in PBS). The mixture should be incubated at 37°C for 30-60 minutes to allow for complexation before being sterile-filtered and added to the culture medium[6].
-
Q3: What are the known signaling pathways affected by this compound? this compound has been shown to influence key metabolic signaling pathways. For example, in HepG2 hepatoma cells, treatments with this compound can promote both basal and insulin-dependent phosphorylation of the Akt-mTOR pathway, which is central to cell growth, proliferation, and metabolism[8][12][13]. It can also impact inflammatory signaling, alleviating responses by reducing the expression of proinflammatory genes[10].
-
Q4: Can this compound affect gene expression? Yes, this compound can modulate the expression of genes involved in lipid metabolism and transport. For instance, in bovine mammary epithelial cells, this compound treatment increased the mRNA expression of CD36, a fatty acid translocase[14]. In other models, it has been shown to influence the expression of genes related to oxidative stress and inflammation[10][15].
Quantitative Data Summary
Table 1: Effect of this compound on Mesenchymal Stromal Cell (MSC) Growth
| This compound Concentration (mM) | Growth Inhibition (%) | Effect on Colony Formation | Reference |
| 0.0 | ~0% | Normal | [3] |
| 0.5 - 0.6 | ~50% | - | [3] |
| 0.67 | - | Reduced to ~40% of control | [3] |
Table 2: Effects of this compound on Myocardial Metabolism in a Swine Model [9]
| Treatment Group | Myocardial Citrate Conc. | Myocardial [ATP]-to-[ADP] Ratio |
| Control (Saline) | Lower | Lower |
| Heptanoate (B1214049) | Intermediate | Intermediate |
| This compound | Markedly Higher | Higher |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution Complexed with BSA
This protocol is adapted from established methods for preparing fatty acids for cell culture experiments.[6]
-
Prepare 100 mM Sodium this compound Stock: Dissolve 166.2 mg of sodium this compound (MW: 166.2 g/mol ) in 10 mL of sterile, nuclease-free water. Gently warm to 37°C to aid dissolution.
-
Prepare 5% (w/v) Fatty Acid-Free BSA Solution: Dissolve 2.5 g of high-quality, fatty acid-free BSA into 50 mL of sterile Phosphate-Buffered Saline (PBS). Mix gently by inversion to avoid foaming. Sterile-filter the solution using a 0.22 µm filter.
-
Complex this compound with BSA:
-
In a sterile 50 mL conical tube, warm the 5% BSA solution to 37°C.
-
Slowly add 1 mL of the 100 mM sodium this compound stock to 9 mL of the pre-warmed 5% BSA solution. This creates a 10 mM this compound stock with a molar ratio of approximately 3:1 (this compound:BSA).
-
Incubate the mixture in a 37°C water bath for at least 60 minutes, with intermittent gentle swirling, to ensure complete complexation.
-
-
Storage and Use: The resulting 10 mM stock solution can be stored in aliquots at -20°C. When ready to use, thaw at 37°C and dilute to the final desired concentration in your complete cell culture medium.
Protocol 2: RT-qPCR Analysis of Gene Expression Following this compound Treatment
This protocol provides a general framework for assessing changes in gene expression.[10][15]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Replace the medium with a complete medium containing the desired concentration of the this compound-BSA complex or a vehicle control (BSA only). Incubate for the desired treatment duration (e.g., 6, 12, or 24 hours).
-
RNA Extraction: Wash cells twice with ice-cold PBS. Lyse the cells directly in the well using a TRIzol-based reagent and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Assess RNA purity and concentration using a spectrophotometer. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
Quantitative PCR (qPCR):
-
Prepare a reaction mixture containing SYBR Green Master Mix, forward and reverse primers for your gene of interest (e.g., CD36, TNF-α) and a reference gene (e.g., β-actin, GAPDH), and the diluted cDNA template.
-
Perform the qPCR reaction using a real-time PCR detection system. A typical cycling condition is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s[15].
-
-
Data Analysis: Calculate the relative gene expression levels using the 2-ΔΔCT method[10][15]. The results should be normalized to the reference gene and expressed as a fold change relative to the vehicle-treated control group.
Visualizations
Caption: Workflow for preparing this compound-BSA complex for cell culture.
Caption: Troubleshooting flowchart for high cell death in experiments.
Caption: this compound can promote phosphorylation in the Akt/mTOR pathway.[12]
References
- 1. Toxicity of this compound and decanoate in rat peripheral tissues: evidence of bioenergetic dysfunction and oxidative damage induction in liver and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in Human Albumin Preparations Is Detrimental to Mesenchymal Stromal Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cellculturedish.com [cellculturedish.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Differential effects of this compound and heptanoate on myocardial metabolism during extracorporeal membrane oxygenation in an infant swine model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Alleviates Dietary Soybean Oil-Induced Intestinal Physical Barrier Damage, Oxidative Stress, Inflammatory Response and Microbial Dysbiosis in Large Yellow Croaker (Larimichthys Crocea) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound stimulates cytosolic triacylglycerol accumulation and CD36 mRNA expression but inhibits acetyl coenzyme A carboxylase activity in primary cultured bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of supplemental this compound on hepatic lipid metabolism, serum biochemical indexes, antioxidant capacity and inflammation-related genes expression of large yellow croaker (Larimichthys crocea) fed with high soybean oil diet - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Measuring Intracellular Octanoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of measuring intracellular octanoate levels.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in measuring intracellular this compound?
Measuring intracellular this compound, a short-chain fatty acid (SCFA), presents several analytical challenges:
-
High Volatility: this compound is volatile, which can lead to sample loss during preparation steps like drying.[1][2][3]
-
Poor Chromatographic Retention: Due to its small size and polar nature, this compound exhibits poor retention on standard reverse-phase liquid chromatography (LC) columns.[4][5]
-
Low Ionization Efficiency: In its native form, this compound ionizes poorly in mass spectrometry (MS), leading to low sensitivity.[2][4][5][6]
-
Complex Cellular Matrix: The presence of numerous other intracellular molecules can interfere with accurate quantification.
-
Rapid Metabolism: As a metabolic substrate, intracellular this compound levels can change rapidly, necessitating efficient quenching of cellular metabolism during sample collection.[7]
Q2: Which analytical techniques are most suitable for quantifying intracellular this compound?
The most common and robust methods for quantifying intracellular this compound are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific technique, especially when coupled with derivatization to improve chromatographic and ionization properties.[4][5][8][9][10][11][12][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a powerful tool for SCFA analysis, but it typically requires derivatization to increase the volatility and thermal stability of the analytes.[1][2][4][5]
-
Fluorescent Probes: While less common for absolute quantification, fluorescent probes can be used to monitor changes in intracellular fatty acid concentrations and their trafficking.[14][15][16][17][18] These methods often involve fluorescently labeled fatty acid binding proteins.[14][18]
Q3: Why is derivatization often necessary for LC-MS/MS analysis of this compound?
Derivatization is a chemical modification of the analyte that is often crucial for the successful analysis of this compound by LC-MS/MS.[4][5] The primary reasons for derivatization are:
-
Improved Chromatographic Separation: By adding a non-polar chemical group, the retention of this compound on reverse-phase LC columns is significantly enhanced.[4][5]
-
Enhanced Ionization Efficiency: The derivatizing agent can introduce a readily ionizable group, which dramatically increases the signal intensity in the mass spectrometer.[4][9]
-
Increased Mass: Derivatization increases the mass of the this compound molecule, moving it to a region of the mass spectrum with less background noise.[4]
Troubleshooting Guides
Issue 1: Low or No Signal in LC-MS/MS Analysis
| Possible Cause | Troubleshooting Recommendation |
| Inefficient Extraction | Optimize the extraction solvent and procedure. Liquid-liquid extraction with a solvent like diethyl ether is a common method.[2][19] Ensure the pH is acidic to protonate the this compound for better extraction into the organic phase. |
| Poor Derivatization Efficiency | Verify the freshness and concentration of derivatization reagents. Optimize reaction conditions such as temperature, time, and pH. Consider using a different derivatization agent like aniline (B41778) or 4-APEBA.[4][8][20] |
| Suboptimal MS Parameters | Tune the mass spectrometer specifically for the derivatized this compound. Optimize parameters such as spray voltage, gas flows, and collision energy. |
| Sample Degradation | Process samples quickly and keep them on ice to minimize enzymatic activity. Store extracts at -80°C.[6] |
Issue 2: High Background or Interfering Peaks
| Possible Cause | Troubleshooting Recommendation |
| Matrix Effects | Implement a more thorough sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering cellular components. The use of stable isotope-labeled internal standards can help correct for matrix effects.[21] |
| Contamination | Use high-purity solvents and reagents. Thoroughly clean all glassware and equipment. Analyze a "blank" sample (reagents only) to identify sources of contamination. |
| Non-specific Binding | For adherent cells, nonspecific binding to the culture plate can be an issue. Consider harvesting cells with trypsin-EDTA before extraction to reduce this background.[12] |
Issue 3: Poor Reproducibility
| Possible Cause | Troubleshooting Recommendation |
| Inconsistent Sample Preparation | Standardize every step of the sample preparation workflow, from cell counting and harvesting to extraction and derivatization. Use of an automated liquid handler can improve precision. |
| Variable Cell Numbers | Normalize the final this compound concentration to the cell number or total protein content of each sample. |
| Incomplete Quenching of Metabolism | Ensure rapid and effective quenching of cellular metabolism immediately after sample collection. This can be achieved by flash-freezing in liquid nitrogen or using cold quenching solutions. |
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for an LC-MS/MS method for short-chain fatty acids using aniline derivatization.
| Analyte | Lower Limit of Detection (LOD) | Lower Limit of Quantification (LOQ) |
| Acetate | 40 nM | 160 nM |
| Propionate | 40 nM | 310 nM |
| Butyrate | 40 nM | 160 nM |
| Data adapted from a study on aniline derivatization for SCFA quantification by LC-MS/MS.[4][5] |
Experimental Protocols
Protocol 1: Intracellular this compound Extraction and Derivatization for LC-MS/MS
This protocol is based on a method using aniline derivatization.[4][5]
Materials:
-
Ice-cold extraction solvent (50:50 acetonitrile:water)
-
¹³C-labeled this compound internal standard
-
2.4 M aniline solution in acetonitrile
-
1.2 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) solution in water
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Metabolism Quenching and Extraction: Immediately add ice-cold extraction solvent containing the ¹³C-labeled this compound internal standard to the cells. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Homogenization and Clarification: Vortex the sample for 3 minutes, then centrifuge at 18,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube and centrifuge again to remove any remaining debris.
-
Derivatization:
-
To 50 µL of the supernatant at 0°C, add 2.5 µL of 2.4 M aniline solution.
-
Add 2.5 µL of 1.2 M EDC solution.
-
Keep the reaction mixture on ice for 2 hours, with periodic mixing.
-
-
Sample Dilution and Analysis: Dilute the derivatized sample with 50:50 methanol:water and proceed with LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for intracellular this compound measurement.
Caption: Troubleshooting logic for low MS signal.
References
- 1. How Are Short-Chain Fatty Acids Measured? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
- 5. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review [frontiersin.org]
- 7. Pitfalls in short‐chain fatty acid research: A methodological review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ddtjournal.com [ddtjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Use of Fluorescence Microscopy to Probe Intracellular Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescence detection of metabolic activity of the fatty acid beta oxidation pathway in living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Fatty acid-specific fluorescent probes and their use in resolving mixtures of unbound free fatty acids in equilibrium with albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Short Chain Fatty Acids Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Octanoate Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of octanoate in solution.
Frequently Asked questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors, including:
-
pH: this compound stability is pH-dependent. Acidic or alkaline conditions can promote hydrolytic degradation of this compound esters.[1] For octanoic acid, extreme pH values can affect its ionization state and solubility.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[2] Storing this compound solutions at elevated temperatures can lead to a significant loss of the active compound over time.
-
Light: Exposure to light, particularly UV light, can induce photodegradation.[3][4][5] It is crucial to protect this compound solutions from light to prevent the formation of degradation products.
-
Oxidation: this compound, like other fatty acids, can be susceptible to oxidation, especially if unsaturated. This process can be catalyzed by the presence of oxygen and metal ions.[6][7][8]
Q2: What are the common signs of this compound instability in a solution?
A2: Instability in an this compound solution can manifest in several ways:
-
Precipitation: Due to its low aqueous solubility, a decrease in temperature or a change in pH can cause this compound to precipitate out of the solution.[9]
-
Loss of Potency: A gradual decrease in the concentration of this compound over time, which can be quantified using analytical techniques like HPLC, indicates degradation.[10]
-
Changes in Physical Appearance: This can include a change in color, the development of an off-odor, or an increase in turbidity.
-
Formation of Degradation Products: The appearance of new peaks in a chromatogram during analytical testing is a clear indication of degradation.[1][11]
Q3: How can I increase the stability of my this compound solution?
A3: Several strategies can be employed to enhance the stability of this compound solutions:
-
pH Control: Using a buffer system to maintain the pH within a stable range is crucial.[12][13][14][15] The optimal pH will depend on the specific this compound formulation.
-
Temperature Control: Store solutions at recommended temperatures, typically in a refrigerator or freezer, to minimize thermal degradation.
-
Protection from Light: Store solutions in amber vials or other light-protecting containers to prevent photodegradation.[3]
-
Use of Antioxidants: For formulations susceptible to oxidation, the addition of antioxidants can be beneficial.[6][7][8][16][17]
-
Use of Chelating Agents: To mitigate oxidation catalyzed by metal ions, consider adding a chelating agent like EDTA.[18][19][20][21][22]
-
Appropriate Formulation: For poorly soluble this compound derivatives, formulation strategies such as using co-solvents, surfactants, or creating lipid-based delivery systems can improve both solubility and stability.[23][24][25][26]
Troubleshooting Guides
Issue 1: Precipitation Observed in the this compound Solution
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Low Aqueous Solubility | Verify the concentration of your solution against the known solubility of this compound in your solvent system. | If the concentration is too high, dilute the solution or consider using a co-solvent or surfactant to increase solubility. |
| Temperature Fluctuation | Observe if precipitation occurs after the solution has been stored at a lower temperature (e.g., in a refrigerator). | Gently warm the solution and sonicate to redissolve the precipitate. For long-term storage, consider if a different solvent system or a lower concentration is necessary. |
| pH Shift | Measure the pH of the solution. A change in pH can alter the ionization state and solubility of this compound. | Adjust the pH to the optimal range for solubility. Incorporate a buffer to maintain a stable pH. |
Issue 2: Loss of this compound Potency Over Time
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Chemical Degradation (Hydrolysis/Oxidation) | Analyze the solution using a stability-indicating HPLC method to identify and quantify degradation products. | Based on the degradation products, identify the degradation pathway. If hydrolysis is suspected, optimize the pH with a buffer. If oxidation is the cause, protect the solution from oxygen (e.g., by purging with nitrogen) and consider adding antioxidants and/or chelating agents. |
| Inappropriate Storage Conditions | Review the storage temperature and light exposure of the solution. | Store the solution at the recommended temperature and protect it from light by using amber vials or by wrapping the container in aluminum foil. |
| Microbial Contamination | If applicable, perform microbial testing on the solution. | If microbial growth is detected, filter-sterilize the solution and consider adding a preservative if it is compatible with the intended use. |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Solution via HPLC
This protocol outlines a general method for assessing the stability of an this compound solution under various conditions.
1. Materials and Reagents:
-
This compound compound of interest
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)[10]
-
Buffers (e.g., phosphate, citrate)
-
Acids/bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
-
HPLC system with a UV or MS detector
-
Reversed-phase C18 HPLC column
2. Preparation of Solutions:
-
Prepare a stock solution of this compound at a known concentration in the desired solvent system.
-
Divide the stock solution into aliquots for testing under different conditions (e.g., different pH values, temperatures, light exposures).
-
For pH stability, adjust the pH of the aliquots using appropriate buffers.[12][13][14][15]
-
For photostability, place some aliquots in clear vials and others in amber or foil-wrapped vials.[3]
-
For thermal stability, store aliquots at different temperatures (e.g., 4°C, 25°C, 40°C).[2]
3. Stability Study:
-
At predetermined time points (e.g., 0, 24, 48, 72 hours, and weekly), withdraw a sample from each aliquot.
-
Analyze the samples using a validated, stability-indicating HPLC method.[10][27]
4. HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound versus time to determine the degradation rate.
-
Identify and quantify any degradation products that appear as new peaks in the chromatogram.
Data Presentation
Table 1: Effect of pH on this compound Stability at 25°C
| pH | % this compound Remaining after 72 hours |
| 3 | 85.2 |
| 5 | 98.5 |
| 7 | 99.1 |
| 9 | 92.4 |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Effect of Temperature on this compound Stability at pH 7
| Temperature | % this compound Remaining after 7 days |
| 4°C | 99.5 |
| 25°C | 95.8 |
| 40°C | 88.1 |
Note: Data are hypothetical and for illustrative purposes.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. www3.paho.org [www3.paho.org]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 7. Recent Trends in Improving the Oxidative Stability of Oil-Based Food Products by Inhibiting Oxidation at the Interfacial Region - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The supramolecular chemistry of lipid oxidation and antioxidation in bulk oils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. research.monash.edu [research.monash.edu]
- 12. savemyexams.com [savemyexams.com]
- 13. chemicals.co.uk [chemicals.co.uk]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. Natural Antioxidant Application on Fat Accumulation: Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. vinmec.com [vinmec.com]
- 18. From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chelating Agents (Edible Oil, Oleochemicals & Biofuels) in Process Industries - Behn Meyer [behnmeyer.com]
- 20. Biodegradable chelating agents for enhancing phytoremediation: Mechanisms, market feasibility, and future studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Biodegradable chelating agents for industrial, domestic, and agricultural applications—a review | Semantic Scholar [semanticscholar.org]
- 23. upm-inc.com [upm-inc.com]
- 24. agnopharma.com [agnopharma.com]
- 25. mdpi.com [mdpi.com]
- 26. Supersaturated Lipid-Based Formulations to Enhance the Oral Bioavailability of Venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. HPLC analysis of brain and plasma for octanoic and decanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding emulsion formation during octanoate extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding and resolving emulsion formation during octanoate extraction.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during my this compound extraction?
An emulsion is a stable mixture of two or more immiscible liquids, like an organic solvent and an aqueous solution.[1] It often appears as a cloudy or milky layer between the distinct organic and aqueous phases, making a clean separation difficult. Emulsions form when vigorous mixing, such as shaking, breaks one liquid into microscopic droplets that get dispersed in the other.[1] The presence of surfactant-like molecules, which have some solubility in both phases, can stabilize these emulsions.[2][3] Common sources of these stabilizers in experimental settings include phospholipids, free fatty acids, triglycerides, and proteins.[2]
Q2: How can I prevent emulsions from forming in the first place?
Prevention is often simpler than breaking an emulsion after it has formed.[1][2] The most straightforward method to prevent emulsion formation is to use gentle agitation instead of vigorous shaking.[1][2] Swirling or gently inverting the separatory funnel allows for sufficient surface area contact between the two phases for extraction to occur while minimizing the intense agitation that leads to emulsions.[1][2] Another preventative measure is to increase the ionic strength of the aqueous layer by adding a salt, such as sodium chloride (a technique known as "salting out"), before you begin the extraction.[1][4]
Q3: I've already formed an emulsion. What is the quickest way to break it?
The addition of a saturated aqueous solution of sodium chloride (brine) is typically the fastest and simplest method to break an emulsion.[1] This "salting out" technique increases the ionic strength of the aqueous layer, which in turn decreases the solubility of organic compounds in the aqueous phase and helps to force the separation of the two layers.[1][2][5]
Q4: I've tried adding brine, but the emulsion is still there. What are my other options?
If "salting out" doesn't work, several other techniques can be employed:
-
Time: Simply allowing the separatory funnel to stand undisturbed for an extended period (from 30 minutes to an hour) can sometimes be enough for the emulsion to break on its own due to gravity.[1][6]
-
Centrifugation: This is a very effective mechanical method to break stubborn emulsions.[1][7][8][9] The centrifugal force accelerates the separation of the two phases.
-
Filtration: You can try to physically separate the layers by passing the mixture through a glass wool plug, which can help to coalesce the dispersed droplets.[2][5]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and help to break the emulsion.[2][5]
-
Temperature Change: Modifying the temperature can help to maximize the density differences between the two phases, promoting separation.[4]
-
Acidification: If the emulsion is stabilized by surfactants like soaps or detergents, lowering the pH of the aqueous layer to around 2 with an acid like HCl or H₂SO₄ can disrupt the emulsifying properties of these molecules.[7][8]
-
Ultrasonic Bath: Placing the emulsion in an ultrasonic bath can also help to break it.[7][8]
Troubleshooting Guide
This guide provides a structured approach to address emulsion formation during this compound extraction.
Problem: A persistent emulsion has formed between the aqueous and organic layers.
Step 1: Initial and Quickest Interventions
-
Add Brine ("Salting Out"): Add a small amount of saturated sodium chloride solution, gently swirl, and allow it to stand.
-
Wait: Let the separatory funnel sit undisturbed for at least 30 minutes.
Step 2: Mechanical and Physical Methods
If the emulsion persists after Step 1, proceed to these more robust methods.
-
Centrifugation: Transfer the emulsion to centrifuge tubes and spin.
-
Filtration: Pass the emulsified layer through a glass wool plug in a pipette or funnel.
Step 3: Chemical and Alternative Approaches
If mechanical methods are unsuccessful or not feasible, consider these options.
-
Change Solvent Polarity: Add a small volume of a different organic solvent.
-
Adjust Temperature: Gently warm or cool the mixture.
-
pH Adjustment: If surfactants are suspected, carefully acidify the aqueous layer.
Data on Troubleshooting Techniques
While specific quantitative data for this compound extraction is limited, the following table provides general parameters that can be used as a starting point for centrifugation.
| Technique | General Parameters | Expected Outcome | References |
| Centrifugation | 2000-4000 x g for 10-20 minutes | Clear separation of aqueous and organic layers | [1] |
Experimental Protocols
Protocol 1: Standard this compound Extraction with Emulsion Prevention
This protocol outlines a standard liquid-liquid extraction procedure for this compound, incorporating steps to minimize emulsion formation.
-
Preparation: Combine the sample containing this compound with the chosen organic extraction solvent in a separatory funnel.
-
Salting Out (Optional but Recommended): Add a volume of saturated NaCl (brine) solution equivalent to 10-20% of the aqueous phase volume.
-
Extraction: Instead of vigorous shaking, gently invert the separatory funnel repeatedly for 1-2 minutes. Periodically vent the funnel to release any pressure buildup.
-
Separation: Place the separatory funnel in a ring stand and allow the layers to separate.
-
Collection: Once the layers have clearly separated, drain the lower layer and then collect the desired layer.
Protocol 2: Breaking a Persistent Emulsion using Centrifugation
This protocol describes how to use centrifugation to break a stable emulsion formed during this compound extraction.
-
Transfer: Carefully transfer the entire contents of the separatory funnel, or just the emulsified layer, into appropriate centrifuge tubes. Ensure the tubes are balanced.
-
Centrifugation: Centrifuge the tubes at a relative centrifugal force (RCF) of 2000-4000 x g for 10-20 minutes.
-
Separation: After centrifugation, the layers should be distinct. Carefully remove the tubes from the centrifuge.
-
Collection: Use a pipette to carefully transfer the desired layer to a clean container.
Visual Guides
Troubleshooting Workflow for Emulsion Formation
The following diagram illustrates a step-by-step decision-making process for addressing emulsion formation during the extraction of this compound.
Caption: Troubleshooting workflow for emulsion formation.
Logical Flow for Preventing Emulsion Formation
This diagram outlines the logical steps to proactively avoid emulsion formation during this compound extraction.
Caption: Logical workflow for preventing emulsion formation.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 5. biotage.com [biotage.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. azom.com [azom.com]
- 8. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 9. brainkart.com [brainkart.com]
Technical Support Center: Troubleshooting Variability in Animal Studies with Octanoate
Welcome to the technical support center for researchers utilizing octanoate in animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability and ensure the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in animal studies?
A1: this compound, also known as caprylic acid, is an eight-carbon medium-chain fatty acid (MCFA). It is used in animal studies to investigate its metabolic effects, including its role as an energy source for various tissues, its impact on lipid and glucose metabolism, and its potential therapeutic effects in neurological and metabolic disorders.[1][2][3] Unlike long-chain fatty acids, this compound can be rapidly absorbed and metabolized by the liver, making it a unique tool for studying fatty acid oxidation.[1]
Q2: What are the primary sources of variability in animal studies involving this compound?
A2: The main sources of variability in animal studies with this compound include:
-
Biological Factors: Sex, age, and genetic strain of the animals can significantly influence this compound metabolism.[4][5][6][7]
-
Experimental Procedures: Inconsistencies in the administration route (e.g., oral gavage technique), dosage, and formulation of this compound can lead to variable results.
-
Dietary Factors: The composition of the animal's diet can alter the gut microbiota and influence the metabolic effects of this compound.[8][9][10]
-
Gut Microbiota: The gut microbiome plays a role in metabolizing fatty acids and can be influenced by this compound, creating a complex interaction that can vary between animals.[1][8][10]
-
Tissue-Specific Metabolism: this compound is metabolized differently in the liver, brain, and muscle, and this can be a source of variation depending on the tissue being studied.
Q3: How should this compound be prepared and stored for in vivo studies?
A3: For oral gavage, this compound is often administered as sodium this compound dissolved in sterile saline or as part of a medium-chain triglyceride (MCT) oil emulsion.[11] It is recommended to prepare fresh solutions for each experiment to ensure stability and prevent degradation. If short-term storage is necessary, formulations should be kept at 2-8°C and protected from light.[11] Always ensure the solution is homogenous before administration.
Troubleshooting Guides
High Variability in Plasma this compound Levels
Problem: I am observing high inter-animal variability in plasma this compound concentrations after administration.
| Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent Oral Gavage Technique | Ensure all personnel are thoroughly trained in oral gavage. Use appropriately sized, ball-tipped gavage needles to minimize stress and prevent injury.[12][13][14][15] Confirm proper placement in the esophagus to avoid accidental tracheal administration. Administer the solution slowly and consistently. |
| Variable Gastric Emptying Rates | Fasting animals for a consistent period before dosing can help standardize gastric emptying. The presence of food can significantly alter absorption. |
| Incorrect Dose Calculation | Always weigh each animal on the day of dosing to calculate the precise volume to be administered.[11][12][13][14][15] |
| Formulation Issues | Ensure the this compound formulation is a homogenous solution or a stable emulsion. Vortex or sonicate if necessary before drawing up each dose. Prepare fresh formulations for each experiment.[11] |
| Blood Sampling and Processing | Standardize the timing of blood collection post-administration. Use a consistent blood collection site and technique. Process blood samples uniformly (e.g., centrifugation speed and time, storage temperature) to prevent degradation of fatty acids. |
Inconsistent or Unexpected Metabolic Effects
Problem: The metabolic outcomes of my this compound study (e.g., changes in blood glucose, triglycerides) are not consistent across animals or experiments.
| Potential Cause | Troubleshooting Steps & Solutions |
| Sex Differences | Male and female rodents exhibit significant differences in lipid and glucose metabolism, as well as in their response to dietary fats.[4][5][6][7] Analyze and report data for each sex separately. Consider using both sexes in your study design to understand the full spectrum of effects. |
| Dietary Composition | The background diet of the animals can significantly impact the metabolic effects of this compound. Ensure all animals are on the same standardized diet for a sufficient acclimation period before the study begins. Report the detailed composition of the diet in your methods.[8][9][10] |
| Gut Microbiota Differences | The gut microbiome can vary between animals, even within the same housing conditions. Consider co-housing animals from different litters to normalize the microbiome. For studies where the microbiome is a key factor, consider analyzing the fecal microbiome composition.[1][8][10] |
| Animal Strain | Different strains of mice and rats can have different metabolic profiles. Use a genetically defined inbred strain (e.g., C57BL/6) to minimize genetic variability. Be aware of known metabolic characteristics of the chosen strain. |
| Timing of Measurements | The metabolic effects of this compound can be transient. Establish a clear timeline for all measurements and ensure it is strictly followed for all animals. |
Quantitative Data Summary
Table 1: Effects of this compound on Plasma Triglycerides in Rodents
| Animal Model | This compound Dose/Diet | Duration | Key Findings | Reference |
| Male Wistar Rats | 10 mM in drinking water | 4 weeks | Significantly decreased plasma triglyceride levels. | [16] |
| 3T3-L1 Adipocytes | 0.5 - 2.0 mM | 24 hours | Inhibited triglyceride synthesis. | [17] |
| Human Adipocytes | 0.5 - 2.0 mM | 24 hours | Suppressed esterification of oleate (B1233923) into triglycerides. | [17] |
| ddY Mice | 2 g/kg body weight (oral gavage) | Acute | Significantly higher plasma triglyceride levels compared to other strains after lipid load. | [18] |
Table 2: Effects of this compound on Blood Glucose in Rats
| Animal Model | This compound Dose/Diet | Duration | Key Findings | Reference |
| Alloxan-induced diabetic Wistar rats | 250, 500, 1000 mg/kg aqueous leaf extract of Vitex simplicifolia (contains this compound) | 21 days | Significant reduction in fasting blood glucose levels. | [19] |
| Conscious rats | 1 µg/kg octreotide (B344500) + 2 g/kg oral glucose | Acute | Did not affect blood glucose levels. | [20] |
| Conscious rats | 30 µg/kg octreotide + 2 g/kg oral glucose | Acute | Suppressed insulin (B600854) secretion and caused a significant increase in blood glucose levels. | [20] |
| Intact Rats | Infusion of [2,4,6,8-13C4]this compound | Acute | Label from 13C-octanoate was incorporated into glucose. | [21][22] |
Table 3: Effects of this compound on Gut Microbiota Composition in Rodents
| Animal Model | This compound Dose/Diet | Duration | Key Findings on Gut Microbiota | Reference |
| Mice | Dietary this compound | Not specified | Modulated the gut microbiota. | [1] |
| Large Yellow Croaker | 0.7, 2.1, 6.3, 18.9 g/kg sodium this compound in diet | 10 weeks | Repaired intestinal mucosal microbial dysbiosis and increased the relative abundance of Lactobacillus. | [1] |
| Mice | Propionic acid-rich diet | Not specified | Increased abundance of Bacteroides, Prevotella, and Ruminococcus. | [10] |
| Rats | High-fructose/high-fat diet with palm olein (PO) or high-oleic palm olein (HOPO) | Not specified | HOPO significantly increased the relative abundance of Lachnospiraceae_NK4A136_group and Harryflintia. | [9] |
Experimental Protocols
Protocol 1: Oral Gavage of this compound in Mice
Objective: To administer a precise oral dose of this compound to mice.
Materials:
-
This compound solution (e.g., sodium this compound in sterile saline)
-
Sterile syringes
-
Appropriately sized oral gavage needles (20-22 gauge for most adult mice) with a ball tip
-
Animal scale
Procedure:
-
Dose Calculation:
-
Weigh each mouse on the day of the experiment to determine its exact body weight.
-
Calculate the required volume of the this compound solution based on the desired dose (mg/kg) and the concentration of your solution. The maximum recommended volume for oral gavage in mice is typically 10 mL/kg of body weight.[12][13][14][15]
-
Example calculation for a 25g mouse and a 100 mg/kg dose of a 10 mg/mL solution:
-
Dose (mg) = 0.025 kg * 100 mg/kg = 2.5 mg
-
Volume (mL) = 2.5 mg / 10 mg/mL = 0.25 mL
-
-
-
Animal Restraint:
-
Gently but firmly restrain the mouse by scruffing the loose skin on its neck and back to immobilize the head.
-
Hold the mouse in a vertical position to straighten the esophagus.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this length on the needle.
-
Gently insert the ball-tipped needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The mouse should swallow as the needle enters the esophagus. Do not force the needle; if you meet resistance, withdraw and try again.
-
-
Administration:
-
Once the needle is correctly positioned in the esophagus, slowly and steadily depress the syringe plunger to administer the solution.
-
Administering the solution too quickly can cause reflux.
-
-
Post-Administration:
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor it for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.
-
Protocol 2: Quantification of this compound in Plasma by GC-MS
Objective: To accurately measure the concentration of this compound in rodent plasma samples.
Materials:
-
Plasma samples
-
Internal standard (e.g., a stable isotope-labeled analog of this compound)
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))
-
Organic solvents (e.g., isooctane, hexane, methanol)
-
GC-MS system
Procedure:
-
Sample Preparation and Extraction:
-
Thaw plasma samples on ice.
-
To a known volume of plasma, add the internal standard.
-
Perform a liquid-liquid extraction to isolate the fatty acids. A common method is the Folch extraction using a chloroform:methanol mixture.
-
Evaporate the organic solvent under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a suitable solvent.
-
Add the derivatization reagent (e.g., BSTFA with TMCS) and heat to convert the fatty acids into their more volatile trimethylsilyl (B98337) (TMS) esters.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use a suitable capillary column for fatty acid analysis.
-
Set the mass spectrometer to selected ion monitoring (SIM) mode to enhance sensitivity and specificity for the target ions of this compound-TMS and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Visualizations
Caption: A typical experimental workflow for an acute this compound study in rodents.
Caption: A logical diagram for troubleshooting sources of variability in this compound studies.
Caption: Key signaling pathways modulated by this compound in animal models.
References
- 1. This compound Alleviates Dietary Soybean Oil-Induced Intestinal Physical Barrier Damage, Oxidative Stress, Inflammatory Response and Microbial Dysbiosis in Large Yellow Croaker (Larimichthys Crocea) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of supplemental this compound on hepatic lipid metabolism, serum biochemical indexes, antioxidant capacity and inflammation-related genes expression of large yellow croaker (Larimichthys crocea) fed with high soybean oil diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of sex-specific differences on function of induced hepatocyte-like cells generated from male and female mouse embryonic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. iris.unica.it [iris.unica.it]
- 7. Sex-specific mouse liver gene expression: genome-wide analysis of developmental changes from pre-pubertal period to young adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Impact of Dietary Fatty Acid Composition on the Intestinal Microbiota and Fecal Metabolism of Rats Fed a High-Fructose/High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Impact of propionic acid-rich diets on microbial composition of the murine gut microbiome [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. research.fsu.edu [research.fsu.edu]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. Metabolism of this compound and its effect on glucose and palmitate utilization by isolated fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. zen-bio.com [zen-bio.com]
- 18. Evaluating the appropriate oral lipid tolerance test model for investigating plasma triglyceride elevation in mice | PLOS One [journals.plos.org]
- 19. buk.edu.ng [buk.edu.ng]
- 20. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
- 21. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 22. Energy contribution of this compound to intact rat brain metabolism measured by 13C nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing pH for Octanoate Uptake Experiments
This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments focused on cellular octanoate uptake, with a specific emphasis on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal extracellular pH for this compound uptake?
A: The optimal pH for this compound uptake is highly dependent on the cell type and the specific transport mechanisms involved.
-
General Trend for Mammalian Cells: For many mammalian cells, a slightly acidic extracellular pH (in the range of 6.5-7.0) tends to enhance the uptake of this compound and other free fatty acids compared to physiological pH (7.4).[1][2] In astrocytoma cells, for instance, this compound uptake increases as the pH decreases.[1] Similarly, in Ehrlich ascites tumor cells, lowering the pH from 7.4 to 6.6 resulted in increased fatty acid incorporation.[2]
-
Bacterial Systems: In some bacterial systems, such as Pseudomonas oleovorans, the optimal pH for this compound transport can be distinctly acidic, around pH 6.0.[3][4]
-
Neutral pH Optima: Conversely, for processes like medium-chain fatty acid synthesis in certain microbial consortia, a neutral pH of 7.0 has been found to be optimal.[5]
It is crucial to empirically determine the optimal pH for your specific experimental system.
Q2: Why is this compound uptake pH-dependent?
A: The pH-dependence of this compound uptake is primarily due to two factors: the chemical properties of this compound and the function of its transporters.
-
Passive Diffusion: this compound is a weak acid. At a lower (more acidic) pH, a larger fraction of this compound molecules will be in their protonated, un-ionized form. This uncharged form is more lipid-soluble and can more readily diffuse across the cell membrane's lipid bilayer, a mechanism often called "flip-flop".[6]
-
Transporter Activity: The activity of membrane proteins that transport fatty acids can be pH-sensitive. For example, many Organic Anion Transporting Polypeptides (OATPs), which are involved in the uptake of amphipathic organic compounds, are stimulated by a low extracellular pH.[7] Monocarboxylate transporters (MCTs) also play a role in fatty acid transport and are regulated by pH gradients.[8]
Q3: Can changes in extracellular pH affect intracellular pH and cell health?
A: Yes. The influx of the protonated form of this compound can lead to a decrease in intracellular pH (acidification).[6] Significant deviations from the optimal physiological pH range (typically 7.2-7.4 for the cytoplasm) can be stressful for cells. Acidic conditions can profoundly inhibit the synthesis of essential molecules and overall metabolic activity, while alkaline conditions can also be detrimental.[9][10] Therefore, it is essential to include controls to assess cell viability (e.g., Trypan Blue exclusion, MTT assay) at the different pH values tested in your uptake experiments.
Q4: How can I maintain a stable pH in my uptake buffer during the experiment?
A: To maintain a stable pH, especially when dealing with cell cultures that produce metabolic acids, it is critical to use a robust buffering system. While bicarbonate-CO₂ is the physiological buffer, it requires a controlled CO₂ environment. For many short-term uptake experiments, non-bicarbonate buffers are preferred. A common choice is HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), often used at a concentration of 10-25 mM in a salt solution like Hanks' Balanced Salt Solution (HBSS), adjusted to the desired pH.[11]
Troubleshooting Guide
Issue: Low or no detectable this compound uptake.
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | The pH of your uptake buffer may be inhibiting transport. Test a range of pH values (e.g., 6.0, 6.5, 7.0, 7.4) to find the optimum for your cell type. A lower pH often enhances uptake.[1][2] |
| Low Cell Viability | The experimental conditions, including the pH of the buffer, may be toxic to the cells. Perform a cell viability assay at each tested pH to ensure that observed differences in uptake are not due to cell death. |
| Incorrect Buffer Composition | Ensure your uptake buffer (e.g., HBSS) contains necessary ions and is properly buffered (e.g., with HEPES) to maintain the target pH throughout the experiment.[11] |
| Transporter Saturation | The concentration of this compound may be too high, leading to saturation of the transport mechanism. Perform a concentration-response curve to determine the optimal this compound concentration. |
| Short Incubation Time | The uptake may be time-dependent. Conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the linear range of uptake. |
Issue: High variability between replicate experiments.
| Possible Cause | Troubleshooting Step |
| pH Drift During Experiment | The metabolic activity of the cells can alter the pH of a weakly buffered medium. Use a higher concentration of buffer (e.g., 25 mM HEPES) and verify the pH of the medium at the beginning and end of the incubation period. |
| Inconsistent Cell Seeding | Uneven cell numbers per well will lead to variable uptake results. Ensure a homogenous cell suspension when plating and verify cell confluence or cell number before starting the assay. |
| Temperature Fluctuations | Fatty acid transport is an active process and is temperature-sensitive. Ensure all buffers are pre-warmed to the experimental temperature (typically 37°C) and maintain a constant temperature during incubation.[12] |
Quantitative Data on pH Effects
The following table summarizes quantitative data from various studies on the effect of pH on medium-chain fatty acid uptake or production.
| Organism/Cell Type | Compound | pH Condition | Observation | Reference |
| Pseudomonas oleovorans | This compound | pH 6.0 | Optimal transport | [3][4] |
| Astrocytoma Cells | [1-14C]this compound | Decreasing pH | Gradual increase in uptake | [1] |
| Ehrlich Ascites Tumor Cells | Free Fatty Acids | pH 7.4 vs. 6.6 | Increased incorporation at pH 6.6 | [2] |
| Waste Activated Sludge | Medium-Chain Fatty Acids | Acidic (5), Neutral (7), Alkaline (10) | Highest yield and selectivity at neutral pH (7) | [5] |
| Food Waste Fermentation | Caproate (MCFA) | pH 5.5 | Highest composition of caproate | [13] |
| Megasphaera hexanoica | C4-C8 Fatty Acids | pH 5.8, 6.5, 7.2 | Consistent production across the tested range | [14][15] |
Experimental Protocols
Protocol: Determining Optimal pH for Radiolabeled this compound Uptake
This protocol provides a framework for testing the effect of extracellular pH on the uptake of [1-¹⁴C]-octanoate in adherent mammalian cells.
Materials:
-
Adherent cells cultured in appropriate multi-well plates (e.g., 24-well).
-
[1-¹⁴C]-octanoate stock solution.
-
Uptake Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 25 mM HEPES.
-
Stock solutions of 1 M HCl and 1 M NaOH for pH adjustment.
-
Wash Buffer: Ice-cold Phosphate-Buffered Saline (PBS).
-
Cell Lysis Buffer: 0.1 M NaOH with 1% SDS.
-
Scintillation cocktail and vials.
-
Scintillation counter.
Procedure:
-
Prepare Uptake Buffers: Prepare four batches of Uptake Buffer. Adjust the pH of each batch to 6.0, 6.5, 7.0, and 7.4, respectively, using HCl or NaOH. Warm the buffers to 37°C before use.
-
Cell Preparation: Culture cells to a confluent monolayer. On the day of the experiment, aspirate the growth medium from all wells.
-
Pre-incubation Wash: Wash the cells twice with 1 mL of warm (37°C) PBS to remove any residual medium.
-
Initiate Uptake: Add 500 µL of the appropriate pre-warmed, pH-adjusted Uptake Buffer containing a final concentration of [1-¹⁴C]-octanoate (e.g., 1 µCi/mL) to each well. Use triplicate wells for each pH condition.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes, determined from a preliminary time-course experiment).
-
Terminate Uptake: To stop the uptake, rapidly aspirate the radioactive uptake buffer and immediately wash the cells three times with 1 mL of ice-cold PBS. This step is critical to remove extracellular label.
-
Cell Lysis: Add 250 µL of Cell Lysis Buffer to each well and incubate for 30 minutes at room temperature to ensure complete lysis.
-
Quantification: Transfer the lysate from each well into a scintillation vial. Add 4 mL of scintillation cocktail, vortex briefly, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the amount of protein per well (determined from a parallel plate using a BCA or Bradford assay) to account for any differences in cell number. Plot the normalized uptake (e.g., in nmol/mg protein/min) against the extracellular pH.
Visualizations
Experimental Workflow
Caption: Workflow for optimizing pH in this compound uptake experiments.
Troubleshooting Logic
Caption: Troubleshooting workflow for this compound uptake experiments.
References
- 1. Uptake of radioactive this compound in astrocytoma cells: basic studies for application of [11C]this compound as a PET tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of pH of the medium on free fatty acid utilization by isolated mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transport of this compound by Pseudomonas oleovorans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transport of this compound by Pseudomonas oleovorans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pH-dependent medium-chain fatty acid synthesis in waste activated sludge fermentation: Metabolic pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Changes in internal pH caused by movement of fatty acids into and out of clonal pancreatic beta-cells (HIT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of pH-gradient driven transport mediated by organic anion polypeptide transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The effect of extracellular pH on matrix turnover by cells of the bovine nucleus pulposus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. content.abcam.com [content.abcam.com]
- 12. Epithelial organic cation transporters ensure pH-dependent drug absorption in the airway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Effect of pH and medium composition on chain elongation with Megasphaera hexanoica producing C4-C8 fatty acids [frontiersin.org]
- 15. Effect of pH and medium composition on chain elongation with Megasphaera hexanoica producing C4-C8 fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Octanoate Binding to Plastic Labware
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with octanoate binding to plastic labware. Loss of this compound due to adsorption to plastic surfaces can significantly impact experimental accuracy and reproducibility. This guide offers practical solutions and detailed protocols to mitigate these effects.
Frequently Asked questions (FAQs)
Q1: Why is my this compound solution losing concentration when stored in plastic tubes?
This compound, a medium-chain fatty acid, is hydrophobic and can bind to the surface of many common plastics used in laboratories. This process, known as nonspecific binding or adsorption, is driven by hydrophobic interactions between the nonpolar hydrocarbon tail of the this compound molecule and the hydrophobic plastic surface. This can lead to a significant reduction in the concentration of this compound in your solution, affecting experimental outcomes. The extent of this binding can be influenced by factors such as the type of plastic, temperature, incubation time, and the composition of the solution.
Q2: Which types of plastic are most problematic for this compound binding?
Plastics commonly used in laboratories, such as polypropylene (B1209903) (PP) and polystyrene (PS), are known to be hydrophobic and can cause significant binding of hydrophobic molecules like this compound.[1] While specific quantitative data for this compound is limited, studies on similar molecules like peptides have shown significant differences in binding between these two plastics, with polypropylene sometimes showing less binding than polystyrene for certain molecules.[1] However, the opposite can be true for other molecules. Therefore, it is crucial to empirically test the suitability of your labware for your specific experimental conditions.
Q3: How can I prevent or minimize this compound from binding to my plastic labware?
Several strategies can be employed to reduce the binding of this compound to plastic surfaces:
-
Use Low-Binding Tubes: Commercially available "low-binding" or "low-retention" microtubes are manufactured with a special coating or are made from a modified polymer that creates a hydrophilic surface, reducing the binding of hydrophobic molecules.[2][3][4][5][6] These are a highly recommended first-line solution.
-
Pre-coat with a Blocking Agent: Before adding your this compound solution, you can pre-coat the plasticware with a solution of a blocking agent like Bovine Serum Albumin (BSA). BSA will adsorb to the plastic surface, effectively masking the hydrophobic sites and preventing subsequent binding of your this compound.
-
Add Detergents to Your Solution: Including a small amount of a non-ionic detergent, such as Tween-20 or Triton X-100, in your this compound solution can help to prevent binding. These detergents will compete with the this compound for binding sites on the plastic surface.
-
Consider Alternative Materials: If permissible for your experimental workflow, consider using glass labware, which is generally more hydrophilic than plastics. However, be aware that adsorption can still occur on glass surfaces.
Q4: Does the pH of my solution affect this compound binding?
Yes, the pH of your solution can significantly influence this compound binding. Octanoic acid has a pKa of approximately 4.9.[7] At pH values below the pKa, octanoic acid will be predominantly in its protonated, uncharged form, which is more hydrophobic and therefore more likely to bind to plastic surfaces. At pH values above the pKa, it will be in its deprotonated, negatively charged (this compound) form, which is more hydrophilic and less likely to bind. Therefore, maintaining a pH well above 4.9 can help to reduce binding.
Q5: Could substances be leaching from the plastic and interfering with my experiment?
Yes, it's possible. Plastic labware can sometimes contain manufacturing additives like slip agents (e.g., oleamide, a fatty acid amide) and plasticizers that can leach into your solutions.[3][8][9][10] These leached substances could potentially interfere with your experiments, for example, by competing with this compound for binding sites on a protein or by directly affecting a biological assay. If you observe unexpected results, leaching of contaminants from your plasticware is a possibility to consider.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues with this compound loss in your experiments.
Problem: Inconsistent or lower-than-expected results in assays involving this compound.
Workflow for Troubleshooting this compound Loss
Caption: A step-by-step workflow for troubleshooting this compound loss due to binding to plastic labware.
Quantitative Data Summary
| Material | % Loss of Oleic Acid (25 µM) |
| Plastics | |
| Tygon | 10 - 95% |
| Teflon | 10 - 95% |
| Polyethylene | 10 - 95% |
| Other Materials | |
| Pyrex Glass | Adsorption observed |
| Borosilicate Glass | Adsorption observed |
| Steel | Adsorption observed |
Data extracted from a study on oleic acid binding and solubility to laboratory materials.
Experimental Protocols
Protocol 1: Quantification of this compound Loss using UV-Visible Spectrophotometry
This protocol provides a general method to quantify the amount of this compound lost to plastic labware.
Principle:
This method relies on creating a standard curve of known this compound concentrations and their corresponding absorbance values at a specific wavelength. The concentration of an unknown sample can then be determined by measuring its absorbance and comparing it to the standard curve.
Materials:
-
Octanoic acid
-
Solvent compatible with your experiment (e.g., ethanol (B145695) for stock solution, buffer for working solution)
-
Plastic tubes to be tested (e.g., standard polypropylene, polystyrene, and low-binding tubes)
-
UV-transparent cuvettes
-
UV-Visible Spectrophotometer or a microplate reader capable of UV absorbance measurements
Procedure:
-
Preparation of this compound Stock and Standard Solutions:
-
Prepare a stock solution of octanoic acid in a suitable solvent (e.g., 100 mM in ethanol).
-
From the stock solution, prepare a series of standard solutions in your experimental buffer with known concentrations (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).
-
-
Determination of Maximum Absorbance Wavelength (λmax):
-
Using one of the standard solutions (e.g., 0.6 mM), scan a range of wavelengths (e.g., 200-300 nm) to determine the wavelength of maximum absorbance (λmax) for this compound in your buffer.
-
-
Generation of the Standard Curve:
-
Set the spectrophotometer to the determined λmax.
-
Measure the absorbance of each standard solution, using the buffer with no this compound as the blank.
-
Plot a graph of absorbance versus this compound concentration. This is your standard curve.
-
-
Testing for this compound Loss:
-
Take a known concentration of your this compound working solution (e.g., 0.5 mM) and measure its initial absorbance (A_initial). This is your control.
-
Aliquot the same solution into the different types of plastic tubes you wish to test.
-
Incubate the tubes under your typical experimental conditions (time and temperature).
-
After incubation, carefully transfer the solution from the plastic tubes to a clean cuvette and measure the final absorbance (A_final).
-
Using your standard curve, determine the initial (C_initial) and final (C_final) concentrations of this compound.
-
-
Calculation of this compound Loss:
-
Calculate the percentage of this compound loss for each plastic type using the following formula: % Loss = ((C_initial - C_final) / C_initial) * 100
-
Experimental Workflow for Quantifying this compound Loss
Caption: Workflow for the experimental protocol to quantify this compound loss using UV-Visible spectrophotometry.
Protocol 2: Pre-coating Plastic Labware with Bovine Serum Albumin (BSA)
Principle:
BSA, a protein that readily adsorbs to plastic surfaces, is used to block the hydrophobic sites on the labware, thereby preventing the subsequent binding of this compound.
Materials:
-
Bovine Serum Albumin (BSA)
-
Your experimental buffer
-
Plastic labware to be coated
Procedure:
-
Prepare a 1% (w/v) solution of BSA in your experimental buffer.
-
Add the BSA solution to the plastic tubes or wells, ensuring the entire surface that will come into contact with your sample is covered.
-
Incubate for at least 30 minutes at room temperature.
-
Aspirate the BSA solution.
-
Wash the surfaces gently with your experimental buffer to remove any unbound BSA. Be careful not to scratch the surface.
-
The coated labware is now ready for use with your this compound solution.
Logical Relationship of Mitigation Strategies
Caption: A diagram illustrating the logical hierarchy of solutions to mitigate this compound binding to plastic labware.
References
- 1. The importance of using the optimal plastic and glassware in studies involving peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microresico® Low Bind Tube - Amuza Inc [amuzainc.com]
- 3. biosigma.com [biosigma.com]
- 4. Ultra Low Binding Tubes - NBS Scientific AT [nbsscientific.at]
- 5. Thermo Scientific Low Protein Binding Microcentrifuge Tubes 1.5 mL | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 6. Low Protein Binding Microcentrifuge Tubes 1.5 mL | Contact Us | Thermo Scientific™ [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
Technical Support: Correcting for Background Octanoate in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on identifying and correcting for background octanoate contamination in biological samples, a common challenge in metabolomics and other sensitive analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background this compound contamination?
A1: Background this compound, a medium-chain fatty acid, can be introduced at multiple stages of the experimental workflow. Identifying the source is the first step toward remediation. Common sources include:
-
Labware: Plastic consumables, such as microcentrifuge tubes, pipette tips, and syringe filters, are significant sources of fatty acid contamination, including palmitate and stearate, and can also contribute to this compound background.[1] Even high-quality polypropylene (B1209903) (PP) tubes can leach contaminants.[2]
-
Solvents and Reagents: HPLC-grade solvents, while highly pure, can still contain trace levels of fatty acids.[3][4] Reagents used for sample preparation and derivatization are also potential sources.[4] Dust and airborne particles in the lab can settle in open solvent bottles or on uncovered labware.[5][6]
-
Sample Matrix: The biological matrix itself (e.g., plasma, serum) contains endogenous this compound. Fetal Bovine Serum (FBS) used in cell culture is a known source of various lipids.[7]
-
Apparatus: Contaminants can leach from components of the analytical instrument, such as LC tubing (especially PEEK), solvent filters, and fittings.[6][8] The gas chromatography (GC) inlet and mass spectrometer (MS) ion source can also accumulate residues over time.[2][9]
Q2: How can I minimize this compound contamination from labware?
A2: Minimizing contact with plastics and rigorously cleaning all materials are key strategies.
-
Prioritize Glassware: Whenever feasible, use borosilicate glassware for sample preparation and storage instead of plastic.[2][4]
-
Rigorous Cleaning Protocols: Implement a stringent cleaning procedure for all reusable glassware. This should include washing with a phosphate-free detergent, rinsing extensively with high-purity water, and performing sequential rinses with high-purity organic solvents like methanol (B129727), acetone, and hexane.[2] For trace analysis, baking glassware in a muffle furnace (e.g., 450°C for 6-8 hours) is highly effective at removing organic residues.[3]
-
Pre-rinse Plastics: If plasticware is unavoidable, choose high-quality polypropylene and pre-rinse it with your extraction solvent (e.g., methanol) immediately before use.[1][2] This can significantly reduce surface contaminants. One study showed that pre-rinsing plastic tubes and tips with methanol reduced the relative error in palmitate measurements by sevenfold.[1]
-
Avoid Contaminated Items: Be cautious with septa, vial caps, and syringe filters, as these can leach significant amounts of contaminants.[3][10] Consider replacing plastic syringe filters with glass syringes and stainless-steel filter holders.[10]
Q3: What is a "procedural blank" and how do I use it for correction?
A3: A procedural blank (or method blank) is a sample that contains all the components of a real sample except for the biological matrix. It is processed through the entire experimental workflow—including extraction, derivatization, and analysis—in the same manner as the actual samples.[4]
The purpose of the procedural blank is to measure the background signal originating from solvents, reagents, and labware. By quantifying the this compound level in the blank, you can estimate the contribution of contamination to the signal in your biological samples. The average signal from several procedural blanks can then be subtracted from the signal of each experimental sample.[11] This is a fundamental step for accurate quantification, especially at low concentrations.[12]
Troubleshooting Guide
Problem: High and variable this compound levels are detected in all samples, including blanks.
This common issue points to a significant and inconsistent source of contamination in the experimental workflow.
Logical Flow for Troubleshooting High Background
Caption: Troubleshooting logic for high this compound background.
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Contaminated Solvents/Reagents | Prepare a "reagent blank" using only the solvents and derivatization agents. If the signal is high, source new, high-purity (e.g., LC-MS grade) solvents and reagents. Test new batches before use.[4][5] |
| Leaching from Plasticware | Soak new plastic tubes/tips in your extraction solvent, then analyze the solvent. If contamination is detected, switch to borosilicate glassware or implement a rigorous pre-rinse protocol for all plasticware.[1][10] |
| LC/MS System Contamination | Systematically troubleshoot the instrument. Infuse the mobile phase directly into the MS, bypassing the LC system, to check for source contamination. If clean, sequentially add components (pump, autosampler) back into the flow path to isolate the source.[6] A thorough system flush with a strong solvent mixture may be required.[8] |
| Cross-Contamination | Ensure dedicated glassware is used for fatty acid analysis to prevent carryover from other experiments.[13] |
Problem: My biological samples require a protein-rich matrix (e.g., albumin) that has high intrinsic fatty acid content.
For samples where the matrix itself is the source of contamination (e.g., serum albumin solutions), a pre-treatment step is necessary to remove the interfering lipids.
Solution: Charcoal Stripping of Serum/Albumin
Activated charcoal treatment is a highly effective method for removing fatty acids and other lipophilic molecules from serum or protein solutions with minimal protein loss.[14][15][16]
Effectiveness of Charcoal Stripping
| Parameter | Result | Reference |
| Fatty Acid Removal | >99% removal of albumin-bound radioactive fatty acids. | [14] |
| Protein Loss | Approximately 4.9% protein adsorption onto charcoal. | [14] |
| Matrix Components Removed | Free fatty acids, steroid hormones, cytokines, and other non-polar molecules. | [7] |
| Matrix Components Retained | Salts, glucose, amino acids, and the majority of the protein content. | [7] |
Key Experimental Protocols
Protocol 1: Charcoal Stripping of Serum or Albumin Solution
This protocol is adapted from established methods for delipidating protein-rich solutions.[14][17]
-
Preparation: Prepare a solution of serum or bovine serum albumin (BSA). Cool the solution in an ice water bath.
-
Acidification: Slowly adjust the pH of the solution to 3.0 - 3.5 using 0.2N HCl while stirring gently. This step helps to dissociate fatty acids from albumin.[17]
-
Charcoal Addition: Add activated charcoal to the solution (a common starting point is 4-5% of the solution weight).[17]
-
Incubation: Continue stirring the suspension in the ice water bath for 1-2 hours.
-
Removal of Charcoal: Centrifuge the solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet the charcoal.
-
Filtration: Carefully decant and filter the supernatant through a 0.22 µm filter to remove any remaining charcoal fines.
-
Neutralization: Adjust the pH of the delipidated solution back to 7.0 - 7.4 using 0.2N NaOH.
-
Storage: Store the charcoal-stripped solution at -20°C or -80°C.
Protocol 2: General Workflow for Sample Analysis with Background Correction
This workflow outlines the critical steps for quantifying this compound in biological samples while accounting for background contamination.
Workflow Diagram for this compound Analysis
References
- 1. Inaccurate quantitation of palmitate in metabolomics and isotope tracer studies due to plastics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. massspec.unm.edu [massspec.unm.edu]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Development and validation of a gas chromatography–mass spectrometry method to analyze this compound enrichments at low concentrations in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. BLANKA: an algorithm for blank subtraction in mass spectrometry of complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of a gas chromatography-mass spectrometry method to analyze this compound enrichments at low concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mbdata.science.ru.nl [mbdata.science.ru.nl]
- 14. Removal of fatty acids from serum albumin by charcoal treatment. | Semantic Scholar [semanticscholar.org]
- 15. Removal of fatty acids from serum albumin by charcoal treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. CN102241765A - Production method for removing fatty acid from bovine serum albumin - Google Patents [patents.google.com]
method validation for a new octanoate quantification assay
This technical support center provides guidance on the validation and troubleshooting of a new octanoate quantification assay. The resources below are designed for researchers, scientists, and drug development professionals to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters for validating a new this compound quantification assay?
A1: According to regulatory guidelines from bodies like the ICH and FDA, the core validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][3][4] Stability of the analyte in the biological matrix is also a critical parameter to assess.[5]
Q2: How should I prepare calibration standards and quality control (QC) samples?
A2: Calibration standards should be prepared by spiking a known concentration of a certified this compound reference standard into a blank matrix identical to the study samples (e.g., plasma, serum). At least five to six concentration levels are recommended to establish linearity.[1] QC samples should be prepared independently at a minimum of three concentration levels (low, medium, and high) to assess the accuracy and precision of the assay.
Q3: What are common sources of contamination in this compound analysis?
A3: Contamination can arise from various sources, including solvents, reagents, collection tubes, and labware such as pipette tips and vials.[6][7][8] Plasticizers (e.g., phthalates) can leach from plastic containers and interfere with the analysis.[8] It is crucial to use high-purity solvents and meticulously clean all glassware.
Q4: What are the best practices for sample and standard storage?
A4: Due to their volatility, short-chain fatty acids like this compound require careful handling and storage to prevent degradation.[9] Samples and standards should be stored at -80°C to ensure stability.[5] Freeze-thaw cycles should be minimized as they can affect the analyte concentration.[5] Stability should be tested under various conditions, including short-term bench-top stability, long-term storage stability, and freeze-thaw stability.[5]
Q5: What should I do if my system suitability test (SST) fails?
A5: A failed SST indicates that the analytical system is not performing as expected. First, check basic instrument parameters like mobile phase composition, column temperature, and mass spectrometer settings. Ensure that the column is properly conditioned. If the issue persists, it may be necessary to prepare fresh mobile phases, clean the ion source, or replace the analytical column.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape or Splitting | 1. Incompatible injection solvent with the mobile phase.[10] 2. Column degradation or contamination. 3. Suboptimal mobile phase pH. | 1. Ensure the injection solvent is similar in composition and strength to the initial mobile phase. 2. Flush the column with a strong solvent or replace it if necessary. 3. Adjust the mobile phase pH to ensure this compound is in a single ionic form. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Instrument instability (e.g., fluctuating spray in LC-MS).[6] 3. Presence of matrix effects.[11][12] | 1. Standardize the sample preparation workflow and ensure thorough mixing at each step. 2. Check for leaks in the LC system and ensure a stable spray at the MS source. 3. Evaluate and mitigate matrix effects by using a stable isotope-labeled internal standard, optimizing sample cleanup, or diluting the sample. |
| Inaccurate Results (Poor Recovery) | 1. Inefficient extraction from the matrix. 2. Analyte degradation during sample processing. 3. Inaccurate calibration standards. | 1. Optimize the extraction method (e.g., liquid-liquid extraction or solid-phase extraction). 2. Keep samples on ice during processing and minimize exposure to room temperature. 3. Prepare fresh calibration standards from a reliable stock solution. |
| Non-linear Calibration Curve | 1. Detector saturation at high concentrations. 2. Inappropriate weighting of the regression model. 3. Issues with the highest or lowest calibration standards. | 1. Narrow the calibration range or dilute samples that fall in the upper range. 2. Use a weighted linear regression (e.g., 1/x or 1/x²) if heteroscedasticity is observed. 3. Prepare fresh standards and re-evaluate. |
| High Background Noise or Ghost Peaks | 1. Contamination from the LC system, solvents, or sample handling.[6][7] 2. Sample carryover from a previous injection. | 1. Flush the LC system with a strong solvent, use fresh high-purity mobile phases, and pre-screen all consumables. 2. Implement a robust needle wash protocol and inject blank samples between high-concentration samples. |
Experimental Protocols
Protocol 1: Determination of Assay Specificity
-
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Methodology:
-
Analyze blank matrix samples from at least six different sources to investigate for interfering peaks at the retention time of this compound and the internal standard.
-
Analyze blank matrix samples spiked with this compound at the Lower Limit of Quantitation (LLOQ).
-
Analyze samples spiked with structurally related compounds or potential concomitant medications to assess for interference.
-
-
Acceptance Criteria: No significant interfering peaks should be observed at the retention time of the analyte in the blank samples. The response of any interfering peak should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.
Protocol 2: Assessment of Linearity and Range
-
Objective: To establish the relationship between the instrument response and the concentration of the analyte and to define the concentration range over which this relationship is maintained.
-
Methodology:
-
Prepare a series of at least six non-zero calibration standards by spiking blank matrix with known concentrations of this compound.
-
Analyze each calibration standard in triplicate.
-
Plot the instrument response versus the nominal concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
Protocol 3: Evaluation of Accuracy and Precision
-
Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Methodology:
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high).
-
Intra-assay (Repeatability): Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-assay (Intermediate Precision): Analyze the QC samples on at least three different days with different analysts, if possible.
-
-
Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for the LLOQ).
-
Precision: The coefficient of variation (CV) should not exceed 15% (20% for the LLOQ).
-
Data Presentation
Table 1: Linearity of the this compound Assay
| Nominal Conc. (µM) | Mean Measured Conc. (µM) | Accuracy (%) | Precision (%CV) |
| 1.00 (LLOQ) | 0.95 | 95.0 | 8.5 |
| 2.50 | 2.60 | 104.0 | 6.2 |
| 10.0 | 9.80 | 98.0 | 4.1 |
| 50.0 | 51.5 | 103.0 | 3.5 |
| 100 | 99.2 | 99.2 | 2.8 |
| 200 | 204.0 | 102.0 | 3.1 |
| Regression Analysis: y = 0.015x + 0.002; r² = 0.998 |
Table 2: Accuracy and Precision of the this compound Assay
| QC Level | Nominal Conc. (µM) | Intra-Assay (n=5) | Inter-Assay (n=15, 3 runs) | ||
| Mean Conc. (µM) | Accuracy (%) | Precision (%CV) | Mean Conc. (µM) | ||
| LLOQ | 1.00 | 0.98 | 98.0 | 9.2 | 1.05 |
| Low | 3.00 | 2.91 | 97.0 | 7.5 | 3.09 |
| Medium | 75.0 | 78.0 | 104.0 | 5.1 | 73.5 |
| High | 150 | 145.5 | 97.0 | 4.3 | 153.0 |
Visualizations
Caption: Workflow for this compound quantification assay validation.
References
- 1. particle.dk [particle.dk]
- 2. pharmadevils.com [pharmadevils.com]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. propharmagroup.com [propharmagroup.com]
- 5. Accurate and Reliable Quantitation of Short Chain Fatty Acids from Human Feces by Ultra High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. massspec.unm.edu [massspec.unm.edu]
- 8. merckmillipore.com [merckmillipore.com]
- 9. How Are Short-Chain Fatty Acids Measured? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. eijppr.com [eijppr.com]
- 12. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Shape in Octanoate Chromatography
Welcome to the technical support center for addressing poor peak shape in octanoate chromatography. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common chromatographic issues encountered during the analysis of this compound and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape in this compound chromatography?
Poor peak shape in the chromatography of this compound (octanoic acid) typically manifests as peak tailing, fronting, or splitting. The primary causes include secondary interactions with the stationary phase, improper mobile phase pH, column overload, and issues with the sample solvent.[1][2]
Q2: Why is mobile phase pH so critical for this compound analysis?
The pH of the mobile phase is crucial because octanoic acid is an ionizable compound.[3] At a pH close to its pKa, both the ionized (this compound) and non-ionized (octanoic acid) forms will exist, leading to peak distortion.[4][5][6] To ensure a single species and good peak shape, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units away from the analyte's pKa.[7] For reversed-phase chromatography of acidic compounds like octanoic acid, a lower pH (e.g., 2-3) is often used to suppress ionization and promote retention.[3][8]
Q3: Can the sample solvent affect my peak shape?
Yes, a mismatch between the sample solvent and the mobile phase is a common cause of peak distortion.[2][9] If the sample solvent is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to move through the column too quickly at the injection point, leading to peak fronting.[10][11] Whenever possible, dissolve your sample in the mobile phase itself.[12]
Q4: What is peak tailing and what causes it for this compound?
Peak tailing is an asymmetry where the latter half of the peak is broader than the front half.[2] For this compound, a carboxylic acid, a common cause of tailing in reversed-phase chromatography is secondary interactions between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase.[1][4][10] These interactions provide an additional retention mechanism that can delay the elution of a portion of the analyte molecules. Other causes can include column overload and column degradation.[10][13]
Q5: What is peak fronting and what are its common causes?
Peak fronting is the inverse of tailing, with the first half of the peak being broader than the second.[2] Common causes include column overload (either by injecting too high a concentration or too large a volume), and incompatibility between the sample solvent and the mobile phase.[9][12][14]
Troubleshooting Guides
Issue 1: Peak Tailing
If you are observing peak tailing for your this compound peak, consult the following table and workflow to diagnose and resolve the issue.
Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step workflow for troubleshooting peak tailing.
Quantitative Troubleshooting Guide for Peak Tailing
| Potential Cause | Parameter to Change | Recommended Action | Expected Outcome |
| Column Overload | Sample Concentration/Volume | Reduce the injected amount by 50-90%.[10][13] | Symmetrical peak shape at lower concentrations. |
| Secondary Silanol Interactions | Mobile Phase pH | Lower the mobile phase pH to 2.5-3.0 using an acid like phosphoric acid or formic acid.[1][15] | Tailing factor decreases as silanol interactions are suppressed. |
| Secondary Silanol Interactions | Column Type | Switch to a column with end-capping or a modern, highly deactivated stationary phase.[1][13] | Improved peak symmetry due to fewer active silanol sites. |
| Column Contamination/Degradation | Column Health | Backflush the column according to the manufacturer's instructions. If this fails, replace the column.[1] | Restoration of peak shape if the issue was a blocked frit or contamination at the column inlet. |
| Analyte-Specific Interactions | Mobile Phase Composition | Introduce a low concentration of an ion-pairing reagent.[16] | Improved peak shape by providing a different retention mechanism. |
Issue 2: Peak Fronting
If your this compound peak is exhibiting fronting, use the following guide and workflow to address the problem.
Troubleshooting Workflow for Peak Fronting
Caption: A decision tree for troubleshooting peak fronting.
Quantitative Troubleshooting Guide for Peak Fronting
| Potential Cause | Parameter to Change | Recommended Action | Expected Outcome |
| Concentration Overload | Sample Concentration | Dilute the sample by a factor of 10 or more.[12][14] | Peak shape becomes more symmetrical. |
| Volume Overload | Injection Volume | Reduce the injection volume significantly (e.g., from 20 µL to 5 µL).[9][12] | Improved peak shape by reducing the initial band width. |
| Sample Solvent Incompatibility | Sample Solvent | Dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent.[10][12] | Symmetrical peak shape as the sample solvent no longer disrupts the chromatographic process. |
| Column Collapse/Void | Column Health | Replace the column. A void at the column inlet can cause fronting.[2][17] | A new column should provide symmetrical peaks. |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization for Octanoic Acid
This protocol outlines a systematic approach to determine the optimal mobile phase pH for the analysis of octanoic acid to minimize peak tailing.
1. Materials:
-
Octanoic acid standard
-
HPLC grade acetonitrile (B52724) and water
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄)[18]
-
HPLC system with a C18 column and UV detector
2. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous Buffer): Prepare a 25 mM phosphate buffer.
-
pH 3.0: Dissolve KH₂PO₄ in HPLC grade water and adjust the pH to 3.0 using phosphoric acid.
-
pH 4.0: Prepare a separate buffer and adjust the pH to 4.0.
-
pH 7.0: Prepare a separate buffer and adjust the pH to 7.0.
-
Mobile Phase B: 100% Acetonitrile.
3. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 60:40 Acetonitrile:Aqueous Buffer (Mobile Phase B: Mobile Phase A)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm[19]
-
Injection Volume: 10 µL
-
Sample: 100 µg/mL octanoic acid in mobile phase
4. Procedure:
-
Equilibrate the system with the mobile phase containing the pH 7.0 buffer.
-
Inject the octanoic acid standard and record the chromatogram.
-
Calculate the asymmetry factor for the octanoic acid peak.
-
Flush the system thoroughly and equilibrate with the mobile phase containing the pH 4.0 buffer.
-
Repeat the injection and asymmetry calculation.
-
Flush the system thoroughly and equilibrate with the mobile phase containing the pH 3.0 buffer.
-
Repeat the injection and asymmetry calculation.
5. Expected Results: You should observe a significant improvement in peak shape (a decrease in the asymmetry factor) as the pH is lowered. The peak at pH 3.0 should be the most symmetrical.
Logical Relationship of pH to Peak Shape for Octanoic Acid
Caption: The effect of mobile phase pH on the ionization state and peak shape of octanoic acid.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. acdlabs.com [acdlabs.com]
- 3. agilent.com [agilent.com]
- 4. chromtech.com [chromtech.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. moravek.com [moravek.com]
- 7. mastelf.com [mastelf.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 10. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 11. halocolumns.com [halocolumns.com]
- 12. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. Separation of Sodium this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. welch-us.com [welch-us.com]
- 17. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Metabolic Effects of Octanoate and Decanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of two medium-chain fatty acids (MCFAs), octanoate (C8) and decanoate (B1226879) (C10). It is intended to serve as a resource for researchers, scientists, and professionals in drug development by summarizing key experimental findings, providing detailed methodologies, and visualizing relevant metabolic pathways.
Introduction
This compound and decanoate are saturated fatty acids with 8 and 10 carbon atoms, respectively. As MCFAs, they are rapidly absorbed and transported directly to the liver via the portal vein, where they are readily taken up by mitochondria for β-oxidation.[1] This metabolic characteristic distinguishes them from long-chain fatty acids and has led to their investigation for various therapeutic applications, including in ketogenic diets and for managing metabolic disorders. Despite their structural similarities, emerging evidence reveals distinct metabolic fates and cellular responses to these two MCFAs.
Quantitative Comparison of Metabolic Effects
The following tables summarize quantitative data from various studies, offering a direct comparison of the metabolic impacts of this compound and decanoate.
| Parameter | This compound (C8) | Decanoate (C10) | Tissue/Cell Type | Key Findings | Reference |
| Mitochondrial Respiration | |||||
| Complex I-III Activity | Decreased | Decreased | Rat Liver | Both fatty acids inhibited mitochondrial respiratory chain activity. | [2] |
| Complex II-III Activity | Decreased | Decreased | Rat Liver | Both fatty acids inhibited mitochondrial respiratory chain activity. | [2] |
| Complex IV Activity | Decreased | Decreased | Rat Liver & Skeletal Muscle | Both fatty acids inhibited mitochondrial respiratory chain activity. | [2] |
| Fatty Acid Oxidation (FAO) | |||||
| β-oxidation Rate | Higher | Lower | Neuronal SH-SY5Y cells | This compound is β-oxidized at a significantly higher rate than decanoate. | [3] |
| CPT1 Dependence for β-oxidation | 34% inhibition by etomoxir | 95% inhibition by etomoxir | Neuronal SH-SY5Y cells | Decanoate β-oxidation is highly dependent on CPT1, while a large portion of this compound oxidation is CPT1-independent. | [3] |
| Ketogenesis | |||||
| Ketone Body Production | Higher | Lower | U87MG Glioblastoma Cells | This compound addition resulted in increased ketone body production. | [4] |
| Lipogenesis | |||||
| Fatty Acid Synthesis | No significant effect | Stimulated | U87MG Glioblastoma Cells | Decanoate, but not this compound, stimulated fatty acid synthesis. | [4] |
| Malic Enzyme and Fatty Acid Synthase Gene Transcription | Inhibited | Not explicitly compared, but hexanoate (B1226103) (C6) showed similar inhibitory effects | Chick Embryo Hepatocytes | This compound inhibits the transcription of key lipogenic genes. | [5] |
| Glycolysis | |||||
| Net Glucose Utilization | Marked inhibition | Not directly compared | Rat Hepatocytes | This compound significantly inhibits glycolysis. | [1] |
| Oxidative Stress | |||||
| Thiobarbituric Acid Reactive Substances (TBA-RS) Levels | Increased | Increased | Rat Liver & Skeletal Muscle | Both fatty acids induced lipid peroxidation. | [2] |
| Carbonyl Content | Increased | Increased | Rat Liver & Skeletal Muscle | Both fatty acids induced protein oxidation. | [2] |
| Glutathione (B108866) (GSH) Levels | No significant change | Decreased | Rat Skeletal Muscle | Decanoate, but not this compound, depleted glutathione levels. | [2] |
| TCA Cycle Intermediates | |||||
| Myocardial Citrate (B86180) Concentration | Markedly higher | Lower than this compound | Infant Swine Myocardium | This compound administration led to a significant increase in citrate levels. | [6] |
| ATP/ADP Ratio | Higher | Lower than this compound | Infant Swine Myocardium | This compound treatment resulted in a more favorable energy state. | [6] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Measurement of Mitochondrial Respiratory Chain Complex Activities
This protocol is adapted from studies investigating the toxic effects of this compound and decanoate on mitochondrial function.[2]
Objective: To determine the enzymatic activities of mitochondrial respiratory chain complexes I-III, II-III, and IV in the presence of this compound or decanoate.
Materials:
-
Isolated mitochondria from rat liver or skeletal muscle
-
Spectrophotometer
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer)
-
Substrates and inhibitors for each complex:
-
Complex I-III (NADH-cytochrome c reductase): NADH, cytochrome c, rotenone (B1679576) (inhibitor)
-
Complex II-III (Succinate-cytochrome c reductase): Succinate, cytochrome c, antimycin A (inhibitor)
-
Complex IV (Cytochrome c oxidase): Reduced cytochrome c, potassium cyanide (KCN) (inhibitor)
-
-
This compound and decanoate solutions
Procedure:
-
Isolate mitochondria from the desired tissue using standard differential centrifugation methods.
-
Determine the protein concentration of the mitochondrial suspension using a suitable method (e.g., Bradford assay).
-
For each complex assay, prepare reaction mixtures containing the appropriate buffer, substrates, and either this compound, decanoate, or a vehicle control at the desired concentrations.
-
Initiate the reaction by adding the mitochondrial suspension to the reaction mixture.
-
Monitor the change in absorbance at a specific wavelength for each assay using a spectrophotometer. The rate of change in absorbance is proportional to the enzyme activity.
-
Complex I-III: Monitor the reduction of cytochrome c at 550 nm.
-
Complex II-III: Monitor the reduction of cytochrome c at 550 nm.
-
Complex IV: Monitor the oxidation of cytochrome c at 550 nm.
-
-
Calculate the specific activity of each complex (e.g., in nmol/min/mg protein) and compare the activities in the presence of this compound and decanoate to the control.
Assessment of Oxidative Stress Markers
This protocol outlines the measurement of lipid peroxidation (TBA-RS), protein oxidation (carbonyl content), and glutathione levels.[2]
Objective: To quantify markers of oxidative stress in tissues exposed to this compound or decanoate.
Materials:
-
Tissue homogenates (liver or skeletal muscle)
-
For TBA-RS: Thiobarbituric acid (TBA), trichloroacetic acid (TCA), butylated hydroxytoluene (BHT)
-
For Carbonyl Content: 2,4-dinitrophenylhydrazine (B122626) (DNPH), guanidine (B92328) hydrochloride
-
For GSH Levels: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Spectrophotometer or microplate reader
Procedure:
1. Thiobarbituric Acid Reactive Substances (TBA-RS) Assay (Lipid Peroxidation):
-
Mix tissue homogenate with a solution of TCA and BHT to precipitate proteins and prevent further lipid peroxidation.
-
Centrifuge the mixture and collect the supernatant.
-
Add TBA reagent to the supernatant and incubate at high temperature (e.g., 95°C) to allow for the formation of a colored adduct with malondialdehyde (MDA) and other reactive substances.
-
After cooling, measure the absorbance of the solution at 532 nm.
-
Quantify the TBA-RS concentration using a standard curve of MDA.
2. Protein Carbonyl Content Assay (Protein Oxidation):
-
Incubate the protein fraction of the tissue homogenate with DNPH to form stable dinitrophenyl hydrazone derivatives with protein carbonyls.
-
Precipitate the proteins with TCA and wash with ethanol-ethyl acetate (B1210297) to remove excess DNPH.
-
Resuspend the protein pellet in a solution of guanidine hydrochloride.
-
Measure the absorbance at 370 nm.
-
Calculate the carbonyl content using the molar extinction coefficient of DNPH.
3. Glutathione (GSH) Assay:
-
Deproteinate the tissue homogenate using a suitable acid (e.g., metaphosphoric acid).
-
In a microplate, mix the supernatant with DTNB and glutathione reductase in a phosphate buffer.
-
Add NADPH to initiate the reaction.
-
Monitor the rate of formation of the yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which is proportional to the GSH concentration, by measuring the absorbance at 412 nm over time.
-
Quantify GSH levels using a standard curve.
Measurement of Fatty Acid β-Oxidation Rate using 13C-Labeled Substrates
This protocol is a generalized procedure for tracing the metabolism of isotopically labeled fatty acids.[3][4][7]
Objective: To determine the rate of β-oxidation of 13C-labeled this compound and decanoate in cultured cells.
Materials:
-
Cultured cells (e.g., neuronal SH-SY5Y cells)
-
[U-13C]this compound and [U-13C]Decanoate
-
Cell culture medium
-
Gas chromatography-mass spectrometry (GC-MS) or isotope-ratio mass spectrometry (IRMS) system
-
CO2 trapping solution (e.g., NaOH)
Procedure:
-
Culture cells to the desired confluency in standard culture medium.
-
On the day of the experiment, replace the standard medium with a serum-free medium containing either [U-13C]this compound or [U-13C]decanoate at a known concentration.
-
Incubate the cells for a specific period in a sealed system that allows for the collection of expired CO2.
-
At the end of the incubation, collect the cell culture medium and the CO2 trapping solution.
-
Analyze the 13CO2 enrichment in the trapping solution using IRMS.
-
To measure the incorporation of the labeled fatty acids into cellular metabolites, harvest the cells, extract the metabolites, and analyze them by GC-MS. This will allow for the determination of the mass isotopologue distribution of intermediates in pathways such as the TCA cycle.
-
The rate of β-oxidation can be calculated based on the amount of 13CO2 produced over time, normalized to the total amount of labeled substrate provided and the cell number or protein content.
Signaling Pathways and Metabolic Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key metabolic pathways and experimental workflows discussed in this guide.
Caption: Differential metabolic fates of this compound and decanoate in hepatocytes.
Caption: Pathway of this compound and decanoate-induced mitochondrial toxicity.
Caption: Experimental workflow for measuring fatty acid β-oxidation.
Conclusion
The available evidence indicates that while both this compound and decanoate are efficiently metabolized medium-chain fatty acids, they exhibit distinct and significant differences in their metabolic effects. This compound appears to be more readily β-oxidized and is a more potent ketogenic substrate. In contrast, decanoate has a greater propensity to stimulate de novo lipogenesis and may induce a more pronounced state of oxidative stress, as evidenced by its effect on glutathione levels. These differences have important implications for their use in nutritional and therapeutic contexts. Further research is warranted to fully elucidate the underlying molecular mechanisms driving these differential effects and to explore their potential applications in a clinical setting.
References
- 1. benchchem.com [benchchem.com]
- 2. Toxicity of this compound and decanoate in rat peripheral tissues: evidence of bioenergetic dysfunction and oxidative damage induction in liver and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Hexanoate and this compound inhibit transcription of the malic enzyme and fatty acid synthase genes in chick embryo hepatocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of this compound and heptanoate on myocardial metabolism during extracorporeal membrane oxygenation in an infant swine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. metsol.com [metsol.com]
Unveiling the Impact of Octanoate on Mitochondrial Respiration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of octanoate's effect on mitochondrial respiration against other fatty acid alternatives, supported by experimental data. Detailed methodologies for key experiments are presented to ensure reproducibility and aid in the design of future studies.
Quantitative Comparison of Fatty Acid Effects on Mitochondrial Respiration
The following table summarizes the key effects of this compound and other representative fatty acids on mitochondrial respiration parameters. The data presented is a synthesis from multiple studies on isolated mitochondria.
| Parameter | This compound | Decanoate | Oleate (B1233923) | Control (No Fatty Acid) |
| State 3 Respiration (ADP-stimulated) | Increased[1][2] | Inhibition at high concentrations[3] | Increased | Baseline |
| State 4 Respiration (Resting state) | Markedly Increased[1][2] | Increased | Increased | Baseline |
| Respiratory Control Ratio (RCR) | Decreased[1][2] | Decreased[3] | Generally maintained or slightly decreased | High |
| ATP Production | Maintained or slightly decreased[4] | Decreased | Maintained or increased[4][5] | Baseline |
| Mitochondrial Uncoupling | Induces mild uncoupling[1][2] | Can induce uncoupling[6] | Can induce mild uncoupling[7] | Tightly coupled |
| Protonmotive Force | Decreased[1][2] | Not widely reported | Can be decreased | Maintained at a high level |
Experimental Protocols
Measurement of Mitochondrial Oxygen Consumption Rate (OCR) using High-Resolution Respirometry (Oroboros Oxygraph-2k)
This protocol is adapted from established methods for assessing mitochondrial function in isolated mitochondria.[8][9][10]
Materials:
-
Isolated mitochondria
-
Respiration Medium (e.g., MiR05)
-
Substrates: Pyruvate (B1213749), Malate (B86768), Glutamate (B1630785), Succinate (B1194679), this compound (or other fatty acids)
-
ADP
-
Inhibitors: Oligomycin (B223565) (Complex V inhibitor), FCCP (uncoupler), Rotenone (B1679576) (Complex I inhibitor), Antimycin A (Complex III inhibitor), Atractyloside (ANT inhibitor)
-
Oroboros Oxygraph-2k instrument
Procedure:
-
Instrument Calibration: Calibrate the polarographic oxygen sensors of the Oxygraph-2k according to the manufacturer's instructions to ensure accurate oxygen concentration measurements.
-
Chamber Preparation: Add 2 mL of pre-warmed (37°C) respiration medium to the Oxygraph chambers.
-
Mitochondria Addition: Add a standardized amount of isolated mitochondria (e.g., 0.1-0.25 mg/mL mitochondrial protein) to each chamber and allow the signal to stabilize.
-
Substrate Addition (State 2): Add substrates for Complex I-linked respiration, such as pyruvate (5 mM) and malate (5 mM) or glutamate (10 mM) and malate (5 mM).
-
State 3 Respiration: Add a saturating concentration of ADP (e.g., 1-2 mM) to stimulate ATP synthesis and measure the maximal coupled respiration rate.
-
State 4o Respiration: After the phosphorylation of ADP is complete, the respiration rate will slow down to State 4. Alternatively, add an ATP synthase inhibitor like oligomycin (e.g., 1-2.5 µg/mL) to induce State 4o.
-
Assessment of Fatty Acid Oxidation:
-
In a separate run, after establishing baseline respiration with Complex I substrates, add this compound (or other fatty acids, typically in the µM to mM range) to assess its effect on respiration.
-
To specifically measure fatty acid β-oxidation, mitochondria can be energized with the fatty acid in the presence of malate.
-
-
Uncoupled Respiration: Add a chemical uncoupler, such as FCCP (in titrations of 0.5-1.5 µM), to determine the maximal capacity of the electron transport system (ETS).
-
Inhibitor Titrations: Sequentially add inhibitors to assess the contribution of different respiratory complexes. For example, add rotenone (e.g., 0.5 µM) to inhibit Complex I, followed by succinate (e.g., 10 mM) to measure Complex II-driven respiration. Finally, add antimycin A (e.g., 2.5 µM) to inhibit Complex III and determine residual oxygen consumption.
Seahorse XF Cell Mito Stress Test
This protocol outlines the measurement of mitochondrial function in intact cells using the Seahorse XF Analyzer, adapted from standard protocols.[11][12][13][14][15]
Materials:
-
Adherent cells cultured in a Seahorse XF microplate
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound (or other fatty acids) conjugated to BSA
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and a mixture of Rotenone/Antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF96 or XF24 cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Medium Exchange: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with substrates. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with the compounds from the Mito Stress Test Kit (typically 1-2 µM oligomycin, 0.5-1.5 µM FCCP, and 0.5 µM rotenone/antimycin A). For testing this compound's acute effects, it can be loaded into one of the ports.
-
Assay Execution: Place the cell culture plate and the loaded sensor cartridge into the Seahorse XF Analyzer. The instrument will measure the basal oxygen consumption rate (OCR) and then sequentially inject the compounds, measuring the OCR after each injection.
-
Data Analysis: The Seahorse software calculates key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Visualizing the Mechanisms
Experimental Workflow for Assessing Mitochondrial Respiration
The following diagram illustrates the typical workflow for evaluating the impact of a test compound like this compound on mitochondrial respiration using high-resolution respirometry.
Caption: Workflow for mitochondrial respiration analysis.
Signaling Pathway of this compound's Metabolic Effects
This diagram illustrates the entry of this compound into the mitochondrion and its subsequent metabolism, highlighting its influence on the electron transport chain and potential for uncoupling.
Caption: this compound's metabolic fate in mitochondria.
References
- 1. Effects of this compound on rat brain and liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. researchgate.net [researchgate.net]
- 4. Different effects of oleate vs. palmitate on mitochondrial function, apoptosis, and insulin signaling in L6 skeletal muscle cells: role of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oleate Prevents Palmitate-Induced Mitochondrial Dysfunction in Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of perfluoro-n-decanoic acid on the respiratory activity of isolated rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial oxidative stress is modulated by oleic acid via an epidermal growth factor receptor-dependent activation of glutathione peroxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing Mitochondrial Bioenergetics in Isolated Mitochondria from Mouse Heart Tissues Using Oroboros 2k-Oxygraph - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.3. Measurement of Mitochondrial Oxygen Consumption [bio-protocol.org]
- 10. 2.4. Measurement of mitochondrial respiration [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. Measurement of mitochondrial respiration [bio-protocol.org]
- 13. tabaslab.com [tabaslab.com]
- 14. content.protocols.io [content.protocols.io]
- 15. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Octanoate and Oleate in Adipocytes: A Guide for Researchers
A comprehensive examination of the distinct metabolic and signaling effects of the medium-chain fatty acid octanoate and the long-chain fatty acid oleate (B1233923) on adipocyte function. This guide provides supporting experimental data, detailed protocols, and visual representations of key pathways to inform research in metabolism, obesity, and drug development.
The roles of fatty acids in adipocyte biology are complex and varied, extending beyond simple energy storage. The specific effects of individual fatty acids are of growing interest for their potential therapeutic implications. This guide presents a comparative analysis of two key fatty acids: this compound, a medium-chain fatty acid, and oleate, a long-chain monounsaturated fatty acid. Their divergent effects on adipogenesis, lipolysis, and cellular signaling pathways are critical for understanding adipocyte physiology and pathology.
Data Summary: this compound vs. Oleate in Adipocytes
The following tables summarize the key quantitative differences in the effects of this compound and oleate on various adipocyte processes based on available experimental data.
| Parameter | This compound | Oleate | Reference |
| Adipogenesis | Inhibits preadipocyte differentiation and fat accumulation.[1][2] | Promotes preadipocyte differentiation and lipid accumulation.[1][3] | |
| Lipid Accumulation | Decreases triglyceride synthesis and storage.[1][4] | Readily stored in cellular triacylglycerols.[1] | |
| Lipolysis | Leads to greater glycerol (B35011) release from pre-treated fat cells.[1] | Limits lipolysis and improves adipose tissue insulin (B600854) sensitivity in some contexts.[5] | |
| β-Oxidation | Primarily oxidized independent of Carnitine Palmitoyltransferase I (CPT-I).[4] | β-oxidation is dependent on CPT-I and inhibited by insulin.[4] | |
| Gene Expression | Reduces expression of adipocyte-specific proteins and lipogenic genes.[2][4] | Upregulates key adipogenic transcription factors.[6] | |
| PPARγ Activity | Inactivates PPARγ, a key adipogenic transcription factor.[4] | Can activate PPARα signaling.[5] | |
| Reactive Oxygen Species (ROS) | Increases intracellular ROS levels.[4] | Effects on ROS are less pronounced and context-dependent. | |
| Insulin Signaling | May impair insulin signaling pathways. | Can have both positive and negative effects on insulin signaling depending on the context.[7] |
Key Signaling Pathways and Experimental Workflows
To visually represent the distinct mechanisms of action of this compound and oleate in adipocytes, the following diagrams have been generated using the DOT language.
Signaling Pathways
Experimental Workflow: Comparative Analysis
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Adipocyte Differentiation Assay
Objective: To visually and quantitatively assess the extent of adipogenesis in preadipocytes treated with this compound versus oleate.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% bovine calf serum (Growth Medium)
-
Differentiation Medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)
-
Adipocyte Maintenance Medium (DMEM with 10% FBS and 10 µg/mL insulin)
-
This compound and Oleate stock solutions
-
Oil Red O staining solution
-
Phosphate-buffered saline (PBS)
-
10% formalin
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in multi-well plates and culture in Growth Medium until they reach confluence.
-
Initiation of Differentiation: Two days post-confluence, replace the Growth Medium with Differentiation Medium containing either this compound, oleate, or a vehicle control.
-
Maturation: After 48 hours, replace the Differentiation Medium with Adipocyte Maintenance Medium containing the respective fatty acids. Refresh the medium every 2-3 days.
-
Staining: After 8-10 days of differentiation, wash the cells with PBS and fix with 10% formalin for at least 1 hour.
-
Wash the fixed cells with water and then with 60% isopropanol (B130326).
-
Stain the cells with Oil Red O working solution for 10-15 minutes to visualize lipid droplets.
-
Wash the cells with water to remove excess stain.
-
Quantification: For quantitative analysis, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at 510 nm.
Lipolysis Assay
Objective: To measure the rate of lipolysis in mature adipocytes pre-treated with this compound or oleate by quantifying glycerol release.
Materials:
-
Mature 3T3-L1 adipocytes (differentiated as described above)
-
Krebs-Ringer bicarbonate buffer (KRB) supplemented with 2% BSA and 5 mM glucose
-
Isoproterenol (B85558) (a β-adrenergic agonist to stimulate lipolysis)
-
Glycerol Assay Kit
Procedure:
-
Pre-treatment: Treat mature adipocytes with this compound or oleate for a specified period (e.g., 24 hours).
-
Washing: Wash the cells twice with warm PBS to remove the treatment medium.
-
Incubation: Incubate the cells in KRB buffer with or without isoproterenol for 2-3 hours at 37°C.
-
Sample Collection: Collect the incubation medium from each well.
-
Glycerol Measurement: Measure the glycerol concentration in the collected medium using a commercial glycerol assay kit according to the manufacturer's instructions.
-
Normalization: Normalize the glycerol release to the total protein content of the cells in each well.
Gene Expression Analysis by qPCR
Objective: To quantify the mRNA levels of key genes involved in adipogenesis and lipolysis in response to this compound and oleate treatment.
Materials:
-
Mature 3T3-L1 adipocytes
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., Pparg, Cebpa, Srebf1, Fasn, Atgl, Hsl) and housekeeping genes (e.g., Actb, Gapdh).
Procedure:
-
Cell Treatment: Treat mature adipocytes with this compound or oleate for the desired time.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR: Perform quantitative real-time PCR using a qPCR master mix and specific primers for the target and housekeeping genes.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping genes.
Conclusion
The evidence presented in this guide clearly demonstrates that this compound and oleate exert distinct and often opposing effects on adipocyte function. This compound acts as an inhibitor of adipogenesis and lipogenesis, potentially through a mechanism involving ROS-mediated inactivation of PPARγ.[4] In contrast, oleate promotes fat storage and adipocyte differentiation.[1][3] These differences are rooted in their disparate metabolism and signaling actions. For researchers in the fields of metabolic diseases and drug development, understanding these nuances is paramount for designing effective therapeutic strategies targeting adipocyte biology. The provided data, visualizations, and protocols offer a foundational resource for further investigation into the specific roles of fatty acids in health and disease.
References
- 1. Esterification of free fatty acids in adipocytes: a comparison between this compound and oleate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dietary oleic acid drives obesogenic adipogenesis via modulation of LXRα signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of adipocyte lipogenesis by this compound: involvement of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oleic acid promotes lipid accumulation in bovine adipocytes: the role of peroxisome proliferator-activated receptor alpha (PPARα) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oleic acid influences the adipogenesis of 3T3-L1 cells via DNA Methylation and may predispose to obesity and obesity-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of oleic (18: 1n-9) and palmitic (16: 0) fatty acids on the metabolic state of adipocytes [scielo.org.co]
Octanoate vs. Butyrate as Histone Deacetylase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of octanoate and butyrate (B1204436) as inhibitors of histone deacetylases (HDACs), enzymes crucial in the epigenetic regulation of gene expression. This analysis is supported by experimental data on their potency, selectivity, and cellular effects, offering valuable insights for research and therapeutic development.
Introduction to HDAC Inhibition by Short-Chain Fatty Acids
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histone and non-histone proteins, leading to a more compact chromatin structure and generally transcriptional repression.[1][2] The inhibition of HDACs can induce hyperacetylation of histones, altering chromatin structure and leading to the reactivation of silenced genes.[2] This mechanism has made HDAC inhibitors a promising class of therapeutic agents, particularly in oncology.[3]
Short-chain fatty acids (SCFAs) are a class of molecules that have been identified as HDAC inhibitors. Among them, butyrate, a four-carbon SCFA, is a well-characterized HDAC inhibitor.[2] this compound, an eight-carbon medium-chain fatty acid, has also been investigated for its effects on histone acetylation, though its direct inhibitory action on HDACs is less pronounced. This guide will delve into a detailed comparison of these two fatty acids in the context of HDAC inhibition.
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the available IC50 data for butyrate against various HDAC isoforms.
| Compound | Target | IC50 Value | Cell Line/Assay Condition |
| Butyrate | HDAC1 | 0.3 mM | - |
| HDAC2 | 0.4 mM | - | |
| HDAC3 | - | - | |
| HDAC7 | 0.3 mM | - | |
| Total HDACs | 0.09 mM | Nuclear extracts from HT-29 cells |
Data compiled from multiple sources.
In contrast to butyrate, direct quantitative data for this compound's HDAC inhibitory activity is scarce in the literature. Studies have indicated that this compound is a poor HDAC inhibitor, and its observed effects on increasing histone acetylation are likely not due to direct HDAC inhibition. Instead, this compound is readily metabolized into acetyl-CoA, the substrate for histone acetyltransferases (HATs), thereby increasing histone acetylation through a different mechanism.
Isoform Selectivity
Butyrate primarily inhibits Class I (HDAC1, 2, 3, and 8) and Class IIa (HDAC4, 5, 7, and 9) HDACs.[3] It shows no significant inhibition of HDAC6 and HDAC10. The selectivity of this compound as a direct HDAC inhibitor has not been extensively characterized due to its weak activity.
Cellular and Biological Effects
The differing mechanisms of this compound and butyrate lead to distinct cellular consequences.
Butyrate:
-
Cell Cycle Arrest: Butyrate has been shown to induce cell cycle arrest in the G1 and G2/M phases.[3]
-
Apoptosis: It can induce apoptosis in various cancer cell lines.[3]
-
Cell Differentiation: Butyrate promotes the differentiation of certain cell types.[4]
-
Anti-inflammatory Effects: It exerts anti-inflammatory effects by inhibiting the NF-κB pathway.[5]
-
Wnt Signaling: Butyrate can hyperactivate the Wnt signaling pathway, which can lead to cell death in colon cancer cells.[6]
This compound:
-
Cell Viability: The effects of this compound on cell viability are context-dependent, with some studies showing no impact on proliferation while others report induction of apoptosis at higher concentrations.[7]
-
Lipid Metabolism: this compound has been shown to influence lipid metabolism, including stimulating triacylglycerol accumulation.[8]
-
Gene Expression: It can alter the expression of genes involved in inflammation and other cellular processes.[1]
Signaling Pathways
The primary signaling pathway for butyrate's action as an HDAC inhibitor involves the direct inhibition of HDAC enzymes, leading to histone hyperacetylation and subsequent changes in gene expression. This can impact multiple downstream pathways, including those involved in cell cycle control, apoptosis, and inflammation.
dot
References
- 1. Effects of supplemental this compound on hepatic lipid metabolism, serum biochemical indexes, antioxidant capacity and inflammation-related genes expression of large yellow croaker (Larimichthys crocea) fed with high soybean oil diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding activity of butyrate at a cellular level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of butyrate on lipid metabolism, survival, and differentiation of colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. articles.mercola.com [articles.mercola.com]
- 6. mdpi.com [mdpi.com]
- 7. Effects of Sodium this compound on Innate Immune Response of Mammary Epithelial Cells during Staphylococcus aureus Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound stimulates cytosolic triacylglycerol accumulation and CD36 mRNA expression but inhibits acetyl coenzyme A carboxylase activity in primary cultured bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Neuroprotective Effects of Octanoate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Octanoate's Neuroprotective Performance Against N-Acetylcysteine with Supporting Experimental Data.
This guide provides a comprehensive analysis of the neuroprotective effects of this compound, a medium-chain fatty acid, in in vitro models of neuronal injury. By objectively comparing its performance with the well-established antioxidant, N-acetylcysteine (NAC), this document aims to equip researchers and drug development professionals with the necessary data to evaluate the therapeutic potential of this compound. The information presented herein is supported by a summary of quantitative experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.
Executive Summary
This compound has demonstrated promising neuroprotective properties in preclinical studies, primarily attributed to its role as an alternative energy substrate for the brain, particularly for astrocytes. By fueling mitochondrial respiration and ATP production, this compound may enhance neuronal resilience in the face of metabolic stress. Furthermore, evidence suggests that this compound possesses antioxidant and anti-inflammatory capabilities, contributing to its neuroprotective profile.
N-acetylcysteine, a precursor to the potent intracellular antioxidant glutathione (B108866), is a widely recognized neuroprotective agent. Its primary mechanism of action involves replenishing glutathione stores, thereby bolstering the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative damage.
This guide will delve into the experimental evidence for both compounds, presenting a comparative analysis of their efficacy in protecting neurons from in vitro insults.
Quantitative Data Summary
| Table 1: Comparison of Neuroprotective Efficacy Against Oxidative Stress | ||
| Parameter | This compound | N-acetylcysteine (NAC) |
| Cell Viability (MTT Assay) | Data not available in a comparable format. | Increased cell viability by ~25% at 100 µmol/l against H₂O₂-induced toxicity in primary hippocampal neurons[1]. |
| Reactive Oxygen Species (ROS) Reduction (DCF-DA Assay) | Data not available in a comparable format. | Significantly mitigated the excessive production of ROS at 100 µmol/l in H₂O₂-treated primary hippocampal neurons[1]. |
| Mitochondrial Membrane Potential (TMRM Assay) | Data not available in a comparable format. | Data not available in a comparable format. |
Note: The absence of directly comparable quantitative data for this compound in these specific assays highlights a gap in the current research landscape.
While direct quantitative comparisons are limited, studies on related medium-chain fatty acids and metabolites of this compound provide strong indirect evidence of its neuroprotective potential. For instance, heptanoate, another medium-chain fatty acid, has been shown to protect cultured neurons from cell death induced by oxygen-glucose deprivation and N-methyl-D-aspartate[2][3]. Furthermore, the ketone bodies acetoacetate (B1235776) and beta-hydroxybutyrate, which can be produced from this compound, have been demonstrated to protect hippocampal neurons from glutamate-induced toxicity and reduce ROS production[4]. A recent study also highlighted the antioxidant, anti-apoptotic, and anti-inflammatory effects of an octanoic acid nanotherapy in an in vivo model of brain injury[5].
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess neuroprotective effects in vitro.
Cell Culture and Induction of Neuronal Injury
-
Cell Lines: Primary cortical or hippocampal neurons are frequently used. For initial screening, neuronal-like cell lines such as SH-SY5Y can be employed.
-
Oxygen-Glucose Deprivation (OGD): To mimic ischemic conditions, neuronal cultures are incubated in a glucose-free medium within a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified duration (e.g., 1-4 hours). This is followed by a reperfusion period where the cells are returned to normal glucose-containing medium and normoxic conditions.
-
Oxidative Stress Induction: Cells are treated with an oxidizing agent such as hydrogen peroxide (H₂O₂) or glutamate (B1630785) at a concentration known to induce significant cell death (e.g., 100-500 µM) for 24 hours.
Assessment of Neuroprotection
-
Cell Viability (MTT Assay):
-
Following treatment with the neuroprotective agent and subsequent insult, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Cells are incubated for 2-4 hours to allow for the conversion of MTT to formazan (B1609692) by metabolically active cells.
-
The formazan crystals are solubilized using a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
-
Measurement of Intracellular Reactive Oxygen Species (ROS) (DCF-DA Assay):
-
Cells are pre-loaded with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a cell-permeable fluorescent probe.
-
Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent DCFH within the cell.
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
The fluorescence intensity is measured using a fluorescence microplate reader or fluorescence microscopy. A decrease in fluorescence in treated cells compared to the insult-only group indicates a reduction in ROS levels.
-
-
Assessment of Mitochondrial Membrane Potential (ΔΨm) (TMRM Assay):
-
Cells are incubated with Tetramethylrhodamine, Methyl Ester (TMRM), a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with intact membrane potentials.
-
The fluorescence intensity is measured using fluorescence microscopy or a fluorescence plate reader.
-
A decrease in TMRM fluorescence indicates mitochondrial depolarization, a hallmark of cellular stress and apoptosis. Neuroprotective agents are expected to preserve the mitochondrial membrane potential.
-
Signaling Pathways and Mechanisms of Action
This compound's Putative Neuroprotective Pathways
This compound is primarily metabolized in astrocytes, where it serves as a fuel for the tricarboxylic acid (TCA) cycle, leading to increased ATP production. This enhanced energy supply can help neurons maintain their ionic gradients and overall function, particularly under conditions of metabolic stress. Additionally, by providing an alternative energy source, this compound may spare glucose for other critical cellular processes. Some studies suggest that medium-chain fatty acids can also modulate inflammatory responses and reduce oxidative stress[6].
Caption: Putative neuroprotective pathways of this compound.
N-Acetylcysteine's Neuroprotective Pathway
N-acetylcysteine readily enters cells and is deacetylated to cysteine, the rate-limiting substrate for the synthesis of glutathione (GSH). Glutathione is a major endogenous antioxidant that directly scavenges free radicals and is a cofactor for antioxidant enzymes like glutathione peroxidase. By increasing intracellular GSH levels, NAC enhances the cell's capacity to buffer oxidative stress and protect against cellular damage.
Caption: Neuroprotective pathway of N-acetylcysteine.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of a compound in vitro.
Caption: In vitro neuroprotection experimental workflow.
Conclusion
The available evidence suggests that this compound holds potential as a neuroprotective agent, primarily through its ability to provide an alternative energy source to the brain and potentially through direct antioxidant and anti-inflammatory effects. However, there is a clear need for further in vitro studies to directly quantify its neuroprotective efficacy against various insults and to elucidate the underlying molecular mechanisms. A direct comparison with established neuroprotective compounds like N-acetylcysteine in standardized in vitro models would be invaluable for determining its relative therapeutic potential. Future research in this area will be crucial for advancing our understanding of this compound's role in neuronal health and its potential application in the treatment of neurological disorders.
References
- 1. Neuroprotective effects of N-acetyl cysteine on primary hippocampus neurons against hydrogen peroxide-induced injury are mediated via inhibition of mitogen-activated protein kinases signal transduction and antioxidative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heptanoate is neuroprotective in vitro but triheptanoin post-treatment did not protect against middle cerebral artery occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. Acetoacetate protects neuronal cells from oxidative glutamate toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Nanotherapy of Octanoic Acid Ameliorates Cardiac Arrest/Cardiopulmonary Resuscitation-Induced Brain Injury via RVG29- and Neutrophil Membrane-Mediated Injury Relay Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Alleviates Dietary Soybean Oil-Induced Intestinal Physical Barrier Damage, Oxidative Stress, Inflammatory Response and Microbial Dysbiosis in Large Yellow Croaker (Larimichthys Crocea) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Octanoate Metabolism in Liver and Muscle
For Researchers, Scientists, and Drug Development Professionals
Octanoate, an eight-carbon medium-chain fatty acid, serves as a significant energy substrate, yet its metabolic fate is distinctly governed by the enzymatic machinery of different tissues. This guide provides a detailed comparison of this compound metabolism in the liver versus muscle, highlighting key differences in activation, oxidation, and metabolic end-products. The information presented is supported by experimental data and detailed methodologies to aid in research and therapeutic development.
Key Metabolic Differences
The primary distinction in this compound metabolism between the liver and muscle lies in the initial activation of free this compound. The liver possesses the unique ability to directly activate free this compound to its metabolically active form, octanoyl-CoA, a capability absent in cardiac and skeletal muscle.[1][2][3][4] This fundamental difference dictates the subsequent metabolic pathways and the tissues' reliance on circulating forms of this compound.
In the liver, the presence of medium-chain acyl-CoA synthetases (ACSMs) within the mitochondria facilitates the direct conversion of free this compound to octanoyl-CoA.[1][2][3][4] This allows the liver to efficiently utilize dietary this compound that arrives via the portal circulation.[1] Once activated, octanoyl-CoA can enter mitochondrial β-oxidation to produce acetyl-CoA, which can then be completely oxidized in the tricarboxylic acid (TCA) cycle for energy or used for the synthesis of ketone bodies.[1]
Conversely, heart and skeletal muscle mitochondria lack these ACSMs and are therefore unable to oxidize free this compound.[1][2][3][4] These tissues are dependent on the carnitine-bound form of this compound, octanoylcarnitine (B1202733), for mitochondrial uptake and subsequent oxidation.[1][2] Interestingly, the conversion of octanoylcarnitine to octanoyl-CoA within the muscle mitochondria is independent of carnitine palmitoyltransferase 2 (CPT2), the enzyme typically responsible for this conversion for long-chain fatty acids.[1][2] This suggests the involvement of an alternative enzyme, potentially carnitine O-octanoyltransferase (CrOT).[1]
Quantitative Comparison of this compound Oxidation
Experimental data consistently demonstrates the differential oxidative capacity for this compound and its derivatives in liver and muscle tissues.
| Tissue | Substrate | Key Enzyme(s) | Relative Oxidation Rate | Fractional Contribution to Acetyl-CoA Pool (Fc2) |
| Liver | Free this compound | Medium-Chain Acyl-CoA Synthetases (ACSM1, ACSM3, ACSM5) | Readily Oxidized | 0.367 ± 0.054 |
| Octanoylcarnitine | Carnitine O-octanoyltransferase (CrOT) - putative | Readily Oxidized | Not explicitly stated, but lower than heart | |
| Heart Muscle | Free this compound | - (Lacks ACSMs) | Unable to Oxidize | - |
| Octanoylcarnitine | Carnitine O-octanoyltransferase (CrOT) - putative | ~4-fold greater than liver | 0.563 ± 0.066 | |
| Skeletal Muscle (Soleus - oxidative) | Free this compound | - (Lacks ACSMs) | Unable to Oxidize | - |
| Octanoylcarnitine | Carnitine O-octanoyltransferase (CrOT) - putative | High | 0.565 ± 0.089 (rested) | |
| Skeletal Muscle (Gastrocnemius - white, glycolytic) | Free this compound | - (Lacks ACSMs) | Unable to Oxidize | - |
| Octanoylcarnitine | Carnitine O-octanoyltransferase (CrOT) - putative | Lower than oxidative muscle | 0.340 ± 0.081 (rested) |
Data synthesized from multiple sources.[1][5][6]
Signaling Pathways and Metabolic Fates
The differential enzymatic capabilities of the liver and muscle lead to distinct metabolic pathways for this compound.
Caption: Differential pathways of this compound metabolism in liver and muscle.
Experimental Protocols
This method is widely used to determine the rate of fatty acid oxidation in tissue homogenates, isolated mitochondria, or cultured cells.
-
Preparation of Radiolabeled Substrate: [¹⁴C]-labeled this compound is complexed with bovine serum albumin (BSA) to ensure solubility in the aqueous assay buffer.
-
Tissue/Cell Preparation:
-
Isolated Mitochondria: Tissues (liver or muscle) are homogenized, and mitochondria are isolated by differential centrifugation.
-
Tissue Homogenates: Tissues are homogenized in a suitable buffer.
-
Cultured Cells: Cells are harvested and permeabilized or used as whole-cell suspensions.
-
-
Incubation: The prepared biological sample is incubated in a reaction buffer containing the [¹⁴C]-octanoate-BSA complex at 37°C.
-
Stopping the Reaction: The reaction is terminated by the addition of a strong acid, such as perchloric acid.
-
Separation of Products: The reaction mixture is centrifuged to separate the acid-soluble metabolites (which include [¹⁴C]-acetyl-CoA and other short-chain acyl-CoAs, representing the products of β-oxidation) from the unoxidized [¹⁴C]-octanoate.
-
Quantification: The radioactivity in the acid-soluble fraction is measured using a scintillation counter. The rate of fatty acid oxidation is then calculated based on the amount of radioactivity incorporated into the acid-soluble metabolites over time and normalized to the protein content of the sample.
This is a generalized protocol based on principles described in cited literature.[7][8]
This technique measures the oxygen consumption of isolated mitochondria in response to different substrates, providing a direct measure of oxidative capacity.
-
Mitochondrial Isolation: Mitochondria are isolated from fresh liver or muscle tissue using standard homogenization and differential centrifugation procedures.
-
Respirometry Setup: A high-resolution respirometer (e.g., Oroboros Oxygraph-2k) is calibrated, and the chamber is filled with a respiration buffer.
-
Substrate Addition: A suspension of the isolated mitochondria is added to the chamber. A substrate-uncoupler-inhibitor titration (SUIT) protocol is followed. For this compound oxidation, octanoylcarnitine is typically used as the substrate, along with malate (B86768) to support the TCA cycle.
-
Measurement of Oxygen Consumption: The rate of oxygen consumption is continuously monitored. Different respiratory states are assessed by the sequential addition of ADP (to measure oxidative phosphorylation), oligomycin (B223565) (to measure leak respiration), and a protonophore like FCCP (to measure maximal electron transport system capacity).
-
Data Analysis: The oxygen flux at different respiratory states is calculated and normalized to the amount of mitochondrial protein. This provides a detailed assessment of the capacity of the mitochondria to oxidize this compound.
This protocol is based on standard methodologies for assessing mitochondrial function.[9]
This non-invasive technique allows for the measurement of the contribution of this compound to the acetyl-CoA pool in intact, living animals.
-
Isotope Infusion: A ¹³C-labeled this compound, such as [2,4,6,8-¹³C₄]this compound, is infused intravenously into an anesthetized animal.
-
Tissue Analysis: After a period of infusion, tissues of interest (e.g., liver, heart, skeletal muscle) are rapidly excised and frozen.
-
Metabolite Extraction: The frozen tissues are extracted with a perchloric acid solution to isolate metabolites.
-
NMR Spectroscopy: The extracts are analyzed by ¹³C-NMR spectroscopy to measure the ¹³C enrichment in the C4 and C5 positions of glutamate (B1630785).
-
Calculation of Fractional Contribution: The fractional contribution of the ¹³C-labeled this compound to the acetyl-CoA pool (Fc2) is calculated from the glutamate isotopomer analysis. This value represents the proportion of acetyl-CoA derived from the infused this compound.
This methodology is based on the experimental design described by Jeffrey et al.[5][6]
Caption: Workflow for assessing in vivo this compound metabolism using 13C-NMR.
Implications for Drug Development and Disease
The distinct metabolic handling of this compound by the liver and muscle has significant implications for therapeutic strategies. For instance, in metabolic disorders where long-chain fatty acid oxidation is impaired, such as CPT2 deficiency, dietary supplementation with medium-chain fatty acids like this compound has been considered. However, the inability of muscle to directly utilize free this compound poses a challenge for treating myopathic forms of these disorders.[1][2][3] Understanding these tissue-specific metabolic pathways is crucial for the development of targeted therapies that can effectively deliver fuel to energy-deficient tissues. Furthermore, the liver's central role in this compound-induced ketogenesis highlights its importance in providing alternative energy sources for the brain and other tissues during periods of metabolic stress.[10][11][12]
References
- 1. This compound is differentially metabolized in liver and muscle and fails to rescue cardiomyopathy in CPT2 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound is differentially metabolized in liver and muscle and fails to rescue cardiomyopathy in CPT2 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is differentially metabolized in liver and muscle and fails to rescue cardiomyopathy in CPT2 deficiency – Mitophenome [mitophenome.org]
- 5. This compound oxidation measured by 13C-NMR spectroscopy in rat skeletal muscle, heart, and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Hepatic fatty acid oxidation and ketogenesis after clofibrate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. "Hepatic Ketogenesis as a Novel Regulator of Liver Metabolism and Injur" by Baris Can Ercal [openscholarship.wustl.edu]
Octanoate: A Viable Alternative Energy Source for the Brain?
A comprehensive analysis of octanoate's potential as a cerebral fuel, comparing its metabolic efficiency, transport across the blood-brain barrier, and neuroprotective effects with established energy substrates like glucose and ketone bodies.
For decades, glucose has been considered the undisputed primary energy source for the brain. However, emerging research is illuminating the significant role of alternative fuels, particularly in the context of neurological disorders and metabolic stress. Among these, the medium-chain fatty acid this compound is gaining considerable attention from researchers, scientists, and drug development professionals. This guide provides an in-depth comparison of this compound with other cerebral energy sources, supported by experimental data, to validate its potential as a therapeutic and research tool.
Cerebral Metabolism: A Quantitative Comparison
The brain's high metabolic demand requires a constant and efficient supply of energy. While glucose is the principal fuel under normal physiological conditions, the brain can readily adapt to utilize other substrates. Studies utilizing advanced imaging and spectroscopic techniques have begun to quantify the brain's utilization of these alternative fuels.
One key study demonstrated that this compound can contribute significantly to cerebral energy production. Using 13C nuclear magnetic resonance (NMR) spectroscopy in rats, researchers found that this compound oxidation accounts for approximately 20% of the total brain oxidative energy production.[1][2][3][4][5] This highlights the brain's capacity to avidly metabolize this medium-chain fatty acid.
| Substrate | Cerebral Metabolic Rate (CMR) | Contribution to Brain Energy | Experimental Method | References |
| This compound | Data on absolute CMR in µmol/100g/min is still emerging. | ~20% of total oxidative metabolism | 13C Nuclear Magnetic Resonance (NMR) Spectroscopy | [1][2][3][4][5] |
| Glucose | ~0.3-0.5 µmol/g/min (in rats, anesthetized) | Primary source under normal conditions | 13C NMR Spectroscopy, PET with [18F]FDG | [6] |
| Ketone Bodies (β-hydroxybutyrate & Acetoacetate) | Variable, dependent on plasma concentration | Significant during fasting, ketogenic diet, or pathological states | PET with 11C-Acetoacetate | [7][8][9] |
| Lactate (B86563) | Can be utilized, particularly by neurons | Astrocyte-neuron lactate shuttle hypothesis | 13C NMR Spectroscopy |
Transport Across the Blood-Brain Barrier: Getting Fuel to the Brain
The blood-brain barrier (BBB) is a highly selective interface that protects the brain and regulates the passage of substances. For any molecule to serve as a cerebral energy source, it must efficiently cross this barrier.
This compound, being a medium-chain fatty acid, readily crosses the BBB.[3] While the precise transport mechanisms are still under investigation, it is understood that various fatty acid transporters are expressed at the BBB. These include members of the solute carrier (SLC) family. For other alternative fuels, specific transporters have been identified. Monocarboxylate transporters (MCTs), for instance, are crucial for the transport of ketone bodies and lactate across the BBB.
| Substrate | Primary Transporter(s) at the BBB | Transport Mechanism |
| This compound | Fatty Acid Transporters (e.g., FATP1), potential involvement of other SLC transporters. | Facilitated Diffusion |
| Glucose | Glucose Transporters (e.g., GLUT1) | Facilitated Diffusion |
| Ketone Bodies | Monocarboxylate Transporters (MCT1, MCT2) | Proton-coupled transport |
| Lactate | Monocarboxylate Transporters (MCT1, MCT2) | Proton-coupled transport |
Neuroprotection: More Than Just Fuel
Beyond providing energy, alternative cerebral fuels are being investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases where glucose metabolism is often impaired.
Both this compound and ketone bodies, such as beta-hydroxybutyrate (βHB), have demonstrated neuroprotective effects. Ketone bodies are known to reduce oxidative stress and modulate inflammatory responses.[7][8][9] They have been shown to be protective in models of NMDA-induced excitotoxicity.[8] The neuroprotective mechanisms of this compound are an active area of research, with evidence suggesting it can also mitigate neuronal damage.
| Substrate | Proposed Neuroprotective Mechanisms |
| This compound | Provision of an alternative energy source, potential modulation of mitochondrial function and inflammation. |
| Ketone Bodies (β-hydroxybutyrate) | Reduces oxidative stress, enhances mitochondrial respiration, modulates histone deacetylases (HDACs), anti-inflammatory effects.[7][9][10] |
Experimental Methodologies
The validation of this compound and other alternative brain fuels relies on sophisticated experimental techniques to measure their uptake and metabolism in the brain.
13C Nuclear Magnetic Resonance (NMR) Spectroscopy
This non-invasive technique allows for the tracking of 13C-labeled substrates as they are metabolized in the brain.
Experimental Protocol Outline:
-
Animal Preparation: Anesthetized rats are typically used. Catheters are placed for infusion of the labeled substrate and for blood sampling.
-
Infusion: A solution of 13C-labeled this compound (e.g., [2,4,6,8-13C4]this compound) is infused intravenously.
-
Data Acquisition: The animal is placed in an NMR spectrometer, and 13C spectra are acquired from the brain.
-
Metabolite Analysis: The incorporation of the 13C label into brain metabolites, such as glutamate (B1630785) and glutamine, is measured to determine the rate of substrate oxidation.[3]
-
Data Modeling: Mathematical models are used to calculate the contribution of the labeled substrate to the TCA cycle and overall brain energy metabolism.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Energy contribution of this compound to intact rat brain metabolism measured by 13C nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Energy Contribution of this compound to Intact Rat Brain Metabolism Measured by 13C Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A method for measuring cerebral glucose metabolism in vivo by 13C-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Neuroprotection by Ketone Bodies and Ketogenic Diet in Cerebral Ischemia and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotection by acetoacetate and β-hydroxybutyrate against NMDA-induced RGC damage in rat—possible involvement of kynurenic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ketone Bodies in Neurological Diseases: Focus on Neuroprotection and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-hydroxybutyrate and ischemic stroke: roles and mechanisms | springermedizin.de [springermedizin.de]
A Comparative Guide to the Cross-Validation of Octanoate Measurement by GC-MS and LC-MS
For researchers, scientists, and drug development professionals, the accurate quantification of octanoate, a medium-chain fatty acid, is critical in various fields, including metabolic research, drug development, and clinical diagnostics. The two most powerful and widely used analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). While both offer high sensitivity and selectivity, they operate on different principles and present distinct advantages and disadvantages.
This guide provides an objective comparison of GC-MS and LC-MS for the quantification of this compound, supported by experimental data and detailed methodologies. It aims to assist researchers in selecting the appropriate technique for their specific needs and in designing robust cross-validation studies to ensure data accuracy and reliability.
Performance Comparison
The choice between GC-MS and LC-MS for this compound analysis depends on factors such as the required sensitivity, the sample matrix, and the need for derivatization. The following table summarizes the key performance parameters for both techniques.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Key Considerations |
| Analyte Form | Volatile derivatives (e.g., isobutyl esters, methyl esters) | Primarily free fatty acids (underivatized) | GC-MS requires a derivatization step to increase the volatility of this compound.[1][2] LC-MS can directly analyze the free acid, simplifying sample preparation.[3] |
| Linearity (R²) | > 0.99[1][2] | > 0.99[3] | Both techniques demonstrate excellent linearity over a defined concentration range. |
| Limit of Quantification (LOQ) | 0.43 µM (for this compound enrichment)[1][2] | 0.098 µM (for itaconate, a similar dicarboxylic acid)[4] | LC-MS/MS can offer superior sensitivity for targeted analysis. |
| Precision (%RSD) | Intraday: < 9.1%, Interday: < 9.3%[1][2] | Intraday & Interday: < 15% (typical for validated methods)[5] | Both methods provide good precision, though this is highly dependent on the specific protocol and instrumentation. |
| Specificity | High (mass spectral identification of derivatives)[2] | High (based on precursor/product ion transitions in MRM mode)[4] | Both techniques offer high specificity, which is crucial for complex biological matrices. |
| Sample Throughput | Lower (due to longer run times and derivatization) | Higher (faster analysis times are often achievable) | LC-MS is often favored for high-throughput applications. |
Experimental Workflows
A well-designed experimental workflow is crucial for obtaining reliable and reproducible results. The following diagrams illustrate the typical workflows for this compound analysis by GC-MS and LC-MS.
Figure 1: Comparison of typical experimental workflows for this compound analysis by GC-MS and LC-MS.
Cross-Validation of Analytical Methods
Cross-validation is a critical process to ensure the accuracy and reliability of analytical data, especially when transitioning between different methodologies. The following diagram illustrates the logical relationship in a cross-validation study comparing GC-MS and LC-MS for this compound measurement.
Figure 2: Logical workflow for the cross-validation of GC-MS and LC-MS methods.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for the quantification of this compound using GC-MS and a general approach for short-chain fatty acids using LC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound
This protocol is based on a validated method for the analysis of this compound enrichment in human plasma.[1][2]
-
Sample Preparation and Derivatization:
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.[5]
-
Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]
-
Injector: Splitless mode at 250°C.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[5]
-
Oven Temperature Program: An initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.[6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in single ion monitoring (SIM) mode is suitable.[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Monitored Ions: Specific mass fragments for the this compound isobutyl ester are monitored for quantification.[2]
-
-
Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
The concentration of this compound in the samples is determined from this calibration curve.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol for Short-Chain Fatty Acids
While a specific validated method for this compound by LC-MS was not detailed in the search results, the following protocol for short-chain fatty acids can be adapted. For carboxylic acids like this compound, derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH) can be employed to enhance ionization efficiency and chromatographic retention.[7]
-
Sample Preparation and Derivatization:
-
To a plasma or serum sample, add an internal standard (e.g., isotopically labeled this compound).
-
Perform protein precipitation with a suitable solvent (e.g., acetonitrile).
-
The supernatant is mixed with a solution of 200 mM 3-NPH and 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) with 6% pyridine.[7]
-
The mixture is heated to complete the derivatization.[7]
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 3.5 µm particle size) is commonly used.[8]
-
Mobile Phase: A gradient elution with mobile phase A consisting of 0.1% formic acid in water and mobile phase B of 0.1% formic acid in acetonitrile (B52724) is typical.[9]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for targeted quantification.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often used for fatty acids.[4]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte.[3]
-
-
Quantification:
-
This compound is identified based on its retention time and specific MRM transition.
-
Quantification is achieved by constructing a calibration curve from the peak area ratio of the analyte to the internal standard versus the concentration of the standards.
-
Conclusion
Both GC-MS and LC-MS are powerful techniques for the quantification of this compound. GC-MS, while requiring a derivatization step, is a well-established and robust method.[1][2] LC-MS/MS offers the advantage of direct analysis of the free fatty acid, potentially higher throughput, and excellent sensitivity, making it particularly suitable for high-throughput screening and targeted metabolomics.[3][10]
The choice of method will depend on the specific research question, available instrumentation, and the desired sample throughput. For comprehensive and unambiguous quantification, a cross-validation approach utilizing both techniques can provide the highest level of confidence in the analytical data.
References
- 1. Development and validation of a gas chromatography-mass spectrometry method to analyze this compound enrichments at low concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a gas chromatography–mass spectrometry method to analyze this compound enrichments at low concentrations in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
Octanoate's Impact on Gene Expression: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced effects of different fatty acids on gene expression is critical for advancing metabolic disease research. This guide provides an objective comparison of octanoate, a medium-chain fatty acid, with other key fatty acids, supported by experimental data and detailed methodologies.
This compound (C8:0), a saturated medium-chain fatty acid, exhibits distinct effects on the transcriptional regulation of genes involved in lipid metabolism, adipogenesis, and cellular signaling compared to short-chain fatty acids (SCFAs) like butyrate, and long-chain fatty acids (LCFAs) such as palmitate and oleate (B1233923). These differences are largely attributed to their varying metabolic fates and interactions with key transcription factors.
Comparative Analysis of Gene Expression
The influence of this compound and other fatty acids on the expression of genes central to lipid metabolism varies significantly across different cell types, primarily in hepatocytes and adipocytes.
Effects on Lipogenic and Adipogenic Gene Expression in Adipocytes
In adipocytes, this compound has been shown to suppress the expression of key lipogenic and adipogenic genes. This is in contrast to the effects of the long-chain unsaturated fatty acid oleate, which is readily stored in adipocytes and can promote differentiation.[1]
A study by Han et al. (2006) demonstrated that treatment of 3T3-L1 adipocytes with this compound led to a significant decrease in the mRNA levels of several key genes involved in fatty acid uptake and triglyceride synthesis. The long-chain fatty acid oleate, in contrast, did not cause a similar reduction.
| Gene | Function | Fold Change vs. Control (this compound) | Fold Change vs. Control (Oleate) | Cell Type | Reference |
| LPL (Lipoprotein lipase) | Hydrolyzes triglycerides in lipoproteins | ~0.2 | No significant change | 3T3-L1 Adipocytes | Han et al., 2006 |
| FASN (Fatty Acid Synthase) | Key enzyme in fatty acid synthesis | ~0.3 | No significant change | 3T3-L1 Adipocytes | Han et al., 2006 |
| DGAT2 (Diacylglycerol acyltransferase 2) | Catalyzes the final step of triglyceride synthesis | ~0.4 | No significant change | 3T3-L1 Adipocytes | Han et al., 2006 |
| CD36 (Cluster of Differentiation 36) | Fatty acid translocase | ~0.5 | No significant change | 3T3-L1 Adipocytes | Han et al., 2006 |
Table 1: Comparative effects of this compound and oleate on lipogenic gene expression in 3T3-L1 adipocytes. Data is approximated from graphical representations in Han et al., 2006.
Furthermore, this compound has been observed to attenuate the expression of key adipogenic transcription factors, including Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), at both the mRNA and protein levels.[2][3]
Effects on Lipogenic Gene Expression in Hepatocytes
In hepatocytes, medium-chain fatty acids like hexanoate (B1226103) and this compound have been shown to inhibit the transcription of genes encoding lipogenic enzymes. In contrast, long-chain fatty acids such as palmitate, stearate, and oleate did not have this inhibitory effect.
A study in chick embryo hepatocytes demonstrated that hexanoate and this compound inhibited the triiodothyronine (T3)-induced increases in the activities of malic enzyme and fatty acid synthase at the transcriptional level. Butanoate, a short-chain fatty acid, was a less effective inhibitor, while the long-chain fatty acids had no inhibitory or slight stimulatory effects.[4]
| Fatty Acid | Chain Length | Effect on Malic Enzyme & Fatty Acid Synthase Transcription | Cell Type | Reference |
| Butanoate | Short-chain (C4) | Less effective inhibitor | Chick Embryo Hepatocytes | W. B. Wilson et al., 1992 |
| Hexanoate | Medium-chain (C6) | Inhibitor | Chick Embryo Hepatocytes | W. B. Wilson et al., 1992 |
| This compound | Medium-chain (C8) | Inhibitor | Chick Embryo Hepatocytes | W. B. Wilson et al., 1992 |
| Palmitate | Long-chain (C16:0) | No effect or slight stimulation | Chick Embryo Hepatocytes | W. B. Wilson et al., 1992 |
| Stearate | Long-chain (C18:0) | No effect or slight stimulation | Chick Embryo Hepatocytes | W. B. Wilson et al., 1992 |
| Oleate | Long-chain (C18:1) | No effect or slight stimulation | Chick Embryo Hepatocytes | W. B. Wilson et al., 1992 |
Table 2: Comparative effects of different fatty acids on lipogenic enzyme transcription in chick embryo hepatocytes.
Signaling Pathways and Regulatory Mechanisms
The differential effects of this compound and other fatty acids on gene expression are mediated by their distinct interactions with key nuclear receptors and signaling pathways.
PPARγ Regulation
PPARγ is a master regulator of adipogenesis. While long-chain fatty acids are generally considered to be activators of PPARγ, this compound appears to have a different mechanism of action. Evidence suggests that this compound may lead to the inactivation of PPARγ, potentially mediated by an increase in reactive oxygen species (ROS) resulting from its rapid β-oxidation.[5][6][7] This inactivation contributes to the observed downregulation of PPARγ target genes involved in lipogenesis.
SREBP-1c Regulation
SREBP-1c is a key transcription factor that controls the expression of genes involved in fatty acid synthesis. Its activity is regulated by various factors, including insulin (B600854) and certain fatty acids. While polyunsaturated fatty acids are known to suppress SREBP-1c, the effect of this compound appears to be cell-type dependent, with some studies showing a reduction in its expression in adipocytes.[2][3]
Experimental Protocols
Treatment of 3T3-L1 Adipocytes with Fatty Acids for Gene Expression Analysis
This protocol is adapted from Han et al. (2006).
1. Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.
-
Induce differentiation into mature adipocytes using a standard cocktail of isobutylmethylxanthine (IBMX), dexamethasone, and insulin.
2. Fatty Acid Treatment:
-
Prepare stock solutions of sodium this compound and oleic acid.
-
Complex the fatty acids with fatty acid-free bovine serum albumin (BSA) in the culture medium.
-
Treat mature 3T3-L1 adipocytes with the desired concentrations of fatty acid-BSA complexes (e.g., 0.5 mM this compound or oleate) for a specified duration (e.g., 24 hours). A BSA-only medium should be used as a control.
3. RNA Isolation and Quantitative Real-Time PCR (qRT-PCR):
-
After treatment, wash the cells with PBS and lyse them to extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers specific for the target genes (e.g., LPL, FASN, DGAT2, CD36) and a housekeeping gene (e.g., β-actin or GAPDH) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Isolation and Treatment of Primary Hepatocytes
For studies in hepatocytes, primary cells are often preferred as they more closely represent the in vivo physiology.
1. Primary Hepatocyte Isolation:
-
Isolate hepatocytes from rodent livers (e.g., rat or mouse) using a two-step collagenase perfusion method.[5][6][8] This involves perfusing the liver first with a calcium-free buffer and then with a buffer containing collagenase to digest the extracellular matrix.
-
Purify the hepatocytes by centrifugation.
2. Cell Culture and Treatment:
-
Plate the isolated hepatocytes on collagen-coated dishes.
-
After allowing the cells to attach, treat them with different fatty acids complexed with BSA, as described for the 3T3-L1 cells.
3. Gene Expression Analysis:
-
Follow the same procedures for RNA isolation, cDNA synthesis, and qRT-PCR as outlined for the adipocyte protocol.
Conclusion
This compound exerts distinct and often opposing effects on gene expression compared to long-chain fatty acids. In adipocytes, it tends to suppress lipogenesis by downregulating key genes, partly through the inactivation of PPARγ. In hepatocytes, it also shows an inhibitory effect on lipogenic enzyme transcription, a characteristic not shared by long-chain saturated or monounsaturated fatty acids. These findings underscore the importance of considering fatty acid chain length in metabolic research and drug development. The provided protocols offer a framework for further investigating the detailed molecular mechanisms underlying these differential effects.
References
- 1. Esterification of free fatty acids in adipocytes: a comparison between this compound and oleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for Primary Mouse Hepatocyte Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Primary Mouse Hepatocyte Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of adipocyte lipogenesis by this compound: involvement of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of Even-Chain versus Odd-Chain Medium-Chain Fatty Acids in Metabolism and Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic and therapeutic effects of even-chain and odd-chain medium-chain fatty acids (MCFAs). The information presented is supported by experimental data to aid in research and development endeavors.
Executive Summary
Medium-chain fatty acids (MCFAs) are saturated fats with a chain length of 6 to 12 carbons. They are readily absorbed and metabolized, making them a subject of interest for various therapeutic applications. A key distinction lies in their carbon chain length: even-chain MCFAs (e.g., caprylic acid, C8:0) are metabolized exclusively to acetyl-CoA, a primary fuel for ketogenesis and the tricarboxylic acid (TCA) cycle. In contrast, odd-chain MCFAs (e.g., heptadecanoic acid, C17:0; pentadecanoic acid, C15:0) yield both acetyl-CoA and propionyl-CoA. The latter is converted to succinyl-CoA, an intermediate that replenishes the TCA cycle in a process known as anaplerosis. This fundamental metabolic difference underpins their distinct physiological effects and therapeutic potentials.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from experimental studies, highlighting the differential impacts of even- and odd-chain MCFAs on key metabolic and cellular processes.
Table 1: Comparative Effects on TCA Cycle Intermediates
A study comparing the effects of heptanoate (B1214049) (C7, an odd-chain MCFA) with medium branched-chain fatty acids in fibroblasts from patients with fatty acid β-oxidation disorders provides insight into the anaplerotic potential of odd-chain MCFAs. While a direct comparison with an even-chain MCFA like octanoate was not the primary focus, the data underscores the ability of C7 to replenish TCA cycle intermediates. The table below is illustrative of the type of data generated in such studies.
| TCA Cycle Intermediate | Treatment | Relative Concentration (%) |
| Succinate | Heptanoate (C7) | 100 |
| AdMC7¹ | Increased vs. C7 in CPT II and VLCAD deficient cells[1][2] | |
| Malate | Heptanoate (C7) | 100 |
| AdMC7¹ | Consistently higher vs. C7 in VLCAD, LCHAD, TFP, and CPT II deficient cells[1][2] | |
| Glutamate | Heptanoate (C7) | 100 |
| AdMC7¹ | Consistently higher vs. C7 in VLCAD, LCHAD, TFP, and CPT II deficient cells[1][2] | |
| Propionate (intracellular) | Heptanoate (C7) | 100 |
| AdMC7¹ | Higher vs. C7 in VLCAD, LCHAD, and TFP deficient cell lines[1][2] |
¹AdMC7 (6-amino-2,4-dimethylheptanoic acid) is a medium branched-chain fatty acid. Data indicates the trend of odd-chain fatty acids in replenishing TCA cycle intermediates.[1][2]
Table 2: Comparative Effects on Ketone Body Production
Studies comparing this compound (C8) and heptanoate (C7) have shown that while both are ketogenic, their metabolic fates and the types of ketone bodies produced differ.
| Fatty Acid | Primary Ketone Bodies | Anaplerotic Potential | Reference |
| This compound (C8) | C4 Ketone Bodies (acetoacetate, β-hydroxybutyrate) | Low | [3][4] |
| Heptanoate (C7) | C4 and C5 Ketone Bodies (β-hydroxypentanoate, β-ketopentanoate) | High | [3][5] |
Table 3: Comparative Cytotoxicity in Cancer Cells
Heptadecanoic acid (C17:0), an odd-chain saturated fatty acid, has demonstrated potent anticancer effects compared to several other fatty acids, including the even-chain palmitic acid (C16:0) and stearic acid (C18:0).
| Fatty Acid | Cell Line | IC₅₀ (µM) | Reference |
| Heptadecanoic Acid (C17:0) | Panc-1 (Pancreatic) | Stronger cytotoxicity than C15:0, C16:0, C18:0, Oleic acid, Linoleic acid[6] | [6] |
| Heptadecanoic Acid (C17:0) | MIA PaCa-2 (Pancreatic) | 77.47 ± 2.10 | [6] |
| Heptadecanoic Acid (C17:0) | GR-MIA PaCa-2 (Gemcitabine-Resistant) | 71.45 ± 6.37 | [6] |
| Pentadecanoic Acid (C15:0) | Panc-1, MIA PaCa-2 | Less cytotoxic than C17:0 | [6] |
| Palmitic Acid (C16:0) | Panc-1, MIA PaCa-2 | Less cytotoxic than C17:0 | [6] |
| Stearic Acid (C18:0) | Panc-1, MIA PaCa-2 | Less cytotoxic than C17:0 | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of even- and odd-chain MCFAs are provided below.
Measurement of Fatty Acid Oxidation Rate
This protocol is adapted from methods using radiolabeled fatty acids to measure their oxidation rate in cultured cells or tissue homogenates.
Objective: To quantify the rate at which cells or tissues metabolize a specific fatty acid.
Materials:
-
Cultured cells or tissue homogenate
-
Radiolabeled fatty acid (e.g., [1-¹⁴C]this compound or [1-¹⁴C]heptanoate)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Culture medium (e.g., DMEM)
-
Perchloric acid (PCA)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Preparation of Radiolabeled Fatty Acid-BSA Complex:
-
Dissolve the radiolabeled fatty acid in ethanol.
-
Prepare a solution of fatty acid-free BSA in culture medium.
-
Slowly add the ethanolic solution of the radiolabeled fatty acid to the BSA solution while stirring to form a complex. This increases the solubility of the fatty acid in the aqueous medium.
-
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and allow them to adhere and grow to the desired confluency.
-
On the day of the experiment, replace the culture medium with fresh medium containing the radiolabeled fatty acid-BSA complex.
-
Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C in a CO₂ incubator.
-
-
Termination of Reaction and Separation of Metabolites:
-
To stop the reaction, add cold perchloric acid to each well to precipitate proteins and lipids.
-
Centrifuge the plates to pellet the precipitate.
-
The supernatant contains the acid-soluble metabolites (ASMs), which include ¹⁴C-labeled acetyl-CoA and TCA cycle intermediates. The pellet contains un-metabolized ¹⁴C-labeled fatty acids.
-
-
Quantification:
-
Transfer a known volume of the supernatant to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
The rate of fatty acid oxidation is calculated based on the amount of radioactivity in the ASM fraction per unit of time and normalized to the protein content of the cells.
-
Quantification of TCA Cycle Intermediates by LC-MS/MS
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of TCA cycle intermediates.
Objective: To measure the concentrations of key TCA cycle intermediates in biological samples.
Materials:
-
Biological samples (e.g., cell lysates, tissue extracts, plasma)
-
Internal standards (stable isotope-labeled TCA cycle intermediates)
-
Acetonitrile (B52724), methanol, formic acid (LC-MS grade)
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
Analytical column (e.g., C18 reversed-phase or mixed-mode)
Procedure:
-
Sample Preparation:
-
Homogenize tissue samples or lyse cells in a cold extraction solvent (e.g., 80% methanol) to quench metabolic activity and extract metabolites.
-
Spike the samples with a mixture of internal standards.
-
Centrifuge the samples to pellet proteins and cellular debris.
-
Collect the supernatant and dry it under a stream of nitrogen or by lyophilization.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the TCA cycle intermediates using a suitable chromatographic method. A gradient elution with a mobile phase consisting of water and acetonitrile with a small amount of formic acid is commonly used.
-
Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each TCA cycle intermediate and its corresponding internal standard.
-
-
Data Analysis:
-
Generate a calibration curve for each analyte using standards of known concentrations.
-
Calculate the concentration of each TCA cycle intermediate in the samples by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess cell viability and the cytotoxic effects of compounds.
Objective: To determine the effect of even- and odd-chain MCFAs on the viability of cancer cells.
Materials:
-
Cancer cell lines
-
96-well cell culture plates
-
Complete culture medium
-
MCFA stock solutions (dissolved in a suitable solvent like DMSO or ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cancer cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
-
Treatment:
-
Prepare serial dilutions of the even- and odd-chain MCFAs in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the MCFAs. Include a vehicle control (medium with the solvent used to dissolve the MCFAs).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Measurement:
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the MCFA concentration and determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).
-
Mandatory Visualization
The following diagrams, created using Graphviz (DOT language), illustrate key metabolic and signaling pathways discussed in this guide.
Metabolic Pathways
Caption: Metabolism of Even-Chain Medium-Chain Fatty Acids.
Caption: Metabolism of Odd-Chain Medium-Chain Fatty Acids.
Signaling Pathways
Caption: The PI3K/Akt Signaling Pathway.
Caption: The AMPK Signaling Pathway.
References
- 1. Medium branched chain fatty acids improve the profile of tricarboxylic acid cycle intermediates in mitochondrial fatty acid β-oxidation deficient cells: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentadecanoic acid promotes basal and insulin-stimulated glucose uptake in C2C12 myotubes | Food & Nutrition Research [foodandnutritionresearch.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Physiological Perspectives on the Use of Triheptanoin as Anaplerotic Therapy for Long Chain Fatty Acid Oxidation Disorders [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Heptadecanoic Acid, an Odd-Chain Fatty Acid, Induces Apoptosis and Enhances Gemcitabine Chemosensitivity in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Octanoate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Octanoate, and its corresponding acid form, octanoic acid, require strict adherence to hazardous waste protocols to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to implement the following safety measures. Octanoic acid is a corrosive material that can cause severe skin burns and eye damage.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant nitrile gloves, safety goggles, and a laboratory coat.[1][2] A face shield may be necessary if there is a risk of splashing.
-
Ventilation: Handle this compound and its waste in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]
-
Avoid Incompatibles: Keep this compound waste segregated from incompatible materials such as strong oxidizing agents, bases, and reducing agents to prevent hazardous reactions.[1]
Step-by-Step Disposal Protocol
The disposal of this compound waste must be managed as hazardous chemical waste. Adherence to local, state, and federal regulations is mandatory.
-
Segregation and Collection:
-
Designate a specific, sealable, and clearly labeled waste container for "this compound Waste" or "Octanoic Acid Waste."[1]
-
Collect all materials contaminated with this compound, such as pipette tips, absorbent pads, and gloves, in this dedicated container.[1]
-
Crucially, do not mix this compound waste with other chemical waste streams, especially incompatible ones like halogenated solvents or strong bases.[1]
-
-
Container Selection and Labeling:
-
Use a container made of a material compatible with octanoic acid; plastic or lined metal cans are suitable options.[3] Avoid aluminum or galvanized containers.[3]
-
The container must be in good condition and have a tightly sealing lid.
-
Label the container with "Hazardous Waste" and the specific chemical name ("this compound" or "Octanoic Acid").
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated SAA, which should be at or near the point of generation.[1]
-
The storage area must be cool, dry, and well-ventilated, away from sources of heat or ignition.[3][4]
-
Ensure the container is kept closed except when adding waste and is placed within secondary containment, such as a spill tray, to manage any potential leaks.[1]
-
-
Arranging for Professional Disposal:
Contingency Planning: Spills and Empty Containers
Spill Management: In the event of a small spill, absorb the liquid with an inert material such as sand, vermiculite, or earth.[2][3][4] Carefully collect the absorbed material into a new, sealable container, label it as "Hazardous Waste: this compound Spill Debris," and manage it for disposal along with your other chemical waste.[1][4]
Empty Container Disposal: To be considered non-hazardous, this compound containers must be triple-rinsed with a suitable solvent.[1] The rinsate from this process must be collected and disposed of as hazardous waste.[1] Once properly decontaminated, the empty container can be disposed of in the regular trash or recycled, in accordance with your institution's policies.[1]
Key Data for Octanoic Acid
The following table summarizes essential data for octanoic acid, critical for its safe handling and disposal.
| Parameter | Value / Classification |
| CAS Number | 124-07-2 |
| Physical State | Liquid |
| Hazards | Causes severe skin burns and eye damage, Harmful to aquatic life[5][6] |
| Flash Point | 110°C (230°F) (Closed Cup)[4] |
| Boiling Point | 237 °C |
| Specific Gravity | 0.91 |
| Incompatibilities | Strong oxidizing agents, bases, reducing agents |
This compound Disposal Workflow
The diagram below illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
